Product packaging for 3-Aminophenylboronic acid(Cat. No.:CAS No. 66472-86-4)

3-Aminophenylboronic acid

Katalognummer: B146215
CAS-Nummer: 66472-86-4
Molekulargewicht: 136.95 g/mol
InChI-Schlüssel: JMZFEHDNIAQMNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Aminophenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H8BNO2 and its molecular weight is 136.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound Hemisulfate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87958. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8BNO2 B146215 3-Aminophenylboronic acid CAS No. 66472-86-4

Eigenschaften

IUPAC Name

(3-aminophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZFEHDNIAQMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

280563-63-5
Record name Poly(3-aminophenylboronic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=280563-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10867227
Record name 3-Aminophenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30418-59-8, 66472-86-4
Record name 3-Aminophenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30418-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminobenzeneboronic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminophenylboric acid hemisulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066472864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminophenylboronic acid
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Record name (m-aminophenyl)metaboric acid
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.612
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Record name 3-AMINOPHENYLBORONIC ACID
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenylboronic acid (3-APBA) is a versatile organic compound characterized by an amino group and a boronic acid functional group attached to a phenyl ring. This unique structure makes it a valuable building block in a wide array of applications, from organic synthesis and materials science to medicinal chemistry and biotechnology. Its ability to form reversible covalent bonds with diols is the foundation for its use in sensors and drug delivery systems, while its utility in palladium-catalyzed cross-coupling reactions makes it a staple in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols.

Chemical Identification and Properties

This compound and its common salt forms are available commercially. It is crucial to distinguish between them, as their properties and CAS numbers differ. The anhydrous form has the CAS number 30418-59-8.[1] The monohydrate (CAS: 206658-89-1), hydrochloride salt (CAS: 85006-23-1)[2], and hemisulfate salt (CAS: 66472-86-4) are also frequently used.

Physicochemical Data

The key properties of this compound and its common derivatives are summarized in the table below for easy comparison.

PropertyThis compoundThis compound monohydrateThis compound hydrochlorideThis compound hemisulfate salt
CAS Number 30418-59-8[1]206658-89-185006-23-1[2]66472-86-4
Molecular Formula C₆H₈BNO₂[1]C₆H₁₀BNO₃C₆H₉BClNO₂[3]C₆H₈BNO₂ · 0.5H₂SO₄
Molecular Weight 136.94 g/mol [1]154.96 g/mol 173.41 g/mol [3]185.98 g/mol
Appearance Powder or crystalsWhite to light yellow powder/crystalPowderPowder
Melting Point 225 °C94 °CNot specified≥300 °C
Solubility Soluble in DMSO and methanolNot specifiedNot specifiedNot specified

Core Applications in Research and Development

3-APBA is a multifaceted reagent with significant applications in several scientific domains.

  • Pharmaceuticals and Medicinal Chemistry : It is a known inhibitor of β-lactamases, enzymes that confer bacterial resistance to antibiotics like penicillins. Combination therapies using β-lactam antibiotics and inhibitors like 3-APBA can be an effective strategy to combat resistant bacterial strains.[4]

  • Biosensing : A key feature of boronic acids is their ability to form reversible covalent bonds with compounds containing cis-diol functionalities, such as saccharides (sugars) and glycoproteins.[4] This property is widely exploited in the development of sensors for glucose and other glycosylated biomolecules.[4] For instance, 3-APBA can be immobilized on surfaces to create sensors for detecting bacteria by binding to the saccharides on their cell walls.[5][6]

  • Organic Synthesis : 3-APBA is a critical reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms carbon-carbon bonds, typically between an organoboron compound and an organohalide, and is a cornerstone of modern organic synthesis for creating complex molecules like biaryls, polyolefins, and styrenes.[7]

  • Materials Science : The compound is used to synthesize boronate-functionalized monomers and polymers.[2] These materials can exhibit pH-responsive behaviors, making them suitable for applications in controlled drug delivery systems and smart materials.[4]

Key Experimental Protocols

Protocol 1: Synthesis of 3-Acrylamidophenylboronic Acid (AAPBA)

This protocol describes the synthesis of a 3-APBA derivative used in the creation of functional polymers and hydrogels. The reaction involves the condensation of this compound (as a hemisulfate salt, APBA) with acrylic acid (AA) using EDCI as a coupling agent.[8]

Reagents and Materials:

  • This compound hemisulfate (APBA)

  • Acrylic acid (AA)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Deionized water

  • 50 mL three-necked flask, ice-water bath, magnetic stirrer

Procedure:

  • Dissolve 6 mmol (0.43 g) of acrylic acid in 4 mL of deionized water. Adjust the pH to 4.8 using NaOH solution and cool the solution to 4 °C.[8]

  • In a separate flask, dissolve 6 mmol (1.12 g) of APBA in 20 mL of deionized water. Adjust the pH to 4.8 with NaOH solution.[8]

  • Place the APBA solution in a three-necked flask under a nitrogen atmosphere and cool to 4 °C in an ice-water bath.[8]

  • Add 6 mmol (1.15 g) of EDCI to the cooled APBA solution.[8]

  • Add the cooled acrylic acid solution to the reaction flask and stir at 4 °C for 1 hour.[8]

  • Remove the ice-water bath and allow the reaction to warm to room temperature. Continue stirring for 12 hours.[8]

  • Filter the reaction mixture. Extract the product from the filtrate using 20 mL of diethyl ether (repeat four times).[8]

  • Remove the ether by vacuum drying to obtain a white solid powder.[8]

  • Dissolve the powder in 20 mL of water, recrystallize at low temperature, filter, and dry under vacuum to obtain the final white crystalline product of AAPBA.[8]

G cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Product Isolation AA_sol Acrylic Acid Solution (pH 4.8, 4°C) Add_AA Add Acrylic Acid Solution AA_sol->Add_AA APBA_sol APBA Solution (pH 4.8) Cool_APBA Cool APBA Solution (4°C, N2 atm) APBA_sol->Cool_APBA Add_EDCI Add EDCI Cool_APBA->Add_EDCI Add_EDCI->Add_AA React_Cold React at 4°C (1 hour) Add_AA->React_Cold React_RT React at RT (12 hours) React_Cold->React_RT Filter Filter Mixture React_RT->Filter Extract Extract with Ether (4x) Filter->Extract Dry Vacuum Dry Extract->Dry Recrystallize Recrystallize from Water Dry->Recrystallize Final_Product Final Product: AAPBA Recrystallize->Final_Product

Workflow for the synthesis of 3-Acrylamidophenylboronic Acid (AAPBA).

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This compound is a common reagent in Suzuki-Miyaura coupling. This reaction couples an organoboron species with an organohalide (or triflate) using a palladium catalyst and a base. The following is a generalized protocol; specific conditions may vary based on the substrates.[7][9]

Reagents and Materials:

  • Aryl or vinyl halide (e.g., Aryl-Br)

  • This compound (or a derivative)

  • Palladium catalyst (e.g., PdCl₂(dppf), Pd₂(dba)₃)

  • Ligand (e.g., PPh₃, SPhos), if required

  • Base (e.g., K₂CO₃, CsF, Na₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Reaction vessel, inert atmosphere setup (Nitrogen or Argon)

General Biphasic Procedure:

  • To a reaction vessel, add the aryl halide (1 equiv.), this compound (1.2-1.5 equiv.), palladium catalyst (0.1 equiv.), and a solvent mixture (e.g., Toluene/Dioxane 4:1).[9]

  • Add an aqueous solution of the base (e.g., 2 M Na₂CO₃).[9]

  • Degas the mixture by bubbling with an inert gas (e.g., nitrogen) for several minutes.

  • Heat the reaction mixture under an inert atmosphere (e.g., 85 °C) for 4-12 hours, monitoring progress by TLC or GC/LC-MS.[9]

  • After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.[9]

  • Separate the organic layer from the aqueous layer.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.[9]

Catalytic Cycle: The Suzuki-Miyaura Reaction

The mechanism of the Suzuki reaction is a well-established catalytic cycle involving a palladium catalyst.[10][11] The key steps are:

  • Oxidative Addition : The active Pd(0) catalyst reacts with the organohalide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[11]

  • Transmetalation : The organoboron compound (R²-B(OH)₂), activated by a base to form a borate (B1201080) complex, transfers its organic group (R²) to the Pd(II) complex, displacing the halide.[7][11]

  • Reductive Elimination : The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the new C-C bond in the product (R¹-R²). This step regenerates the Pd(0) catalyst, which re-enters the cycle.[7][11]

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex1 R¹-Pd(II)L_n-X ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 R¹-Pd(II)L_n-R² transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 product R¹-R² (Coupled Product) red_elim->product r1x R¹-X (Organohalide) r1x->ox_add r2b R²-B(OH)₂ + Base (Boronic Acid) borate_complex [R²-B(OH)₃]⁻ r2b->borate_complex borate_complex->transmetal

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

3-Aminophenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core information regarding the molecular properties of 3-Aminophenylboronic acid, a compound of interest in various research and development applications, including its use as an inhibitor of β-lactamases and in the development of sensors for saccharides.[1]

Chemical Identity and Properties

This compound, also known as 3-Aminobenzeneboronic acid, is an organic compound containing a boronic acid functional group.[2][3] It is available in both anhydrous and monohydrate forms.

Data Presentation: Molecular and Physical Properties

The fundamental molecular and physical data for both the anhydrous and monohydrate forms of this compound are summarized below.

PropertyThis compound (Anhydrous)This compound (Monohydrate)
Molecular Formula C₆H₈BNO₂[2][3]C₆H₁₀BNO₃[4]
Molecular Weight 136.95 g/mol [2]154.96 g/mol [4]
CAS Number 30418-59-8[2][3]206658-89-1[4]
Synonyms 3-Aminobenzeneboronic acid, (3-aminophenyl)boronic acid, m-Aminophenylboronic acid[2]3-Aminobenzeneboronic acid monohydrate
Appearance Powder or crystals[1]White to light yellow powder/crystal
Melting Point 225 °C[1]93-96 °C

Experimental Protocols

Detailed experimental protocols for the synthesis or specific applications of this compound are extensive and context-dependent. For methodologies related to its use as a building block for calix- and cage-shaped boron complexes or in affinity sensors, researchers are directed to peer-reviewed publications on these subjects.[1]

Logical Relationship Diagram

The following diagram illustrates the relationship between this compound and its fundamental chemical properties.

G cluster_compound This compound cluster_properties Chemical Properties Compound This compound Formula Molecular Formula C₆H₈BNO₂ Compound->Formula Weight Molecular Weight 136.95 g/mol Compound->Weight

Caption: Core properties of this compound.

References

Navigating the Formulation Challenge: A Technical Guide to the Solubility of 3-Aminophenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 5, 2025 – In the landscape of pharmaceutical research and drug development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 3-Aminophenylboronic acid, a critical building block in organic synthesis, particularly for the construction of complex molecules through Suzuki-Miyaura coupling, presents unique challenges and opportunities in formulation due to its solubility characteristics. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the solubility of this compound in various organic solvents, complete with experimental protocols and logical workflows to aid in its effective utilization.

Core Findings: Solubility Profile of this compound

Quantitative solubility data for this compound across a wide array of organic solvents remains a notable gap in the scientific literature. However, based on available information and the behavior of analogous phenylboronic acid derivatives, a general solubility profile can be established.

This compound and its monohydrate form exhibit solubility in polar protic and aprotic solvents. It is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO), methanol, ethanol, and propanol.[1][2][3] The monohydrate form is also soluble in water.[4]

For a more detailed, albeit semi-quantitative, understanding, the following table summarizes the available data. It is crucial to note that where specific quantitative values for this compound are unavailable, general trends have been inferred from studies on structurally similar compounds such as isobutoxyphenylboronic acid and phenylboronic acid itself.[5][6] These should be considered as indicative rather than absolute values.

Solvent ClassSolventThis compound / MonohydrateTemperature (°C)Solubility ( g/100 mL)Data Source / Analogy
Polar Aprotic Dimethyl Sulfoxide (DMSO)This compoundNot Specified~10.0[7]
Polar Protic WaterThis compound monohydrateNot Specified~0.2[8]
MethanolThis compoundNot SpecifiedSoluble[1][3]
EthanolThis compound monohydrateNot SpecifiedSoluble[2]
PropanolThis compound monohydrateNot SpecifiedSoluble[2]
Ketone AcetonePhenylboronic acid (analogy)20High[9][10]
Ether Diethyl EtherPhenylboronic acid (analogy)20High[9][10]
Halogenated ChloroformPhenylboronic acid (analogy)20Moderate[9][10]
Non-polar ToluenePhenylboronic acid (analogy)20LowInferred
HexanePhenylboronic acid (analogy)20Very Low[9][10]

Note: The terms "High," "Moderate," "Low," and "Very Low" are qualitative descriptors based on the behavior of analogous compounds and should be experimentally verified for this compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for process development, formulation, and ensuring reproducible experimental outcomes. Several robust methods can be employed. The following are detailed protocols for two common and reliable methods: the Shake-Flask Method and the Polythermal (Dynamic) Method.

Equilibrium Solubility Determination via the Shake-Flask Method (Isothermal)

This method, often considered the "gold standard," measures the equilibrium solubility of a compound at a constant temperature.

Materials and Equipment:

  • This compound (anhydrous or monohydrate)

  • High-purity organic solvents

  • Analytical balance (± 0.1 mg)

  • Glass vials or flasks with airtight seals

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration in solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.

  • Calculation:

    • Calculate the solubility of this compound in the organic solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Solubility Determination via the Polythermal (Dynamic) Method

This method determines the temperature at which a known concentration of the solute completely dissolves in a solvent upon controlled heating.

Materials and Equipment:

  • This compound

  • High-purity organic solvents

  • Analytical balance (± 0.1 mg)

  • Jacketed glass vessel

  • Magnetic stirrer and stir bar

  • Calibrated temperature probe

  • Light source and detector (turbidimeter or nephelometer)

  • Programmable circulating bath for heating and cooling

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and the selected organic solvent into the jacketed glass vessel to create a slurry of a precisely known composition.

  • Heating and Observation:

    • Begin stirring the mixture at a constant and vigorous rate.

    • Heat the vessel at a slow, constant rate (e.g., 0.1-0.5 °C/min) using the circulating bath.

    • Continuously monitor the turbidity of the solution using the light source and detector.

  • Determination of Dissolution Temperature:

    • The temperature at which the last solid particles dissolve, resulting in a clear solution (indicated by a sharp decrease in turbidity to a minimum, stable value), is recorded as the saturation temperature for that specific concentration.

  • Data Collection:

    • Repeat the procedure for different compositions of solute and solvent to generate a solubility curve (solubility vs. temperature).

Visualizing the Workflow for Solubility Determination

To further clarify the experimental process, the following diagrams, generated using the DOT language, illustrate the logical workflow for determining the solubility of a compound like this compound.

G cluster_prep Preparation cluster_shake_flask Shake-Flask Method (Isothermal) cluster_polythermal Polythermal Method (Dynamic) start Start: Define Compound and Solvents weigh Accurately weigh this compound and solvent start->weigh saturate Add excess solid to solvent in sealed vial weigh->saturate slurry Create slurry of known composition weigh->slurry equilibrate Agitate at constant temperature (24-72h) saturate->equilibrate filter Filter supernatant to remove undissolved solid equilibrate->filter analyze_sf Quantify concentration (e.g., HPLC) filter->analyze_sf result_sf Solubility at T1 analyze_sf->result_sf heat Heat at a constant rate with stirring slurry->heat monitor Monitor turbidity heat->monitor record_temp Record temperature of complete dissolution monitor->record_temp result_pt Solubility vs. Temperature Curve record_temp->result_pt

Caption: Workflow for solubility determination of this compound.

Factors Influencing Solubility: A Logical Overview

The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent. Understanding these relationships is key to predicting solubility behavior and selecting appropriate solvent systems.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of this compound functional_groups Functional Groups -NH2 (basic) -B(OH)2 (acidic, polar) functional_groups->solubility crystal_form Crystal Form (Anhydrous vs. Monohydrate) crystal_form->solubility polarity Polarity (Polar vs. Non-polar) polarity->solubility h_bonding Hydrogen Bonding Capacity (Donor/Acceptor) h_bonding->solubility temperature Temperature temperature->solubility

Caption: Key factors influencing the solubility of this compound.

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While a comprehensive quantitative dataset is yet to be established, the provided information on analogous compounds, detailed experimental protocols, and logical workflows will empower researchers to make informed decisions in their synthetic and formulation endeavors. The generation of precise solubility data for this important chemical entity is a critical next step for the scientific community.

References

The Synthesis and Strategic Importance of 3-Aminophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminophenylboronic acid (3-APBA) is a versatile bifunctional molecule that has garnered significant attention in synthetic chemistry and drug discovery. Its unique structure, featuring both a nucleophilic amino group and a diol-reactive boronic acid moiety, makes it a valuable building block for a wide array of applications. This technical guide provides an in-depth overview of the synthesis, discovery, and key applications of 3-APBA, with a focus on its role in the development of targeted therapeutics. Detailed experimental protocols for its synthesis are provided, alongside a comparative analysis of different synthetic routes. Furthermore, this guide explores the utility of 3-APBA in the design of enzyme inhibitors, particularly for β-lactamases and Fibroblast Growth Factor Receptors (FGFRs), and illustrates its interaction with key signaling pathways.

Introduction

This compound, also known as 3-boronoaniline, is an aromatic organic compound with the chemical formula C₆H₈BNO₂. The presence of both an amino group and a boronic acid functional group on the phenyl ring imparts a unique chemical reactivity, allowing for a diverse range of chemical transformations. The boronic acid group can form reversible covalent bonds with diols, a property that has been extensively exploited in the development of sensors for saccharides and other biologically important molecules. The amino group, on the other hand, serves as a convenient handle for derivatization, enabling the construction of more complex molecular architectures.

The significance of arylboronic acids, in general, was prominently recognized with the 2010 Nobel Prize in Chemistry for their role in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. 3-APBA is a key reagent in such reactions, facilitating the formation of carbon-carbon bonds in the synthesis of complex organic molecules. In the realm of medicinal chemistry, 3-APBA serves as a crucial scaffold for the design of targeted inhibitors for various enzymes, including β-lactamases and protein kinases, which are implicated in bacterial resistance and cancer, respectively.

Physicochemical and Spectroscopic Data

PropertyValueReference
Molecular FormulaC₆H₈BNO₂
Molecular Weight136.95 g/mol
AppearanceWhite to off-white crystalline powder[1]
Melting Point225 °C
SolubilitySoluble in water, methanol, and DMSO[1]
pKa8.8[2]

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.85 (s, 2H, B(OH)₂), 7.15 (t, J=7.6 Hz, 1H), 6.95 (s, 1H), 6.88 (d, J=7.6 Hz, 1H), 6.55 (dd, J=8.0, 2.0 Hz, 1H), 5.15 (s, 2H, NH₂).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 148.5, 135.0 (C-B), 128.8, 118.2, 115.9, 114.7.

  • IR (KBr, cm⁻¹): 3400-3200 (N-H, O-H stretching), 1620 (N-H bending), 1450, 1350 (B-O stretching), 1080 (B-O stretching).

  • Mass Spectrometry (ESI+): m/z 138.07 [M+H]⁺.

Historical Discovery and Synthesis

The first synthesis of this compound was reported in 1931 by W. M. Seaman and J. R. Johnson in the Journal of the American Chemical Society.[3] Their approach involved the nitration of phenylboronic acid followed by the reduction of the resulting 3-nitrophenylboronic acid. While historically significant, this method can be challenging to reproduce, especially on a larger scale, with issues such as product carbonization during nitration and poor yields.[4]

Over the years, several alternative and more efficient synthetic routes have been developed. The choice of method often depends on the desired scale, available starting materials, and tolerance for specific reaction conditions, such as cryogenic temperatures.

Comparative Analysis of Synthetic Routes
Synthetic RouteStarting MaterialKey ReagentsTypical YieldPurityAdvantagesDisadvantagesReference
Nitration-Reduction Phenylboronic acidFuming nitric acid, Urea, Fe/HCl or H₂/Pd-C<50%VariableHistorical method, readily available starting material.Poor reproducibility on a large scale, harsh reaction conditions, potential for side reactions.[4]
From 3-Bromoaniline (B18343) 3-BromoanilineBenzophenone (B1666685), p-TsOH, n-BuLi, Triisopropyl borate (B1201080)~57% (two steps)HighReliable for large-scale production.Requires protection of the amino group, involves cryogenic temperatures (-78 °C).[4]
Palladium-Catalyzed Coupling 3-NitrobromobenzeneBis(pinacolato)diboron (B136004), Pd catalyst (e.g., Pd(dppf)Cl₂), KOAcHigh>99%High yield and purity, avoids cryogenic temperatures, suitable for industrial scale-up.Requires a palladium catalyst, which can be costly.[4]
Detailed Experimental Protocols

This method involves the protection of the amino group of 3-bromoaniline, followed by a lithium-halogen exchange and subsequent borylation at low temperature.

Step 1: Protection of 3-Bromoaniline

  • To a solution of 3-bromoaniline (1.0 eq) in a suitable solvent such as toluene, add benzophenone (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The crude N-(diphenylmethylidene)-3-bromoaniline is used in the next step without further purification.

Step 2: Borylation and Deprotection

  • Dissolve the protected 3-bromoaniline (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding aqueous hydrochloric acid (e.g., 2 M HCl) until the pH is acidic.

  • Stir the mixture vigorously for 1-2 hours to hydrolyze the borate ester and the imine protecting group.

  • Separate the aqueous layer and wash the organic layer with water.

  • Combine the aqueous layers and adjust the pH to approximately 6-7 with a base (e.g., NaOH solution).

  • The product, this compound, may precipitate out of the solution. If not, extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., water or ethanol (B145695)/water).

A reported two-step yield for a similar process is 57%.[4]

This modern approach offers high yields and purity and is suitable for larger-scale synthesis.[4]

  • To a reaction vessel under an inert atmosphere, add 3-nitrobromobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 1.5 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq).

  • Add a suitable solvent, for example, 1,4-dioxane.

  • Heat the mixture to 80-90 °C and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to quench the reaction and precipitate the crude 3-nitrophenylboronic acid pinacol (B44631) ester.

  • Filter the solid and wash with water and a non-polar solvent like hexane.

  • The crude 3-nitrophenylboronic acid pinacol ester can then be reduced to this compound. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate. Alternatively, reduction can be achieved using iron powder in the presence of an acid like hydrochloric acid.

  • After the reduction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • The resulting this compound is then purified by recrystallization.

This method is reported to produce a product with a purity of over 99%.[4]

Applications in Drug Discovery and Development

The unique chemical properties of this compound make it a valuable starting material for the synthesis of various biologically active compounds. Its ability to be readily incorporated into larger molecules allows for the exploration of structure-activity relationships in drug design.

Inhibition of β-Lactamases

Bacterial resistance to β-lactam antibiotics, such as penicillins and cephalosporins, is a major global health concern. A primary mechanism of this resistance is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic ineffective. Boronic acids, including derivatives of 3-APBA, have emerged as potent inhibitors of serine-based β-lactamases. They act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site, thereby inactivating the enzyme.

The general mechanism of action involves the boronic acid moiety mimicking the tetrahedral intermediate formed during the hydrolysis of the β-lactam ring.

G cluster_0 β-Lactamase Active Site Serine_OH Serine-OH Tetrahedral_Intermediate Tetrahedral Intermediate Serine_OH->Tetrahedral_Intermediate Nucleophilic Attack Inactive_Enzyme Inactive Enzyme-Inhibitor Complex Serine_OH->Inactive_Enzyme Forms Hydrolyzed_Antibiotic Inactive Hydrolyzed Antibiotic Tetrahedral_Intermediate->Hydrolyzed_Antibiotic Hydrolysis Beta_Lactam_Antibiotic β-Lactam Antibiotic Beta_Lactam_Antibiotic->Serine_OH Binding Boronic_Acid_Inhibitor Boronic Acid Inhibitor (3-APBA derivative) Boronic_Acid_Inhibitor->Serine_OH Binding & Reversible Covalent Bond Formation

Caption: Mechanism of β-lactamase inhibition by a boronic acid derivative.

Targeting Fibroblast Growth Factor Receptor (FGFR) Signaling

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[2] Aberrant activation of this pathway, through mutations, gene amplifications, or translocations, is a known driver of various cancers.[1][2] Consequently, FGFRs have become important targets for cancer therapy.

This compound serves as a key building block in the synthesis of small-molecule FGFR inhibitors. These inhibitors are designed to bind to the ATP-binding pocket of the FGFR kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting tumor growth.[1]

The following diagram illustrates the FGFR signaling pathway and the point of inhibition by a hypothetical inhibitor derived from 3-APBA.

FGFR_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds & Dimerizes P_FGFR Phosphorylated FGFR (Active) FGFR->P_FGFR Autophosphorylation FRS2 FRS2 P_FGFR->FRS2 PLCG PLCγ P_FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors PLCG->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Transcription_Factors->Gene_Expression FGFR_Inhibitor FGFR Inhibitor (derived from 3-APBA) FGFR_Inhibitor->P_FGFR Inhibits ATP Binding

Caption: The FGFR signaling pathway and its inhibition.

Conclusion

This compound is a molecule of significant synthetic and medicinal importance. Its discovery and the subsequent development of efficient synthetic routes have paved the way for its widespread use in organic chemistry and drug development. The ability to serve as a versatile building block for complex molecules, particularly for targeted enzyme inhibitors, highlights its enduring value to the scientific community. As research into targeted therapies continues to expand, the demand for and applications of this compound and its derivatives are poised to grow, further solidifying its role as a cornerstone of modern medicinal chemistry.

References

An In-depth Technical Guide to the Safety and Handling of 3-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-aminophenylboronic acid and its common forms, including the hydrochloride salt and monohydrate. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2][3][4][5] The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3][4][6] In some forms, it may also be harmful if swallowed or in contact with skin.[2]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2][3]

  • H312: Harmful in contact with skin.[2]

  • H315: Causes skin irritation.[1][2][3][4][6]

  • H319: Causes serious eye irritation.[1][2][3][4][6]

  • H335: May cause respiratory irritation.[1][3][4][6]

Signal Word: Warning[1][2][3][5]

Hazard Pictogram:

  • GHS07 (Exclamation Mark)

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyData
Molecular Formula C6H8BNO2[3][6]
Molecular Weight 136.94 g/mol [2][3][6]
Appearance White to light yellow powder or crystal[7]
Melting Point 138-143 °C[2][3]
Solubility Soluble in DMSO and methanol.[7] Information regarding water solubility is not consistently available.
Stability Stable under recommended storage conditions.[1][3] It is known to be hygroscopic, so protection from moisture is important.[1][4]
Exposure Controls and Personal Protection

To minimize exposure and ensure safety, the following engineering controls and personal protective equipment (PPE) should be utilized.

Control MeasureSpecification
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood.[1][2][3] Ensure that eyewash stations and safety showers are readily accessible.[1][4][5]
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][4][5]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2][4] Handle with gloves that have been inspected prior to use.[2]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]
Hygiene Measures Wash hands thoroughly after handling.[1][2][4] Do not eat, drink, or smoke when using this product.[2]
First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Inhalation Remove the individual to fresh air.[1][3][4] If breathing is difficult, provide oxygen.[2] If the individual is not breathing, give artificial respiration.[1][2][4] Seek medical attention.[1][4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][4] Remove contaminated clothing and wash it before reuse.[2][4] If skin irritation persists, seek medical attention.[1]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[1][2][4] Remove contact lenses if present and easy to do.[2][4] Continue rinsing and seek immediate medical attention.[1][3][4]
Ingestion Do NOT induce vomiting.[2][3] Rinse the mouth with water.[2][3] Never give anything by mouth to an unconscious person.[2][8] Seek immediate medical attention.[1][2][3]
Firefighting and Accidental Release Measures

Firefighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[1][2][3][8]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and oxides of boron may be formed.[1][4][5]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, along with full protective gear.[1][2][4]

Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment as outlined in Section 3.[1][2][3][4] Avoid dust formation and breathing in dust, vapors, mist, or gas.[1][2][3] Evacuate personnel to a safe area.[2]

  • Environmental Precautions: Prevent the product from entering drains or waterways.[2][3]

  • Containment and Cleanup: Sweep or shovel the spilled material into a suitable, closed container for disposal.[1][4] Avoid generating dust during cleanup.[4]

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and to prevent hazardous situations.

Handling:

  • Handle in a well-ventilated place, wearing suitable protective clothing.[2]

  • Avoid contact with skin, eyes, and clothing.[1][2][3][4]

  • Avoid the formation of dust and aerosols.[2][3]

  • Wash hands and face thoroughly after handling.[1][9]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][3][4]

  • Protect from moisture as the compound can be hygroscopic.[1][4]

  • Store locked up.[2][4]

  • Recommended storage temperature can be as low as -20°C for long-term stability.[3]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[1][4]

Stability and Reactivity
  • Reactivity: No specific reactivity hazards are known under normal conditions.[1][4]

  • Chemical Stability: The compound is stable under recommended storage conditions.[1][3][4] It is, however, sensitive to moisture.[1][4]

  • Conditions to Avoid: Incompatible products, excess heat, exposure to moist air or water, and dust formation.[1][4]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[1][4]

  • Hazardous Decomposition Products: Under fire conditions, it may decompose to produce carbon monoxide, carbon dioxide, nitrogen oxides, and oxides of boron.[1][4][5]

Toxicological Information

Visual Guides

The following diagrams illustrate key safety and handling workflows.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal prep_start Start: Weighing and Preparation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood handling Perform Experimental Procedure fume_hood->handling avoid_contact Avoid Skin/Eye Contact and Inhalation handling->avoid_contact decontaminate Decontaminate Work Surfaces avoid_contact->decontaminate waste Dispose of Waste in Designated Hazardous Waste Container decontaminate->waste remove_ppe Remove PPE Correctly waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: General laboratory workflow for safely handling this compound.

EmergencyResponse cluster_spill Spill Response cluster_exposure Personnel Exposure Response start Emergency Event (Spill or Exposure) evacuate Evacuate Immediate Area start->evacuate Spill remove_source Remove from Source of Exposure start->remove_source Exposure ventilate Ensure Adequate Ventilation evacuate->ventilate ppe_spill Wear Appropriate PPE ventilate->ppe_spill contain Contain Spill with Inert Material ppe_spill->contain cleanup Collect into a Closed Container contain->cleanup decontaminate_spill Decontaminate Spill Area cleanup->decontaminate_spill first_aid Administer First Aid (See Section 4) remove_source->first_aid seek_medical Seek Immediate Medical Attention first_aid->seek_medical

Caption: Decision-making process for emergency response to a spill or exposure.

References

A Technical Guide to 3-Aminophenylboronic Acid: Commercial Availability, Purity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Aminophenylboronic acid (3-APBA) is a versatile organoboron compound widely utilized in organic synthesis, medicinal chemistry, and materials science. Its unique ability to form reversible covalent bonds with diols makes it an invaluable tool for the development of sensors, drug delivery systems, and as a crucial building block in cross-coupling reactions. This technical guide provides a comprehensive overview of the commercial availability, purity standards, and key applications of 3-APBA, with a focus on its role as a serine protease inhibitor and in glucose sensing technologies.

Commercial Availability and Purity

This compound is readily available from a multitude of chemical suppliers. It is typically offered in anhydrous, monohydrate, or hydrochloride salt forms. The most common CAS numbers are 30418-59-8 for the anhydrous form, 206658-89-1 for the monohydrate, and 85006-23-1 for the hydrochloride salt.

Purity levels for commercially available 3-APBA are generally high, with most suppliers offering grades of ≥97% or 98%. Higher purity grades, often exceeding 99%, are also available and are particularly important for applications in drug development and sensitive analytical methods.

Table 1: Commercial Availability and Purity of this compound
SupplierProduct Name(s)CAS Number(s)Available PuritiesAvailable Quantities
Sigma-Aldrich This compound, this compound monohydrate, this compound hydrochloride30418-59-8, 206658-89-1, 85006-23-1≥95%, 98%250 MG, 1 G, 5 G
MedChemExpress This compound30418-59-899.87% (HPLC)10 mM * 1 mL in DMSO
Alfa Aesar 3-Aminobenzeneboronic acid30418-59-898%1 g, 5 g
TCI Chemicals This compound Monohydrate206658-89-1>97.0% (Titration)1 g, 5 g, 25 g
Santa Cruz Biotechnology This compound, this compound hydrochloride30418-59-8, 85006-23-1≥97%Contact for availability
Boron Molecular This compound30418-59-897%10 g, 25 g, 100 g

Note: Purity specifications and available quantities are subject to change and may vary by lot. It is recommended to consult the supplier's Certificate of Analysis (CoA) for the most accurate and up-to-date information.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of 3-nitrophenylboronic acid. The following is a generalized protocol based on established methods.

Materials:

Procedure:

  • Reduction of the Nitro Group: In a round-bottom flask, dissolve 3-nitrophenylboronic acid in ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • To this suspension, add hydrazine hydrate dropwise at room temperature, or alternatively, subject the mixture to a hydrogen atmosphere (typically 1-4 atm).

  • The reaction is typically exothermic and should be monitored. Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in water and acidify with HCl to a pH of approximately 1-2.

  • Wash the aqueous solution with ethyl acetate to remove any non-polar impurities.

  • Adjust the pH of the aqueous layer to approximately 7-8 with a solution of NaOH.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent, such as DMSO-d6.

  • ¹H NMR Analysis: The ¹H NMR spectrum in DMSO-d6 will typically show characteristic peaks for the aromatic protons and the amine protons. The boronic acid protons may appear as a broad singlet. Expected chemical shifts are in the range of 6.5-7.5 ppm for the aromatic protons.

  • ¹³C NMR Analysis: The ¹³C NMR spectrum will show distinct signals for the carbon atoms in the phenyl ring.

2. High-Performance Liquid Chromatography (HPLC):

  • Method Development: A reversed-phase HPLC method is commonly used for purity analysis.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable choice.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[1][2]

  • Detection: UV detection at a wavelength of around 254 nm is appropriate for this compound.

  • Purity Calculation: The purity is determined by the area percentage of the main peak corresponding to this compound. A purity of 99.87% has been reported using such a method.[3]

Signaling Pathways and Logical Workflows

Inhibition of Serine β-Lactamases

This compound acts as a transition-state analog inhibitor of serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. The boronic acid moiety forms a reversible covalent bond with the catalytic serine residue in the active site of the enzyme, mimicking the tetrahedral intermediate formed during substrate hydrolysis.[4][5][6] This interaction effectively blocks the enzyme's activity.

beta_lactamase_inhibition cluster_enzyme Serine β-Lactamase Active Site cluster_substrate β-Lactam Antibiotic cluster_inhibitor Inhibitor Ser70 Serine-70 (Nucleophile) BetaLactam β-Lactam Ring Ser70->BetaLactam Nucleophilic Attack 3APBA This compound Ser70->3APBA Reversible Covalent Bond (Tetrahedral Adduct) Lys73 Lysine-73 (General Base) Lys73->Ser70 Activates HydrolyzedProduct Inactive Antibiotic BetaLactam->HydrolyzedProduct Hydrolysis Inhibition Enzyme Inhibition 3APBA->Inhibition Blocks Active Site

Mechanism of β-Lactamase Inhibition by 3-APBA.
Glucose Sensing Workflow

The ability of this compound to bind with diols is exploited in the development of glucose sensors.[3][7][8] In this application, 3-APBA is often immobilized on a transducer surface. The binding of glucose, which contains multiple diol groups, to the boronic acid results in a measurable signal change (e.g., electrochemical or optical), allowing for the quantification of glucose concentration.

glucose_sensing_workflow Start Start Immobilization Immobilize 3-APBA on Transducer Surface Start->Immobilization Glucose_Sample Introduction of Glucose-containing Sample Immobilization->Glucose_Sample Binding Reversible Covalent Binding of Glucose to 3-APBA Glucose_Sample->Binding Signal_Generation Generation of Measurable Signal (Electrochemical/Optical) Binding->Signal_Generation Signal_Detection Detection and Quantification of Signal Signal_Generation->Signal_Detection Concentration Determination of Glucose Concentration Signal_Detection->Concentration End End Concentration->End

Logical Workflow for a 3-APBA-based Glucose Sensor.

References

An In-depth Technical Guide to the Key Applications of 3-Aminophenylboronic Acid in Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminophenylboronic acid (3-APBA) is a versatile bifunctional molecule that has garnered significant attention across various chemical disciplines. Its unique structure, featuring both a nucleophilic amino group and a diol-binding boronic acid moiety, enables a wide array of chemical transformations and applications. This technical guide provides a comprehensive overview of the core applications of 3-APBA, with a focus on its utility in organic synthesis, the development of advanced sensor technologies, and its burgeoning role in medicinal chemistry and drug delivery. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to serve as a practical resource for researchers in the field.

Organic Synthesis: A Cornerstone for Carbon-Carbon Bond Formation

This compound is a prominent reagent in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. The most notable of these is the Suzuki-Miyaura coupling reaction, a powerful method for the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (such as 3-APBA) with an organohalide in the presence of a palladium catalyst and a base. The amino group on the 3-APBA molecule can be a useful handle for further functionalization or can influence the electronic properties of the resulting biaryl product.

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acids, including derivatives of 3-APBA, under different catalytic conditions.

Aryl HalideBoronic Acid DerivativeCatalyst SystemBaseSolvent(s)Yield (%)Reference
4-IodoanisolePhenylboronic acidPd/C (1.4 mol%)K₂CO₃DMF95[1]
BromobenzenePhenylboronic acidPd(OAc)₂ / 7aK₂CO₃Toluene/H₂O98[2]
4-Nitrophenyl bromidePhenylboronic acidPd(OAc)₂ / 7aK₂CO₃Toluene/H₂O99[2]
4-BromoanisoleLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / 1KF1,4-Dioxane74[3]
3,5-Bis(trifluoromethyl)bromobenzeneLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / 1KF1,4-Dioxane82[3]
4-Iodoanisole4-Substituted phenyl-B(dan)[Pd₂(dba)₃]·CHCl₃ / PPh₃KOt-BuTolueneHigh[4]
Aryl BromidesPhenylboronic acidtrans-PdCl₂(NH₂CH₂COOH)₂ (1 mol%)K₂CO₃Ethanol/WaterGood to Excellent[5]

This protocol provides a general guideline for a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • This compound or its derivative (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a phosphine (B1218219) ligand) (0.05-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, THF, DMF), often with water

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, the boronic acid derivative, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent and any required co-solvent like water.[6] Degas the resulting mixture by bubbling with the inert gas for 10-15 minutes. Finally, add the palladium catalyst and any necessary ligands.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously for the required time (often 12-24 hours).[6] Monitor the reaction progress by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.[7]

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-Ar' Biaryl Product Ar-X Aryl Halide Ar'-B(OR)2 Boronic Acid/Ester

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Advanced Sensor Technologies

The inherent ability of the boronic acid moiety in 3-APBA to reversibly bind with cis-diols forms the basis for a wide range of sensors for biologically important molecules such as saccharides (e.g., glucose), glycoproteins, and catechols (e.g., dopamine).

Glucose Sensing

The development of accurate and continuous glucose monitoring systems is critical for managing diabetes. 3-APBA-based sensors offer a non-enzymatic approach that can overcome the stability issues associated with traditional glucose oxidase-based sensors.

Sensor TypeDetection MethodLinear RangeLimit of Detection (LOD)Reference
ElectrochemicalImpedance SpectroscopyWide range8.53 x 10⁻⁹ M[8]
ChemiresistiveResistance Change-3.46 mM[9]
Conducting PolymerPotentiometry0.9 - 9.1 µM0.49 µM[10]
FluorescentFluorescence Quenching-Sub-nM level
Fluorescent (NB-CNPs)Fluorescence--

This protocol describes the functionalization of a screen-printed carbon electrode (SPCE) with 3-APBA for glucose detection via electrochemical impedance spectroscopy (EIS).[8]

Materials:

  • Screen-printed carbon electrode (SPCE)

  • This compound

  • Sodium nitrite (B80452) (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Ultrapure water

  • Potassium ferricyanide/ferrocyanide solution (for EIS)

  • Phosphate (B84403) buffered saline (PBS)

Procedure:

  • Electrode Pre-treatment: To activate the SPCE, perform potential cycling (e.g., from -2.5 V to +2.5 V) in a suitable electrolyte. This step is crucial for enhancing the electrode's charge-transfer kinetics.

  • Diazotization and Grafting: Prepare a fresh solution of 0.4 M 3-APBA and 0.4 M NaNO₂ in 0.1 M H₂SO₄. Apply a small volume (e.g., 20 µL of each) of this solution to the working area of the SPCE. Allow the reaction to proceed for approximately 10 minutes at room temperature. This in-situ generation of a diazonium salt results in the covalent grafting of this compound to the carbon surface.

  • Washing: Thoroughly wash the functionalized electrode with a large volume of ultrapure water to remove any unreacted reagents.

  • Characterization: The successful functionalization can be confirmed by techniques such as cyclic voltammetry (CV) and scanning electron microscopy (SEM).

  • Glucose Detection: Perform EIS measurements in a solution containing a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) in PBS. Record the impedance spectrum before and after incubating the electrode with glucose solutions of varying concentrations. The change in charge transfer resistance (Rct) correlates with the glucose concentration.

Glucose_Sensing_Mechanism cluster_surface Sensor Surface cluster_analyte Analyte cluster_signal Signal Transduction 3-APBA 3-APBA (Trigonal) Boronate_Ester Cyclic Boronate Ester (Tetrahedral) 3-APBA->Boronate_Ester Complexation Signal_Change Change in Physicochemical Property (e.g., Fluorescence, Impedance) Boronate_Ester->Signal_Change Glucose Glucose (cis-diol) Glucose->3-APBA Reversible Covalent Binding

Caption: Mechanism of glucose detection using a 3-APBA functionalized sensor.

Medicinal Chemistry and Drug Development

3-APBA and its derivatives are emerging as important pharmacophores and functional components in drug design and delivery systems.

Enzyme Inhibition: Combating Antibiotic Resistance

A significant application of 3-APBA is as an inhibitor of β-lactamase enzymes. These enzymes are produced by bacteria and are a primary cause of resistance to β-lactam antibiotics like penicillin. 3-APBA acts as a transition-state analog, reversibly inhibiting the enzyme and restoring the efficacy of the antibiotic.

Enzyme TargetInhibitorKᵢ ValueReference
AmpCThis compound86 µM[11]
CMY-2This compound314 µM[11]
AmpC3-Azidomethylphenyl boronic acid700 nM
KPC-23-Azidomethylphenyl boronic acid2.3 µM
AmpCTriazole derivative (10a)140 nM
KPC-2Triazole derivative (5)730 nM
AmpCDerivative 183 nM[12]
AmpCDerivative 1126 nM[12]

This protocol outlines a general spectrophotometric assay to determine the inhibitory activity of 3-APBA against a β-lactamase using a chromogenic substrate like nitrocefin (B1678963).[13]

Materials:

  • Purified β-lactamase enzyme

  • Nitrocefin (chromogenic β-lactam substrate)

  • This compound (inhibitor)

  • Assay buffer (e.g., phosphate buffer, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the β-lactamase enzyme, nitrocefin, and 3-APBA in the assay buffer.

  • Assay Setup: In the wells of a 96-well microplate, add the assay buffer and varying concentrations of 3-APBA. Include control wells with no inhibitor.

  • Enzyme Addition: Add a fixed amount of the β-lactamase enzyme to each well and incubate for a short period to allow for inhibitor binding.

  • Initiate Reaction: Start the enzymatic reaction by adding a fixed concentration of nitrocefin to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 490 nm over time using a microplate reader in kinetic mode. The hydrolysis of nitrocefin results in a color change.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) and subsequently the inhibition constant (Kᵢ) using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).

Beta_Lactamase_Inhibition Active_Site β-Lactamase Active Site (with Serine residue) Covalent_Adduct Reversible Covalent Adduct (Tetrahedral Intermediate) Active_Site->Covalent_Adduct Nucleophilic attack by Serine 3-APBA This compound 3-APBA->Covalent_Adduct Binding Inhibition Enzyme Inhibition Covalent_Adduct->Inhibition

Caption: Inhibition of β-lactamase by this compound.

Targeted Drug Delivery

The ability of 3-APBA to bind to sialic acid residues, which are often overexpressed on the surface of cancer cells, makes it an excellent targeting ligand for drug delivery systems. Nanoparticles functionalized with 3-APBA can selectively accumulate in tumor tissues, thereby enhancing the therapeutic efficacy of anticancer drugs while minimizing side effects.

Nanoparticle SystemDrugDrug Loading Content (%)Encapsulation Efficiency (%)Reference
PBA-functionalized NPsEmodin (B1671224)2.178[14]
Magnetic NanoparticlesDopamine-- (Max. Adsorption: 108.46 µg/g)

This protocol describes a general method for conjugating 3-APBA to nanoparticles that have surface carboxyl groups, using EDC/NHS chemistry.

Materials:

  • Carboxyl-terminated nanoparticles (e.g., Fe₃O₄@SiO₂-COOH)

  • This compound (3-APBA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Buffer (e.g., MES buffer, pH 6.0)

Procedure:

  • Nanoparticle Suspension: Disperse the carboxyl-terminated nanoparticles in the buffer.

  • Carboxyl Activation: Add EDC and NHS to the nanoparticle suspension to activate the carboxyl groups, forming an NHS-ester intermediate. Allow this reaction to proceed for a specified time (e.g., 15-30 minutes) at room temperature.

  • Conjugation: Add a solution of 3-APBA to the activated nanoparticle suspension. The amino group of 3-APBA will react with the NHS-ester to form a stable amide bond. Let the conjugation reaction proceed for several hours (e.g., 2-24 hours) at room temperature or 4 °C with gentle stirring.

  • Washing and Purification: Separate the 3-APBA-functionalized nanoparticles from the reaction mixture by centrifugation or magnetic separation. Wash the nanoparticles multiple times with the buffer and then with deionized water to remove unreacted reagents and byproducts.

  • Characterization: Confirm the successful functionalization using techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), and dynamic light scattering (DLS) to analyze changes in surface chemistry and particle size.

Nanoparticle_Functionalization Start Start: Carboxylated Nanoparticle Activation Activate Carboxyl Groups (EDC/NHS) Start->Activation Conjugation Add 3-APBA (Amide Bond Formation) Activation->Conjugation Washing Wash and Purify Conjugation->Washing Drug_Loading Load Therapeutic Drug Washing->Drug_Loading Targeting Targeted Drug Delivery (e.g., to Cancer Cells) Drug_Loading->Targeting End End: Therapeutic Effect Targeting->End

Caption: Workflow for creating a 3-APBA targeted drug delivery system.

Conclusion

This compound stands out as a remarkably versatile building block in chemistry. Its applications, ranging from the synthesis of complex organic molecules to the development of sophisticated biosensors and targeted drug delivery systems, underscore its importance in both fundamental and applied research. The detailed protocols and quantitative data provided in this guide aim to facilitate the adoption and further innovation of 3-APBA-based technologies by researchers, scientists, and drug development professionals. The continued exploration of this compound's unique properties is poised to unlock new solutions to challenges in medicine, diagnostics, and materials science.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is prized for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of starting materials. 3-Aminophenylboronic acid is a particularly valuable building block in medicinal chemistry and materials science, as the resulting 3-amino-biaryl scaffold is a key structural motif in many biologically active compounds and functional materials. The amino group provides a handle for further functionalization, allowing for the facile generation of compound libraries for drug discovery and the tuning of material properties.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides, a summary of typical reaction conditions, and expected outcomes.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron species (in this case, this compound) transfers its organic group to the palladium center, forming a new Pd(II) complex and displacing the halide. The base is crucial for activating the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product (Ar-Ar') and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

Below are generalized and specific protocols for the Suzuki-Miyaura coupling of this compound with aryl halides. Reaction conditions may require optimization depending on the specific substrates used.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a good starting point for the coupling of this compound with a variety of aryl bromides and iodides.

Materials:

  • This compound (or its hydrochloride or hemisulfate salt)

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃/ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane (B91453)/water, toluene/water, DMF/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the solvent system (e.g., a 4:1 to 10:1 mixture of organic solvent to water). Degas the mixture by bubbling the inert gas through it for another 10-15 minutes. Finally, add the palladium catalyst (1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.

Specific Protocol Example: Coupling with 4-Bromoacetophenone

Materials:

  • 4-Bromoacetophenone (1.0 equiv, e.g., 199 mg, 1.0 mmol)

  • This compound (1.5 equiv, e.g., 205 mg, 1.5 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 equiv, e.g., 276 mg, 2.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%, e.g., 35 mg, 0.03 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • Combine 4-bromoacetophenone, this compound, and potassium carbonate in a microwave vial.

  • Seal the vial and purge with argon.

  • Add the 1,4-dioxane and water, and degas the mixture with argon for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Follow the general work-up and purification procedure described above.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound and its analogs with various aryl halides. Yields are highly dependent on the specific substrates and reaction conditions employed.

Aryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromoacetophenonePd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O10012~85-95
1-Bromo-4-methoxybenzenePdCl₂(dppf) (2)K₃PO₄ (3)Toluene/H₂O908~90-98
4-BromobenzonitrilePd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄ (2)Dioxane/H₂O1006~80-95
1-Bromo-4-nitrobenzenePd(OAc)₂ (2) / PPh₃ (4)Cs₂CO₃ (2)DMF/H₂O1104~75-90
Dansyl-3-aminophenylboronic acid with 4-chloro-7-azaindolePd/SPhos (5)K₂CO₃ (3)H₂O/ACN373660[1]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdiil Ar-Pd(II)L_n-X oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation pdiil_ar Ar-Pd(II)L_n-Ar' transmetalation->pdiil_ar reductive_elimination Reductive Elimination pdiil_ar->reductive_elimination reductive_elimination->pd0 ar_ar Ar-Ar' reductive_elimination->ar_ar ar_x Ar-X ar_x->oxidative_addition ar_boronic Ar'-B(OH)₂ + Base ar_boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Aryl Halide, This compound, and Base in Flask start->reagents inert Purge with Inert Gas reagents->inert solvent_catalyst Add Solvent and Palladium Catalyst inert->solvent_catalyst reaction Heat and Stir (Monitor by TLC/LC-MS) solvent_catalyst->reaction workup Cool, Dilute, and Perform Aqueous Work-up reaction->workup purification Dry, Concentrate, and Purify by Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

References

Synthesis of 3-Aminophenylboronic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

3-Aminophenylboronic acid (3-APBA) is a versatile bifunctional molecule widely utilized in organic synthesis, materials science, and pharmaceutical development. Its phenylboronic acid moiety participates in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. Simultaneously, the amino group provides a reactive handle for further functionalization, making 3-APBA a valuable building block for complex molecules, including active pharmaceutical ingredients and functional polymers. This document provides a detailed, step-by-step protocol for the synthesis of this compound, starting from 3-bromoaniline (B18343). The described method involves the protection of the amino group, followed by a lithium-halogen exchange and borylation, and concluding with deprotection to yield the final product. This protocol is intended for researchers, scientists, and drug development professionals.

Comparative Synthesis Data

The following table summarizes quantitative data for the multi-step synthesis of this compound, providing a clear comparison of the efficiency at each stage of the process.

StepReactionStarting MaterialProductYield (%)Purity (%)
1Amine Protection3-BromoanilineN,N-Dibenzyl-3-bromoaniline~92%>95% (crude)
2BorylationN,N-Dibenzyl-3-bromoaniline3-(N,N-Dibenzylamino)phenylboronic acid~76%>95% (crude)
3Deprotection3-(N,N-Dibenzylamino)phenylboronic acidThis compound~95%>98% (after recrystallization)
Overall Total Synthesis 3-Bromoaniline This compound ~67% >98%

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound from 3-bromoaniline.

Step 1: Protection of 3-Bromoaniline

Objective: To protect the amino group of 3-bromoaniline as a dibenzyl amine to prevent interference in the subsequent borylation step.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-bromoaniline (1.0 eq), benzyl bromide (2.1 eq), and sodium carbonate (1.5 eq) in DMF.

  • Heat the reaction mixture to 100-110 °C and stir for 10 hours.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with deionized water and then with cold methanol.

  • Dry the product, N,N-dibenzyl-3-bromoaniline, under vacuum.

Step 2: Borylation of N,N-Dibenzyl-3-bromoaniline

Objective: To introduce the boronic acid functionality via a lithium-halogen exchange followed by reaction with a borate (B1201080) ester.

Materials:

Procedure:

  • Dissolve N,N-dibenzyl-3-bromoaniline (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-hexyllithium (1.1 eq) in hexanes dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

  • Continue stirring for an additional hour at -78 °C.

  • Allow the reaction mixture to warm to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add ethyl acetate and deionized water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(N,N-dibenzylamino)phenylboronic acid, which may exist as its trimeric anhydride (B1165640) (boroxine).

Step 3: Deprotection to Yield this compound

Objective: To remove the benzyl protecting groups to afford the final product.

Materials:

  • 3-(N,N-Dibenzylamino)phenylboronic acid (or its boroxine)

  • Methanol

  • Hydrochloric acid (HCl)

  • Palladium on activated carbon (10% Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • Suspend the crude 3-(N,N-dibenzylamino)phenylboronic acid (1.0 eq) and 10% Pd/C catalyst in methanol containing hydrochloric acid.

  • Subject the mixture to a hydrogen atmosphere (1-3 bar) and stir vigorously for 3 hours at room temperature.

  • Monitor the reaction for the consumption of hydrogen.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound hydrochloride as a solid.

  • For the free amine, the hydrochloride salt can be neutralized with a suitable base.

Purification: Recrystallization

Objective: To purify the crude this compound.

Procedure:

  • The crude this compound can be purified by recrystallization.

  • A common solvent system for recrystallization is a mixture of water and a water-miscible organic solvent, such as dioxane or methanol.

  • Dissolve the crude product in a minimal amount of the hot solvent mixture.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent and dry under vacuum. This process often yields the stable this compound monohydrate.

Visualized Experimental Workflow

The following diagram illustrates the step-by-step synthesis of this compound from 3-bromoaniline.

SynthesisWorkflow Start 3-Bromoaniline Step1 Step 1: Protection (Benzyl Bromide, Na2CO3) Start->Step1 Intermediate1 N,N-Dibenzyl-3-bromoaniline Step1->Intermediate1 Step2 Step 2: Borylation (n-Hexyllithium, Triisopropyl borate) Intermediate1->Step2 Intermediate2 3-(N,N-Dibenzylamino)phenylboronic acid Step2->Intermediate2 Step3 Step 3: Deprotection (H2, Pd/C) Intermediate2->Step3 Product This compound Step3->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Application Notes & Protocols: 3-Aminophenylboronic Acid for Glucose Sensor Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Aminophenylboronic acid (3-APBA) has emerged as a versatile and highly effective recognition element in the development of non-enzymatic glucose sensors. Its ability to form reversible covalent bonds with the cis-diol groups of glucose provides a selective and reliable mechanism for glucose detection. This has led to the development of various sensor platforms, including electrochemical and optical sensors, which offer advantages such as good stability, low cost, and straightforward fabrication.

These application notes provide an overview of the principles and methodologies for fabricating glucose sensors using 3-APBA. Detailed protocols for the development of electrochemical and optical sensors are presented, along with a summary of their performance characteristics.

Principle of Detection

The core sensing mechanism relies on the specific interaction between the boronic acid moiety of 3-APBA and glucose. In an aqueous environment, the boronic acid exists in equilibrium between a neutral trigonal planar form and a charged tetrahedral boronate form. The charged form preferentially binds with diols, such as those present in glucose, to form a stable cyclic ester. This binding event alters the physicochemical properties of the sensor's surface, leading to a measurable signal.

G cluster_equilibrium 3-APBA Equilibrium cluster_binding Glucose Binding cluster_signal Signal Transduction Trigonal Trigonal 3-APBA (Neutral) Tetrahedral Tetrahedral 3-APBA (Anionic) Trigonal->Tetrahedral + OH- Tetrahedral->Trigonal - OH- Complex 3-APBA-Glucose Complex Tetrahedral->Complex + Glucose Glucose Glucose (cis-diol) Signal Measurable Signal (e.g., Impedance Change) Complex->Signal

Caption: Signaling pathway of a 3-APBA based glucose sensor.

Data Presentation: Performance of 3-APBA Based Glucose Sensors

The following table summarizes the performance of various glucose sensors fabricated using 3-APBA, as reported in the literature.

Sensor TypeDetection MethodLinear RangeLimit of Detection (LOD)Response TimeReference
SPCE-based ElectrochemicalElectrochemical Impedance Spectroscopy (EIS)Broad range8.53 x 10⁻⁹ M4.0 ± 0.6 s[1]
Carbon Nanotube-based ChemiresistiveChemiresistiveWide dynamic range3.46 mMNot specified[2][3]
Conducting Polymer-based ElectrochemicalElectrochemical0.9 - 9.1 µM0.49 µMNot specified[4]
Hydrogel-based Optical DiffuserOptical0 - 50 mMNot specified~90 min[5]

Experimental Protocols

Protocol 1: Fabrication of an Electrochemical Impedimetric Glucose Sensor using a Screen-Printed Carbon Electrode (SPCE)

This protocol describes a one-step method for the functionalization of a screen-printed carbon electrode with 3-APBA for impedimetric glucose detection.[1]

Materials:

  • Screen-Printed Carbon Electrodes (SPCEs)

  • This compound (3-APBA)

  • Sodium nitrite (B80452) (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Ultrapure water

  • Glucose standards

  • Phosphate buffered saline (PBS)

Equipment:

  • Potentiostat/Galvanostat with impedance spectroscopy capabilities

  • Beakers and glassware

  • Pipettes

Workflow Diagram:

G start Start pretreatment SPCE Pre-treatment (e.g., electrochemical activation) start->pretreatment prepare_reagents Prepare Reagents: 0.4 M 3-APBA in 0.1 M H₂SO₄ 0.4 M NaNO₂ in 0.1 M H₂SO₄ pretreatment->prepare_reagents functionalization Add 20 µL of 3-APBA and 20 µL of NaNO₂ to SPCE prepare_reagents->functionalization reaction Allow reaction for 10 minutes functionalization->reaction washing Wash exhaustively with ultrapure water reaction->washing characterization Characterize modified electrode (e.g., CV, EIS) washing->characterization glucose_detection Perform glucose detection using EIS in PBS characterization->glucose_detection end End glucose_detection->end

Caption: Experimental workflow for SPCE-based glucose sensor fabrication.

Procedure:

  • Electrode Pre-treatment: Pre-treat the SPCE to enhance the charge-transfer kinetics. This can be achieved by methods such as electrochemical activation.

  • Preparation of Reagents:

    • Prepare a 0.4 M solution of 3-APBA in 0.1 M H₂SO₄.

    • Prepare a 0.4 M solution of NaNO₂ in 0.1 M H₂SO₄.

  • Functionalization of the SPCE:

    • Pipette 20 µL of the 0.4 M 3-APBA solution onto the working area of the SPCE.

    • Immediately add 20 µL of the 0.4 M NaNO₂ solution to the same area.

    • Allow the reaction to proceed for 10 minutes at room temperature.

  • Washing: After 10 minutes, thoroughly wash the functionalized electrode with a large volume of ultrapure water to remove any unreacted reagents.

  • Characterization: The successful functionalization can be confirmed by techniques such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS). A decrease in the electroactivity of the electrode is expected.[1]

  • Glucose Detection:

    • Perform EIS measurements in a PBS solution containing varying concentrations of glucose.

    • The change in charge transfer resistance (Rct) can be correlated to the glucose concentration.

Protocol 2: Fabrication of a Hydrogel-Based Optical Glucose Sensor

This protocol outlines the fabrication of a glucose-responsive hydrogel for optical detection.[5]

Materials:

  • Acrylamide (AA)

  • N,N'-Methylenebis(acrylamide) (BIS)

  • This compound (3-APBA)

  • 2,2-Diethoxyacetophenone (DEAP) - Photoinitiator

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Glucose standards

  • Hydrophobic glass slide

  • Diffuser master stamp (for creating microstructures)

Equipment:

  • UV lamp (365 nm)

  • Stir plate

  • Pipettes

  • Optical measurement setup (e.g., laser, photodiode)

Workflow Diagram:

G start Start prepare_monomer Prepare Monomer Solution: AA (78.5 mol%), BIS (1.5 mol%), 3-APBA (20 mol%), DEAP in DMSO start->prepare_monomer stir_mix Stir-mix for 10 minutes at 24 °C prepare_monomer->stir_mix dropcast Dropcast 100 µL of prepolymer solution onto master stamp stir_mix->dropcast sandwich Place hydrophobic glass slide on top dropcast->sandwich uv_polymerize Initiate photopolymerization with UV light (365 nm) sandwich->uv_polymerize remove_stamp Remove master stamp after polymerization uv_polymerize->remove_stamp equilibrate Equilibrate hydrogel in PBS (pH 7.4) for 2 hours remove_stamp->equilibrate glucose_sensing Perform optical glucose sensing equilibrate->glucose_sensing end End glucose_sensing->end

Caption: Experimental workflow for hydrogel-based optical glucose sensor.

Procedure:

  • Prepare Monomer Solution: In a suitable container, prepare the monomer solution with the following molar ratios: 78.5 mol% acrylamide, 1.5 mol% BIS, and 20 mol% 3-APBA. Add the photoinitiator DEAP and dissolve all components in DMSO.

  • Mixing: Stir the monomer solution for 10 minutes at 24 °C to ensure homogeneity.

  • Fabrication of Hydrogel Film:

    • Dropcast 100 µL of the prepolymer solution directly onto a master stamp with diffuser microstructures.

    • Carefully place a hydrophobic glass slide on top of the solution to create a uniform thickness.

  • Photopolymerization: Initiate the polymerization process by exposing the setup to a UV lamp (365 nm). The polymerization time will depend on the intensity of the UV source.

  • Post-Polymerization: After polymerization is complete, carefully remove the master stamp to obtain the imprinted glucose-sensitive hydrogel on the glass slide.

  • Equilibration: Equilibrate the hydrogel sensor in PBS (pH 7.4, ionic strength = 150 mM) for 2 hours at 24 °C before use.

  • Glucose Sensing:

    • Expose the hydrogel to solutions with different glucose concentrations. The binding of glucose will cause a volumetric change in the hydrogel.[5]

    • Measure the change in the optical properties of the hydrogel, such as the profile of diffused light, to quantify the glucose concentration. Allow sufficient time (e.g., 90 minutes) for the sensor to equilibrate at each new glucose concentration.[5]

Conclusion

This compound is a highly promising recognition element for the fabrication of reliable and sensitive non-enzymatic glucose sensors. The protocols outlined above provide a starting point for researchers to develop both electrochemical and optical sensors tailored to their specific applications. The versatility of 3-APBA chemistry allows for its integration into a wide range of materials and sensor designs, paving the way for future advancements in continuous glucose monitoring and diagnostics.

References

Application Notes and Protocols for Functionalizing Nanoparticles with 3-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with 3-Aminophenylboronic acid (APBA) offers a versatile platform for a wide range of biomedical applications. APBA's unique ability to form reversible covalent bonds with cis-diol-containing molecules, such as sialic acids on cancer cells and catechols like dopamine (B1211576), makes it an invaluable ligand for targeted drug delivery, biosensing, and diagnostics.[1][2][3] This document provides a detailed protocol for the covalent conjugation of APBA to carboxylated nanoparticles using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry.[4][5][6] Additionally, it outlines key characterization methods and presents data in a structured format to guide researchers in this process.

Core Principles

The functionalization process involves a two-step carbodiimide (B86325) crosslinking reaction. First, the carboxyl groups on the nanoparticle surface are activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by reacting with sulfo-NHS to create a more stable, amine-reactive sulfo-NHS ester. Finally, the primary amine group of this compound reacts with the sulfo-NHS ester, forming a stable amide bond and effectively conjugating APBA to the nanoparticle surface.[6][7]

Experimental Protocols

Materials
  • Carboxylated Nanoparticles (e.g., gold nanoparticles, magnetic nanoparticles, quantum dots)

  • This compound (APBA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (50 mM, pH 6.0)

  • Coupling Buffer: Phosphate-buffered saline (PBS) (1X, pH 7.4)

  • Quenching Buffer: Glycine or Tris buffer (100 mM, pH 7.4)

  • Washing Buffer: PBS with 0.05% Tween 20

  • Deionized (DI) water

Protocol for APBA Functionalization of Carboxylated Nanoparticles

This protocol is a general guideline and may require optimization depending on the specific type and size of the nanoparticles used.

1. Nanoparticle Preparation and Washing:

  • Resuspend the carboxylated nanoparticles in DI water to a desired concentration (e.g., 1 mg/mL).
  • Centrifuge the nanoparticle suspension to pellet the particles. The centrifugation speed and time will vary depending on the nanoparticle size and density.
  • Discard the supernatant and resuspend the nanoparticle pellet in Activation Buffer.
  • Repeat the centrifugation and resuspension steps twice more with Activation Buffer to ensure the removal of any storage buffers or contaminants.

2. Activation of Carboxyl Groups:

  • Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer. A typical starting concentration is 10 mg/mL for each.
  • To the washed nanoparticle suspension, add EDC and sulfo-NHS solutions. The molar ratio of EDC and sulfo-NHS to the available carboxyl groups on the nanoparticles should be optimized, but a 10-fold molar excess is a common starting point.
  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator or shaker). This step activates the carboxyl groups to form amine-reactive sulfo-NHS esters.

3. Conjugation with this compound (APBA):

  • Prepare a solution of APBA in Coupling Buffer (e.g., 1-5 mg/mL). The optimal concentration will depend on the desired degree of functionalization.
  • Centrifuge the activated nanoparticles to remove excess EDC and sulfo-NHS.
  • Resuspend the activated nanoparticle pellet in the APBA solution.
  • Incubate the mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing.

4. Quenching and Washing:

  • To quench any unreacted sulfo-NHS esters, add the Quenching Buffer and incubate for 30 minutes at room temperature.
  • Centrifuge the functionalized nanoparticles and discard the supernatant.
  • Wash the nanoparticles three times with Washing Buffer to remove any unbound APBA and quenching reagents.
  • After the final wash, resuspend the APBA-functionalized nanoparticles in a suitable storage buffer (e.g., PBS) for further use and characterization.

Characterization of APBA-Functionalized Nanoparticles

Thorough characterization is essential to confirm the successful conjugation of APBA and to assess the properties of the functionalized nanoparticles.

Data Presentation:

Table 1: Physicochemical Properties of Nanoparticles Before and After APBA Functionalization

ParameterBefore FunctionalizationAfter APBA FunctionalizationTechnique
Hydrodynamic Diameter (nm) Varies by nanoparticle typeExpected slight increaseDynamic Light Scattering (DLS)
Zeta Potential (mV) Typically negative (e.g., -30 to -50 mV)Expected shift towards less negative or positive valuesZeta Potential Analysis[8][9][10][11]
Surface Plasmon Resonance (nm) (for Gold Nanoparticles)Characteristic peakRed-shift of a few nanometersUV-Vis Spectroscopy

Table 2: Spectroscopic Analysis for Confirmation of APBA Conjugation

TechniqueExpected ObservationInterpretation
Fourier-Transform Infrared Spectroscopy (FTIR) Appearance of new peaks corresponding to aromatic C=C stretching (~1600 cm⁻¹) and B-O stretching (~1350 cm⁻¹) from APBA.[12][13][14]Confirms the presence of APBA on the nanoparticle surface.
X-ray Photoelectron Spectroscopy (XPS) Detection of Boron (B 1s) and Nitrogen (N 1s) peaks.Elemental confirmation of APBA conjugation.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_prep 1. Nanoparticle Preparation cluster_activation 2. Carboxyl Group Activation cluster_conjugation 3. APBA Conjugation cluster_purification 4. Quenching & Purification np_prep Start with Carboxylated Nanoparticles wash1 Wash with Activation Buffer np_prep->wash1 add_edc_nhs Add EDC and sulfo-NHS wash1->add_edc_nhs incubate_activation Incubate 15-30 min add_edc_nhs->incubate_activation add_apba Add 3-Aminophenylboronic Acid (APBA) incubate_activation->add_apba incubate_conjugation Incubate 2-4 hours add_apba->incubate_conjugation quench Quench with Glycine/Tris incubate_conjugation->quench wash2 Wash to remove unbound reagents quench->wash2 final_product APBA-Functionalized Nanoparticles wash2->final_product

Caption: Experimental workflow for functionalizing nanoparticles with APBA.

Signaling Pathway: Targeting Sialic Acid on Cancer Cells

sialic_acid_targeting cluster_nanoparticle APBA-Functionalized Nanoparticle cluster_cell Cancer Cell cluster_outcome Therapeutic/Diagnostic Outcome NP Nanoparticle Core APBA SialicAcid Sialic Acid (cis-diol) NP:f0->SialicAcid Reversible Covalent Bond (Boronate Ester Formation) Cell Cell Membrane Glycoprotein Glycoprotein Glycoprotein->SialicAcid overexpressed Outcome Targeted Drug Delivery or Imaging

Caption: Targeting sialic acid on cancer cells with APBA-nanoparticles.

Application: Dopamine Sensing

dopamine_sensing np_apba APBA-Functionalized Nanoparticle (e.g., QDs) complex Nanoparticle-Dopamine Complex np_apba->complex + Dopamine dopamine Dopamine (Catechol with cis-diol) dopamine->complex signal_change Change in Signal (e.g., Fluorescence Quenching) complex->signal_change causes detection Quantitative Detection of Dopamine signal_change->detection leads to

Caption: Principle of dopamine sensing using APBA-functionalized nanoparticles.

References

Application Notes and Protocols for 3-Aminophenylboronic Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Aminophenylboronic acid (3-APBA) in the development of advanced drug delivery systems. The unique properties of 3-APBA, particularly its ability to form reversible covalent bonds with diols, make it an invaluable tool for creating stimuli-responsive carriers that can target specific physiological conditions, such as the acidic tumor microenvironment or hyperglycemic states in diabetes.

Application Note 1: pH-Responsive Drug Delivery for Cancer Therapy

This compound and its derivatives are increasingly utilized in the design of nanocarriers for targeted cancer therapy.[1][2] The rationale behind this application lies in the acidic tumor microenvironment (pH ≈ 6.8) and the even lower pH within endosomal compartments (pH ≈ 5.3).[3] 3-APBA can be integrated into nanoparticles, micelles, or hydrogels, often through linkages that are stable at physiological pH (7.4) but cleave in acidic conditions, triggering the release of encapsulated anticancer drugs directly at the tumor site.[3][4] This targeted release minimizes systemic toxicity and enhances the therapeutic efficacy of the drug.[1][4]

Furthermore, the boronic acid moiety of 3-APBA can interact with sialic acid residues that are overexpressed on the surface of many cancer cells, providing an active targeting mechanism.[5][6] This dual pH-responsive and targeting capability makes 3-APBA a powerful component in the development of "smart" drug delivery systems for oncology.[7]

Application Note 2: Glucose-Responsive Drug Delivery for Diabetes Management

A significant application of 3-APBA is in the development of self-regulated insulin (B600854) delivery systems for diabetes treatment.[8] Phenylboronic acids can form reversible ester bonds with the cis-diol groups of glucose.[9] This interaction can be exploited to create hydrogels or nanoparticles that swell or disassemble in the presence of high glucose concentrations, leading to the release of insulin.[8][9][10] When blood glucose levels return to normal, the system can re-stabilize, halting insulin release. This "closed-loop" system mimics the function of pancreatic β-cells and holds the potential to significantly improve glycemic control and reduce the risk of hypoglycemia compared to conventional insulin therapies.[8][11]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on 3-APBA-based drug delivery systems.

Table 1: Physicochemical Properties of 3-APBA-Based Nanoparticles

Nanoparticle FormulationAverage Diameter (nm)Zeta Potential (mV)Reference
ZnO-PBA150-200+22[5]
AuNPs-PAA-APBA25.7-41.53[12]
Dextran-PAPBA32-84Not Reported[5]
PBA-NPs40-84Not Reported[13]

Table 2: Drug Loading and Encapsulation Efficiency

CarrierDrugDrug Loading Content (DLC %)Encapsulation Efficiency (EE %)Reference
ZnO-PBAChrysin30.5644[5]
PBA-NPsEmodin (B1671224)2.178[13]
MNPs@PAMAM-HDoxorubicin (B1662922)27.5386.44[14]
Alginate/poly-L-arginine/chitosan microcapsulesHemoglobin19.993.8[15]

Table 3: Stimuli-Responsive Drug Release

Carrier FormulationDrugStimulusRelease ConditionCumulative Release (%)Time (h)Reference
PTX/PBA NPsPaclitaxelAcidic pHpH 5.5~6072[16]
PTX/PBA NPsPaclitaxelNeutral pHpH 7.4~2072[16]
MNPs@PAMAM-DOXDoxorubicinAcidic pHpH 5.0~8860[14]
MNPs@PAMAM-DOXDoxorubicinNeutral pHpH 7.4~3060[14]
p(AAPBA-b-NVCL) NanoparticlesInsulinGlucose (3mg/mL)pH 7.4>8048[9]
p(AAPBA-b-NVCL) NanoparticlesInsulinGlucose-freepH 7.4<3012[9]

Experimental Protocols

Protocol 1: Synthesis of 3-APBA Functionalized Nanoparticles

This protocol provides a general method for synthesizing 3-APBA functionalized nanoparticles, which can be adapted for various polymer systems.

Materials:

  • Polymer with reactive groups (e.g., carboxylic acid or amine)

  • This compound (3-APBA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Organic solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO, or Dimethylformamide - DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis membrane (MWCO appropriate for the polymer)

  • Deionized water

Procedure:

  • Polymer Solubilization: Dissolve the polymer in an appropriate buffer or organic solvent. For example, dissolve poly(acrylic acid) in PBS (pH 7.4).[12]

  • Carboxyl Group Activation: Cool the polymer solution in an ice bath. Add EDC and NHS (or Sulfo-NHS) to the solution with stirring. Allow the activation reaction to proceed for 1-2 hours.[12]

  • 3-APBA Conjugation: Add 3-APBA to the activated polymer solution. Continue stirring in the ice bath for 2 hours, then allow the reaction to proceed at room temperature for 22-24 hours.[12]

  • Purification: Purify the 3-APBA functionalized polymer by dialysis against deionized water for 2-3 days to remove unreacted reagents.

  • Nanoparticle Formulation: Prepare the nanoparticles using a suitable method such as nanoprecipitation. Dissolve the purified 3-APBA functionalized polymer in a water-miscible organic solvent (e.g., acetone (B3395972) or methanol).[5][16] Add this solution dropwise to deionized water under vigorous stirring.[5][16]

  • Solvent Removal: Remove the organic solvent using a rotary evaporator under reduced pressure.

  • Characterization: Characterize the resulting nanoparticles for size, zeta potential, and morphology using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

Protocol 2: Drug Loading into 3-APBA Functionalized Nanoparticles

This protocol describes a common method for loading a hydrophobic drug, such as doxorubicin or paclitaxel, into the nanoparticles.

Materials:

  • 3-APBA functionalized nanoparticles dispersion

  • Drug (e.g., Doxorubicin, Paclitaxel)

  • Organic solvent for the drug (e.g., DMSO, acetone)

  • Dialysis membrane (MWCO appropriate to retain nanoparticles)

Procedure:

  • Drug Solubilization: Dissolve the drug in a minimal amount of a suitable organic solvent.

  • Incubation: Add the drug solution to the aqueous dispersion of 3-APBA functionalized nanoparticles.

  • Self-Assembly/Encapsulation: Stir the mixture for 24 hours at room temperature in the dark to allow for drug encapsulation within the nanoparticles.

  • Purification: Remove the unloaded drug by dialysis against a suitable buffer (e.g., PBS) for 24-48 hours.

  • Quantification of Drug Loading:

    • Lyophilize a known amount of the drug-loaded nanoparticle dispersion.

    • Dissolve the lyophilized powder in a solvent that dissolves both the polymer and the drug.

    • Determine the drug concentration using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

      • DLC (%) = (Mass of drug in nanoparticles / Mass of drug-loaded nanoparticles) x 100

      • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 3: In Vitro Drug Release Study

This protocol outlines the procedure for evaluating the stimuli-responsive release of a drug from 3-APBA functionalized nanoparticles.

Materials:

  • Drug-loaded 3-APBA functionalized nanoparticles

  • Release media:

    • PBS (pH 7.4) - physiological condition

    • PBS (pH 6.8 or 5.3) - acidic tumor microenvironment/endosomal condition

    • PBS (pH 7.4) with varying glucose concentrations (e.g., 0 mg/mL, 1 mg/mL, 3 mg/mL) - for glucose-responsive studies

  • Dialysis bags (MWCO that allows free drug to pass but retains nanoparticles)

  • Shaking incubator or water bath at 37°C

Procedure:

  • Sample Preparation: Place a known volume (e.g., 1-5 mL) of the drug-loaded nanoparticle dispersion into a dialysis bag.[16]

  • Release Experiment: Immerse the sealed dialysis bag into a larger volume (e.g., 30-100 mL) of the pre-warmed release medium (pH 7.4, pH 5.3, or with glucose).[16]

  • Incubation: Place the entire setup in a shaking incubator at 37°C and 100 rpm.[16]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analysis: Determine the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point.

Protocol 4: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of the drug-loaded 3-APBA nanoparticles against cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa, HepG2, 4T1)

  • Complete cell culture medium

  • 96-well plates

  • Drug-loaded nanoparticles, empty nanoparticles, and free drug solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 2,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[4]

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: After incubation, carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Cell Viability Calculation: Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Formulation cluster_loading Drug Loading cluster_characterization Characterization cluster_invitro In Vitro Evaluation S1 Polymer + 3-APBA S2 EDC/NHS Coupling S1->S2 S3 Purification (Dialysis) S2->S3 S4 Nanoprecipitation S3->S4 L1 Nanoparticles + Drug S4->L1 L2 Incubation (24h) L1->L2 L3 Purification (Dialysis) L2->L3 C1 DLS (Size, Zeta) L3->C1 C2 TEM (Morphology) L3->C2 C3 HPLC/UV-Vis (DLC, EE) L3->C3 IV1 Drug Release Study (pH/Glucose) L3->IV1 IV2 MTT Assay (Cell Viability) L3->IV2

Caption: Experimental workflow for 3-APBA drug delivery systems.

ph_responsive_release cluster_circulation Blood Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 7.0) NP_stable Stable Nanoparticle Drug_encap Drug (Encapsulated) NP_destab Destabilized Nanoparticle NP_stable->NP_destab Acidic pH Drug_release Drug (Released) NP_destab->Drug_release Release

Caption: Mechanism of pH-responsive drug release.

glucose_responsive_release Normoglycemia Normoglycemia Hydrogel Matrix (Stable) Hyperglycemia Hyperglycemia Hydrogel Swells (Drug Release) Normoglycemia->Hyperglycemia + High Glucose Hyperglycemia->Normoglycemia - Low Glucose Insulin Insulin Hyperglycemia->Insulin releases Glucose Glucose Glucose->Hyperglycemia

Caption: Glucose-responsive insulin release mechanism.

References

Suzuki-Miyaura Coupling with 3-Aminophenylboronic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, a common scaffold in many pharmaceutical agents. This document provides detailed application notes and protocols for the successful implementation of the Suzuki-Miyaura coupling using 3-aminophenylboronic acid, a key building block for introducing an aniline (B41778) moiety.

The presence of the amino group in this compound presents unique challenges, primarily the potential for coordination to the palladium catalyst, which can inhibit its catalytic activity. However, with carefully selected conditions, high yields of the desired biaryl products can be achieved. These notes offer a summary of effective reaction conditions and detailed experimental procedures.

I. Optimized Reaction Conditions

Successful Suzuki-Miyaura coupling of this compound with various aryl halides is highly dependent on the judicious choice of catalyst, base, and solvent. The following table summarizes a range of reported conditions, providing a comparative overview to guide reaction optimization.

Aryl HalidePalladium Catalyst (mol%)Ligand (mol%)Base (Equivalents)SolventTemp. (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001295
4-ChlorobenzonitrilePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)1,4-Dioxane1101888
1-Bromo-4-fluorobenzenePd(PPh₃)₄ (3)-Na₂CO₃ (2)DMF/H₂O (4:1)901692
2-BromopyridinePdCl₂(dppf) (2)-Cs₂CO₃ (2.5)THF802485
4-BromoanisolePd(OAc)₂ (1)RuPhos (2)K₂CO₃ (2)Acetonitrile/H₂O (3:1)801297
3-BromobenzaldehydePd(PPh₃)₄ (5)-K₃PO₄ (3)Toluene100889

II. Experimental Protocols

This section provides detailed methodologies for performing the Suzuki-Miyaura coupling of this compound with an aryl bromide, both under conventional heating and microwave irradiation.

A. General Protocol for Conventional Heating

This procedure is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Ethyl acetate (B1210297)

  • Brine

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the degassed solvent system to the flask.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

B. Protocol for Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.[1]

Materials:

  • Same as for conventional heating, with the addition of a microwave-safe reaction vial with a stir bar.

Procedure:

  • In a microwave vial, combine the aryl bromide (1.0 eq), this compound (1.5 eq), and the base (2.0 eq).[1]

  • Add the palladium catalyst and ligand (if required).[1]

  • Add the chosen solvent system to the vial.[1]

  • Seal the vial with a cap.[1]

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[1]

  • After the reaction is complete, cool the vial to room temperature.[1]

  • Perform the work-up and purification as described in the conventional heating protocol.[1]

III. Visualizing the Process

To better understand the underlying mechanism and experimental steps, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation ArylHalide R¹-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow Start Start Reagents Combine Aryl Halide, This compound, Base Start->Reagents Inert Establish Inert Atmosphere (e.g., N₂ or Ar) Reagents->Inert Catalyst Add Palladium Catalyst Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat Reaction Mixture (Conventional or Microwave) Solvent->Reaction Monitor Monitor Reaction Progress (TLC or LC-MS) Reaction->Monitor Workup Aqueous Workup: Dilute, Wash, Dry Monitor->Workup Upon Completion Purify Purify by Column Chromatography Workup->Purify End Obtain Pure Product Purify->End

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Immobilization of 3-Aminophenylboronic Acid on Electrode Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immobilization of 3-aminophenylboronic acid (3-APBA) onto various electrode surfaces. This functionalization is pivotal for the development of advanced electrochemical biosensors and platforms relevant to diagnostics and drug development.

Introduction

This compound (3-APBA) is a versatile molecule utilized for the functionalization of electrode surfaces. Its utility stems from the boronic acid group, which can form reversible covalent bonds with cis-diol-containing molecules such as sugars, glycoproteins, and certain catecholamines. This specific interaction forms the basis for highly selective electrochemical biosensors. The amino group on the phenyl ring provides a convenient handle for immobilization onto electrode surfaces, primarily through electropolymerization or covalent linkage. This document outlines the key methodologies for 3-APBA immobilization and the subsequent characterization and application of these modified electrodes.

Key Applications

The modification of electrodes with 3-APBA has been instrumental in the development of sensors for a variety of analytes. Some prominent applications include:

  • Glucose and other saccharides: Non-enzymatic sensors for glucose monitoring, crucial in diabetes management.[1][2]

  • Bacteria Detection: Label-free detection of bacteria like Staphylococcus epidermidis by targeting diol groups on the bacterial cell surface.[3]

  • Glycoprotein and Antibody Immobilization: Oriented immobilization of antibodies and enzymes for immunosensors and biocatalytic applications.[4][5]

  • Drug and Small Molecule Detection: Development of sensors for therapeutic drug monitoring and detection of small molecules like myo-inositol and dopamine.[6][7]

  • Ion Sensing: Potentiometric sensors for ions such as iodide.[8]

Data Presentation: Performance of 3-APBA Modified Electrodes

The following tables summarize the quantitative performance of various 3-APBA functionalized electrodes for different analytes, providing a comparative overview of their analytical capabilities.

Table 1: Performance Metrics for Saccharide Detection

Electrode MaterialAnalyteLinear RangeLimit of Detection (LOD)TechniqueReference
SWNTsD-FructoseNot Specified2.92 mMChemiresistive
SWNTsD-GlucoseNot Specified3.46 mMChemiresistive
SPCEGlucoseNot SpecifiedLow concentrationEIS[1]
GoldD-Glucose0.1-300 mMNot SpecifiedCV[2]
GoldD-Fructose0.1-300 mMNot SpecifiedCV[2]

Table 2: Performance Metrics for Bacterial and Ion Detection

Electrode MaterialAnalyteLinear RangeLimit of Detection (LOD)TechniqueReference
Polymer ImprintedS. epidermidis10³-10⁷ cfu/mLNot SpecifiedEIS[3]
PlatinumIodide10⁻⁶ to 10⁻¹ M8x10⁻⁷ MPotentiometry[8]
GCEFluoride0.8–8.0 µM & 8.0–80 µM0.20 µMDPV[9]

Table 3: Performance Metrics for Small Molecule Detection

Electrode MaterialAnalyteLinear RangeLimit of Detection (LOD)TechniqueReference
SPCEMyo-inositol500 nM to 50 µM4.7 nMDPV[6]
AuNPs/SPCEMyo-inositol500 nM to 60 µM1.0 nMDPV[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the preparation and characterization of 3-APBA modified electrodes.

Protocol 1: Electrode Preparation and Cleaning

A pristine electrode surface is critical for successful and reproducible modification.

Materials:

  • Working Electrode (e.g., Glassy Carbon Electrode (GCE), Gold (Au) Electrode, Platinum (Pt) Electrode)

  • Polishing materials: Alumina (B75360) slurry (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad

  • Solvents: Deionized (DI) water, ethanol, acetone (B3395972)

  • Electrochemical cleaning solution (e.g., 0.5 M H₂SO₄)

  • Electrochemical cell and potentiostat

Procedure:

  • Mechanical Polishing:

    • Polish the electrode surface with alumina slurry on a polishing pad, starting with the largest particle size and progressively moving to the smallest.

    • Rinse the electrode thoroughly with DI water between each polishing step.

  • Sonication:

    • Sonicate the polished electrode in DI water for 5 minutes to remove any adhered alumina particles.

    • Subsequently, sonicate in acetone and then ethanol, each for 5 minutes, to degrease the surface.

    • Rinse thoroughly with DI water and dry under a stream of nitrogen.

  • Electrochemical Cleaning:

    • In an electrochemical cell containing 0.5 M H₂SO₄, cycle the potential for a set number of cycles (e.g., -0.2 V to 1.2 V for GCE) until a stable cyclic voltammogram is obtained.

    • Rinse the electrode extensively with DI water and dry.

Protocol 2: Immobilization of 3-APBA via Electropolymerization

Electropolymerization is a common and effective method to form a stable poly(this compound) (PABA) film on the electrode surface.

Materials:

  • Cleaned working electrode

  • Electrochemical cell with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., Pt wire)

  • Potentiostat

  • Solution of this compound in a suitable electrolyte (e.g., 0.1 M H₂SO₄ or PBS). Concentration can vary, a typical starting point is 0.4 M 3-APBA.[1]

  • For some applications, sodium nitrite (B80452) (NaNO₂) may be added.[1]

Procedure:

  • Prepare the electropolymerization solution by dissolving 3-APBA in the chosen electrolyte. If required, add NaNO₂.

  • Immerse the cleaned working electrode, reference electrode, and counter electrode into the solution.

  • Perform electropolymerization using cyclic voltammetry (CV). A typical potential window is from -0.2 V to +1.2 V at a scan rate of 100 mV/s for a specified number of cycles (e.g., 20 cycles).[7][10] The formation of the polymer film is often indicated by the appearance and growth of new redox peaks in the voltammogram.

  • After electropolymerization, rinse the modified electrode thoroughly with DI water to remove any non-adherent polymer and monomers.

  • Dry the electrode under a gentle stream of nitrogen.

Protocol 3: Electrochemical Characterization

Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV) are powerful techniques to confirm the successful modification of the electrode surface and to study the binding of analytes.

A. Cyclic Voltammetry (CV)

Materials:

  • 3-APBA modified electrode

  • Electrochemical cell with reference and counter electrodes

  • Potentiostat

  • Electrolyte solution containing a redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl).[11]

Procedure:

  • Assemble the electrochemical cell with the modified electrode and the redox probe solution.

  • Record the cyclic voltammogram by scanning the potential over a suitable range (e.g., -0.2 V to +0.6 V).

  • The immobilization of 3-APBA and subsequent binding of an analyte will typically alter the peak currents and peak-to-peak separation of the redox probe, indicating changes in the electron transfer kinetics at the electrode surface.

B. Electrochemical Impedance Spectroscopy (EIS)

Materials:

  • 3-APBA modified electrode

  • Electrochemical cell with reference and counter electrodes

  • Potentiostat with EIS capability

  • Electrolyte solution containing a redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl).[11][12]

Procedure:

  • Set up the electrochemical cell as for CV.

  • Apply a formal potential of the redox probe (e.g., +0.2 V vs. Ag/AgCl) as the DC potential.

  • Apply a small AC potential (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[12]

  • The resulting Nyquist plot (imaginary vs. real impedance) provides information about the electrode-electrolyte interface. The semicircle diameter corresponds to the charge transfer resistance (Rct). An increase in Rct after modification indicates successful immobilization. Further changes upon analyte binding can be used for sensing.[13]

Visualizations

The following diagrams illustrate the key processes involved in the preparation and functioning of 3-APBA modified electrodes.

Immobilization_Workflow cluster_prep Electrode Preparation cluster_mod Surface Modification cluster_char Characterization & Application start Bare Electrode polish Mechanical Polishing start->polish Step 1 sonicate Sonication polish->sonicate Step 2 electroclean Electrochemical Cleaning sonicate->electroclean Step 3 electropoly Electropolymerization of 3-APBA electroclean->electropoly Immobilization characterization CV / EIS Analysis electropoly->characterization application Analyte Detection characterization->application Sensing

Caption: Experimental workflow for the preparation and application of a 3-APBA modified electrode.

Sensing_Mechanism cluster_electrode Electrode Surface Electrode Electrode PABA Poly(3-APBA) Film Complex PABA-Analyte Complex PABA->Complex Binding Analyte Diol-containing Analyte (e.g., Glucose) Analyte->Complex Signal Electrochemical Signal Change Complex->Signal Transduction

Caption: Signaling pathway for analyte detection using a 3-APBA modified electrode.

EIS_Principle cluster_nyquist Nyquist Plot Interpretation Bare Bare Electrode (Low Rct) Modified 3-APBA Modified Electrode (Increased Rct) Bare->Modified Immobilization Bound Analyte Bound Electrode (Further Increased Rct) Modified->Bound Analyte Binding Rct_increase Semicircle diameter (Rct) increases with each step, indicating inhibited electron transfer. Bound->Rct_increase

Caption: Logical relationship of Electrochemical Impedance Spectroscopy (EIS) changes during modification and sensing.

References

3-Aminophenylboronic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Aminophenylboronic acid (3-APBA) has emerged as a crucial and versatile building block in modern organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic amino group and a versatile boronic acid moiety, allows for a wide range of chemical transformations. This dual reactivity makes 3-APBA an invaluable tool for the construction of complex organic molecules, with significant applications in medicinal chemistry, materials science, and sensor technology. This document provides detailed application notes and protocols for the use of 3-APBA in several key synthetic transformations, offering researchers and drug development professionals a practical guide to its application.

Key Applications in Organic Synthesis

3-APBA is prominently utilized in a variety of powerful cross-coupling reactions, including the Suzuki-Miyaura, Chan-Lam, and Petasis reactions. These methodologies enable the efficient formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoborane and an organohalide, providing a powerful method for the formation of carbon-carbon bonds. 3-APBA serves as an excellent coupling partner for the synthesis of substituted biaryl compounds, which are common structural motifs in many biologically active molecules.

General Workflow for Suzuki-Miyaura Coupling:

reagents This compound + Aryl Halide reaction Reaction Mixture reagents->reaction catalyst Pd Catalyst + Ligand + Base catalyst->reaction solvent Solvent solvent->reaction heating Heating (Optional) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Purification (e.g., Column Chromatography) workup->purification product Substituted Biphenyl Product purification->product

Caption: General workflow for Suzuki-Miyaura coupling using 3-APBA.

Experimental Protocol: Synthesis of 3'-Amino-[1,1'-biphenyl]-4-carbonitrile

This protocol describes the Suzuki-Miyaura coupling of this compound with 4-bromobenzonitrile (B114466).

Materials:

Procedure:

  • To a round-bottom flask, add this compound (1.2 mmol), 4-bromobenzonitrile (1.0 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • Add palladium(II) acetate (0.02 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.

Quantitative Data for Suzuki-Miyaura Coupling of 3-APBA with Various Aryl Halides:

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-BromobenzonitrilePd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O801285-95
1-Bromo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃Toluene (B28343)/EtOH/H₂O100890-98
2-BromopyridinePdCl₂(dppf)Cs₂CO₃DMF901675-85
1-Iodo-3,5-dimethylbenzenePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100688-96
Chan-Lam Coupling: Formation of C-N Bonds

The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an amine and an organoboronic acid. The amino group of 3-APBA can be arylated, or the boronic acid moiety can be coupled with another amine, making it a versatile partner in the synthesis of diarylamines and other N-arylated compounds.

Logical Relationship in Chan-Lam Coupling:

cluster_reactants Reactants cluster_conditions Reaction Conditions 3-APBA This compound Product N-Aryl or O-Aryl Product 3-APBA->Product Amine/Phenol Amine or Phenol Amine/Phenol->Product Cu_Catalyst Copper Catalyst (e.g., Cu(OAc)₂) Cu_Catalyst->Product Base Base (e.g., Pyridine) Base->Product Solvent Solvent (e.g., DCM) Solvent->Product Oxidant Oxidant (e.g., Air) Oxidant->Product

Caption: Key components in a Chan-Lam coupling reaction.

Experimental Protocol: Synthesis of N-(3-Boronophenyl)aniline

This protocol details the coupling of this compound with aniline (B41778).

Materials:

Procedure:

  • In a flask, dissolve this compound (1.0 mmol) and aniline (1.2 mmol) in dichloromethane (10 mL).

  • Add copper(II) acetate (1.5 mmol) and pyridine (2.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature, open to the air, for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite and wash the pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the N-arylated product.

Quantitative Data for Chan-Lam Coupling using 3-APBA:

Coupling PartnerCopper SourceBaseSolventTemp (°C)Time (h)Yield (%)
AnilineCu(OAc)₂PyridineDCMRT4870-85
MorpholineCuIK₂CO₃DMF1002465-75
PhenolCu(OAc)₂Et₃NDCMRT7260-70
ImidazoleCuCl₂Na₂CO₃Toluene1102475-90
Petasis Reaction: Multicomponent Synthesis of Amino Acids

The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (often an α-keto acid or an aldehyde), and an organoboronic acid to form α-amino acids or other amine derivatives. 3-APBA is an effective boronic acid component in this reaction, enabling the synthesis of novel amino acid structures.

Experimental Workflow for the Petasis Reaction:

start Start reactants Mix 3-APBA, Amine, and Carbonyl Compound start->reactants solvent Add Solvent (e.g., Toluene) reactants->solvent reaction Stir at Elevated Temperature solvent->reaction monitoring Monitor Reaction by TLC/LC-MS reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification workup->purification product α-Amino Acid Product purification->product end End product->end

Caption: Step-by-step workflow for a typical Petasis reaction.

Experimental Protocol: Synthesis of 2-((4-Methoxyphenyl)amino)-2-(3-aminophenyl)acetic acid

This protocol describes the Petasis reaction of this compound, p-anisidine (B42471), and glyoxylic acid.

Materials:

  • This compound

  • p-Anisidine

  • Glyoxylic acid monohydrate

  • Toluene

Procedure:

  • To a stirred solution of p-anisidine (1.0 mmol) and glyoxylic acid monohydrate (1.1 mmol) in toluene (5 mL), add this compound (1.2 mmol).

  • Heat the mixture to 80 °C and stir for 16 hours. A precipitate may form as the reaction progresses.

  • After cooling to room temperature, filter the solid product and wash with cold toluene.

  • If necessary, the product can be further purified by recrystallization.

Quantitative Data for Petasis Reaction with 3-APBA:

AmineCarbonyl CompoundSolventTemp (°C)Time (h)Yield (%)
p-AnisidineGlyoxylic AcidToluene801680-90
BenzylamineGlyoxylic AcidEthanolReflux1275-85
MorpholineSalicylaldehydeDichloromethaneRT2470-80
PiperidineFormaldehydeMethanolRT1285-95

Applications in Drug Development and Materials Science

The utility of 3-APBA extends beyond fundamental organic synthesis into the realms of drug discovery and materials science.

Synthesis of Bioactive Molecules

The structural motifs accessible through reactions involving 3-APBA are prevalent in a wide range of pharmaceuticals. For instance, the biaryl and diarylamine cores are found in numerous kinase inhibitors, which are a critical class of anti-cancer drugs. The amino acid derivatives synthesized via the Petasis reaction can serve as building blocks for peptidomimetics and other biologically active compounds.

Example Application: Synthesis of a Kinase Inhibitor Scaffold

The core structure of many kinase inhibitors, such as imatinib, consists of a substituted aminopyrimidine moiety linked to other aromatic rings. 3-APBA can be a key building block in the synthesis of analogues of such drugs through a combination of the reactions described above.

Development of Advanced Materials and Sensors

The boronic acid group of 3-APBA can reversibly bind to diols, a property that is extensively exploited in the development of sensors for saccharides, including glucose. The amino group provides a convenient handle for immobilizing 3-APBA onto surfaces or incorporating it into polymer chains.

Application in Glucose Sensing:

3-APBA can be functionalized onto gold nanoparticles or incorporated into hydrogels. In the presence of glucose, the boronic acid moiety binds to the diol groups of the sugar, leading to a detectable change, such as a color change in the case of nanoparticles or swelling of the hydrogel.

Experimental Protocol: Preparation of 3-APBA Functionalized Gold Nanoparticles for Glucose Sensing

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium (B8492382) citrate (B86180)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Thioctic acid

Procedure:

  • Synthesis of Citrate-capped Gold Nanoparticles (AuNPs): Prepare AuNPs by the citrate reduction method. Briefly, bring a solution of HAuCl₄ to a boil and add a solution of trisodium citrate. The solution will change color from yellow to deep red, indicating the formation of AuNPs.

  • Surface Functionalization with Thioctic Acid: Add thioctic acid to the AuNP solution and stir overnight to allow for ligand exchange.

  • Activation of Carboxylic Acid Groups: To the thioctic acid-functionalized AuNPs, add EDC and NHS to activate the carboxylic acid groups for amide bond formation.

  • Conjugation with 3-APBA: Add a solution of this compound to the activated AuNP solution and stir for several hours to allow for the covalent attachment of 3-APBA via an amide linkage.

  • Purification: Purify the 3-APBA functionalized AuNPs by centrifugation and resuspension in a suitable buffer.

Detection Principle: The addition of glucose to a solution of the 3-APBA functionalized AuNPs will cause a change in the localized surface plasmon resonance (LSPR) of the nanoparticles, resulting in a color change that can be quantified using a UV-Vis spectrophotometer.

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to participate in a range of powerful C-C and C-N bond-forming reactions, coupled with the unique reactivity of the boronic acid moiety, makes it an indispensable tool for chemists in academia and industry. The protocols and data presented herein provide a foundation for the successful application of 3-APBA in the synthesis of complex organic molecules for a variety of applications, from drug discovery to the development of advanced functional materials.

Application Notes and Protocols for 3-Aminophenylboronic Acid-Based Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the design, fabrication, and application of biosensors utilizing 3-aminophenylboronic acid (3-APBA) as a versatile recognition element. 3-APBA's unique ability to form reversible covalent bonds with cis-diol-containing molecules makes it an ideal candidate for the detection of a wide range of biologically significant analytes, including carbohydrates, glycoproteins, and catechols.

Principle of 3-APBA Based Biosensing

The core principle of 3-APBA-based biosensors lies in the specific and reversible interaction between the boronic acid moiety of 3-APBA and the cis-1,2- or 1,3-diols present in target analytes. This binding event can be transduced into a measurable signal through various mechanisms, including electrochemical, optical, and colorimetric methods. The amino group on the phenyl ring provides a convenient handle for immobilization onto sensor surfaces.

Key Applications

3-APBA-based biosensors have demonstrated significant potential in various fields:

  • Metabolite Monitoring: Highly sensitive and selective detection of glucose, fructose, and other sugars.

  • Neurotransmitter Detection: Quantification of dopamine (B1211576) and other catecholamines crucial in neurological studies.[1][2][3]

  • Pathogen Detection: Rapid and specific identification of bacteria through their surface glycoproteins.[4][5][6]

  • Cancer Diagnostics: Detection of cancer biomarkers, such as specific glycoproteins or glycated proteins.[7][8][9]

Quantitative Data Summary

The performance of various 3-APBA based biosensors is summarized in the tables below, providing a comparative overview of their key analytical parameters.

Table 1: Performance of 3-APBA Based Glucose Biosensors

Sensor TypeTransduction MethodLimit of Detection (LOD)Linear RangeReference
Non-enzymaticElectrochemical Impedance Spectroscopy (EIS)0.49 µM0.9 - 9.1 µM[10]
ChemiresistiveElectrochemical Polymerization3.46 mMWide dynamic range[11]
OpticalHydrogel-based Diffusers5 mM0 - 50 mM[12][13]

Table 2: Performance of 3-APBA Based Dopamine Biosensors

Sensor TypeTransduction MethodLimit of Detection (LOD)Linear RangeReference
ElectrochemicalCyclic Voltammetry (CV)0.0628 µM0.1 - 1.0 µM[2][3]
Near-Infrared FluorescenceFluorescence SpectroscopyNot SpecifiedNot Specified[14]

Table 3: Performance of 3-APBA Based Bacterial Biosensors

Sensor TypeTransduction MethodLimit of Detection (LOD)Linear RangeReference
Affinity SensorPotentiostatic Step Method1.0 x 10² CFU/mL1.5 x 10² - 1.5 x 10⁶ CFU/mL[5]
ColorimetricGold Nanoparticles (AuNPs)Visual (concentration-dependent)Not Specified[4][15]
Imprinted PolymerElectrochemical Impedance Spectroscopy (EIS)Not Specified10³ - 10⁷ CFU/mL[6]

Experimental Protocols

This section provides detailed, step-by-step protocols for the fabrication and operation of common 3-APBA based biosensors.

Protocol 1: Fabrication of an Electrochemical Glucose Biosensor based on 3-APBA Functionalized Screen-Printed Carbon Electrode (SPCE)

This protocol describes the single-step attachment of 3-APBA onto a screen-printed carbon electrode for the non-enzymatic detection of glucose using Electrochemical Impedance Spectroscopy (EIS).

Materials:

  • Screen-Printed Carbon Electrode (SPCE)

  • This compound (3-APBA)

  • Sodium nitrite (B80452) (NaNO₂)

  • Sulfuric acid (H₂SO₄, 0.1 M)

  • Ultrapure water

  • Potassium ferricyanide/ferrocyanide solution (redox probe)

  • Phosphate buffered saline (PBS)

  • Glucose standards

Equipment:

  • Potentiostat with EIS capability

  • Scanning Electron Microscope (SEM) (for characterization)

Procedure:

  • Electrode Pre-treatment: Pre-treat the SPCE to enhance charge-transfer kinetics by introducing hydroxyl groups on the surface. This can be achieved by electrochemical activation (e.g., cycling in a specific potential window in a suitable electrolyte).

  • Diazotization and Functionalization:

    • Prepare a 0.4 M solution of 3-APBA in 0.1 M H₂SO₄.

    • Prepare a 0.4 M solution of NaNO₂ in 0.1 M H₂SO₄.

    • On the working electrode of the SPCE, add 20 µL of the 3-APBA solution and 20 µL of the NaNO₂ solution.

    • Allow the reaction to proceed for 10 minutes at room temperature. This in-situ generation of diazonium salts facilitates the covalent attachment of 3-APBA to the carbon surface.

  • Washing: Exhaustively wash the functionalized electrode with a large volume of ultrapure water to remove any unreacted reagents.

  • Characterization (Optional):

    • Perform SEM imaging to observe the morphology of the 3-APBA layer on the electrode surface.

    • Use EIS to compare the charge transfer resistance (Rct) of the bare and functionalized electrode in the presence of a redox probe to confirm successful functionalization. A significant increase in Rct indicates the successful attachment of the 3-APBA layer.

  • Glucose Detection:

    • Perform EIS measurements of the functionalized electrode in PBS buffer.

    • Introduce varying concentrations of glucose into the PBS solution.

    • Record the EIS spectra for each glucose concentration. The binding of glucose to the boronic acid moieties will alter the dielectric properties at the electrode-electrolyte interface, leading to changes in the impedance spectrum.

    • Analyze the change in a specific impedance parameter (e.g., charge transfer resistance or impedance magnitude) as a function of glucose concentration to construct a calibration curve.

Protocol 2: Preparation of a Colorimetric Bacterial Biosensor using 3-APBA-Functionalized Gold Nanoparticles (AuNPs)

This protocol outlines the synthesis of a colorimetric sensor for the visual detection of bacteria based on the aggregation of 3-APBA-conjugated gold nanoparticles.[4][15]

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄)

  • Trisodium (B8492382) citrate (B86180)

  • Poly(acrylic acid) (PAA)

  • This compound (3-APBA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide sodium salt (Sulfo-NHS)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Bacterial cultures (e.g., E. coli, S. aureus)

Equipment:

  • UV-Vis Spectrophotometer

  • Transmission Electron Microscope (TEM) (for characterization)

  • Particle Size Analyzer

Procedure:

  • Synthesis of Gold Nanoparticles (AuNPs): Synthesize AuNPs using a modified Turkevic method. Briefly, a boiling solution of HAuCl₄ is rapidly stirred while a solution of trisodium citrate is added. The solution's color change from yellow to deep red indicates the formation of AuNPs.

  • Synthesis of APBA-conjugated PAA (PAA-APBA):

    • Dissolve PAA in PBS buffer (pH 7.4) and place the solution in an ice bath.

    • Add EDC and Sulfo-NHS to the PAA solution and stir for 1 hour to activate the carboxylic acid groups.

    • Add 3-APBA to the solution and stir for 2 hours in the ice bath, followed by stirring at room temperature for 22 hours. This reaction forms an amide bond between the PAA and 3-APBA.

    • Dialyze the resulting PAA-APBA conjugate against water and lyophilize.

  • Preparation of the AuNPs-PAA-APBA Sensor System:

    • Add a specific volume of the PAA-APBA solution to the AuNPs solution.

    • Characterize the resulting AuNPs-PAA-APBA solution using a UV-Vis spectrophotometer to determine the absorbance maximum.

  • Bacterial Detection:

    • Incubate the AuNPs-PAA-APBA sensor solution with different concentrations of the target bacteria.

    • Observe the color change of the solution. The binding of 3-APBA to the diol groups on the bacterial cell wall will induce the aggregation of AuNPs, resulting in a color change from red to purple or blue.[4]

    • Monitor the aggregation process by measuring the change in the UV-Vis spectrum over time.

Protocol 3: Electrochemical Fabrication of a Dopamine Biosensor using Poly(this compound) on Carbon Nanotubes

This protocol details the development of a chemiresistive sensor for dopamine detection by electropolymerizing 3-APBA on single-walled carbon nanotubes (SWNTs). A similar approach has been used for sugar detection.[11]

Materials:

  • Single-walled carbon nanotubes (SWNTs)

  • This compound (3-APBA)

  • Sodium fluoride (B91410) (NaF)

  • Supporting electrolyte (e.g., PBS)

  • Dopamine standards

  • Interfering species (e.g., ascorbic acid, uric acid)

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (e.g., with a glassy carbon or gold working electrode, platinum counter electrode, and Ag/AgCl reference electrode)

  • Device for resistance measurement

Procedure:

  • SWNT Deposition: Deposit SWNTs onto the working electrode surface. This can be achieved by drop-casting a suspension of SWNTs in a suitable solvent.

  • Electropolymerization of 3-APBA:

    • Prepare a solution containing 3-APBA and NaF in the supporting electrolyte.

    • Immerse the SWNT-modified electrode in the solution.

    • Perform electropolymerization by cycling the potential within a defined range (cyclic voltammetry) or by applying a constant potential (potentiostatic) or current (galvanostatic). The presence of fluoride ions facilitates the polymerization process. This will form a poly(this compound) (PABA) film on the SWNTs.

  • Characterization:

    • Confirm the deposition of the PABA film using techniques like cyclic voltammetry, which will show the characteristic redox peaks of the polymer.

  • Dopamine Detection:

    • Measure the initial resistance of the PABA-SWNT modified electrode.

    • Expose the sensor to solutions containing different concentrations of dopamine.

    • The binding of dopamine (a catecholamine with a cis-diol group) to the boronic acid moieties in the polymer film will cause a change in the resistance of the sensor.

    • Record the change in resistance as a function of dopamine concentration to create a calibration curve.

  • Selectivity and Regeneration:

    • Test the sensor's response to common interfering species to evaluate its selectivity.

    • The sensor can potentially be regenerated by changing the pH to a lower value, which disrupts the boronic acid-diol bond.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental mechanisms and workflows described in the protocols.

G Signaling Pathway of a 3-APBA Electrochemical Biosensor cluster_electrode Electrode Surface 3APBA Immobilized This compound Binding Reversible Covalent Bond Formation 3APBA->Binding Analyte Analyte with cis-diol groups (e.g., Glucose, Dopamine) Analyte->Binding Signal Change in Electrochemical Properties (e.g., Impedance, Current, Potential) Binding->Signal Detection Signal Detection by Potentiostat Signal->Detection

Caption: 3-APBA biosensor signaling pathway.

G Experimental Workflow for SPCE-based Glucose Biosensor Fabrication start Start pretreatment SPCE Pre-treatment start->pretreatment functionalization Diazotization & 3-APBA Functionalization pretreatment->functionalization washing Washing with Ultrapure Water functionalization->washing characterization Characterization (SEM, EIS) washing->characterization detection Glucose Detection (EIS Measurement) characterization->detection end End detection->end

Caption: Workflow for electrochemical glucose sensor fabrication.

G Logical Relationship in Colorimetric Bacterial Detection cluster_components Sensor Components AuNP 3-APBA Functionalized Gold Nanoparticles (Red) Interaction Binding of 3-APBA to Bacterial Diols AuNP->Interaction Bacteria Bacteria with Surface Diol Groups Bacteria->Interaction Aggregation Aggregation of AuNPs Interaction->Aggregation Color_Change Color Change (Red to Purple/Blue) Aggregation->Color_Change

Caption: Principle of colorimetric bacterial detection.

References

Application Notes and Protocols for 3-Aminophenylboronic Acid in Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenylboronic acid (3-APBA) affinity chromatography is a powerful technique for the selective separation and purification of molecules containing cis-diol groups.[1] This method is particularly valuable for the isolation of glycoproteins, catecholamines, nucleosides, and nucleotides.[2] The principle of this technique lies in the reversible covalent interaction between the boronic acid ligand and the hydroxyl groups of the target molecules. This interaction is pH-dependent, allowing for controlled binding and elution, which makes it a versatile tool in proteomics, metabolomics, and clinical diagnostics, such as the analysis of glycated hemoglobin.[3][4]

Principle of Boronate Affinity Chromatography

Boronate affinity chromatography relies on the formation of a cyclic ester between the boronic acid immobilized on the stationary phase and a molecule containing a cis-diol group in the mobile phase. The binding is pH-dependent; at alkaline pH (typically above the pKa of the boronic acid, which for 3-APBA is around 8.8), the boronic acid is in a tetrahedral boronate anion form, which readily reacts with cis-diols to form a stable five- or six-membered cyclic ester.[1][5] Elution of the bound molecules is achieved by lowering the pH to an acidic level, which disrupts the complex, or by introducing a competing diol-containing molecule such as sorbitol.[1][6]

G cluster_binding Binding (Alkaline pH > pKa) cluster_elution Elution (Acidic pH < pKa) BoronicAcid Boronic Acid (Trigonal) BoronateIon Boronate Ion (Tetrahedral) BoronicAcid->BoronateIon + OH- OH_minus OH- BoronateIon->BoronicAcid - OH- Complex Cyclic Boronate Ester (Bound Complex) BoronateIon->Complex + cis-diol BoundComplex Cyclic Boronate Ester (Bound Complex) CisDiol cis-diol Molecule Complex->BoronateIon - cis-diol ReleasedBoronicAcid Boronic Acid (Trigonal) BoundComplex->ReleasedBoronicAcid + H+ ReleasedCisDiol Released cis-diol Molecule BoundComplex->ReleasedCisDiol + H+ H_plus H+

Caption: Chemical principle of boronate affinity chromatography.

Applications

3-APBA affinity chromatography has a broad range of applications, including:

  • Purification of Glycoproteins: A primary application is the isolation and enrichment of glycoproteins from complex biological samples like serum or cell lysates.[7][8] This is crucial for studying protein function, post-translational modifications, and for biomarker discovery.

  • Analysis of Glycated Hemoglobin (HbA1c): This technique is widely used in clinical settings to measure the percentage of glycated hemoglobin, which is a key indicator for monitoring long-term glycemic control in diabetic patients.[4][9]

  • Separation of Nucleosides and Nucleotides: The ribose moiety of ribonucleosides and ribonucleotides contains a cis-diol group, allowing for their separation from deoxyribonucleosides and deoxyribonucleotides.[6]

  • Isolation of Catecholamines: Catecholamines, such as dopamine (B1211576) and epinephrine, possess a cis-diol group and can be purified using this method.[6]

  • Bacterial Detection: The diol-groups present on bacterial cell walls allow for their detection and capture using 3-APBA functionalized surfaces.[10]

Quantitative Data Summary

The performance of 3-APBA affinity chromatography can vary depending on the matrix, the specific glycoprotein (B1211001), and the experimental conditions. The following tables summarize typical quantitative data.

Table 1: Binding Capacity and Elution Conditions for Glycoprotein Purification

Target GlycoproteinMatrix SupportBinding Buffer (pH)Elution Buffer (pH)Binding CapacityRecovery (%)Purity (%)Reference
Glycated HemoglobinSephacrylNot SpecifiedNot Specified150-200 µmol/mL gelNot SpecifiedNot Specified[9]
OvalbuminMagnetic NanoparticlesPBS (9.0)Acetate Buffer (4.0)Not Specified>90 (reusability)Not Specified[11]
Glycated AlbuminAgaroseNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[12]
TransferrinPoly(AAPBA-co-EDMA)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]

Table 2: Comparison of Glycated Hemoglobin and Albumin Levels in Diabetic vs. Non-diabetic individuals

AnalytePatient GroupMean Value (%)Standard Error of Mean (SEM)Reference
Glycated HemoglobinNon-diabetic7.100.05[12]
Diabetic13.630.07[12]
GlycoalbuminNon-diabetic1.640.06[12]
Diabetic4.020.12[12]
Glycated HemoglobinNon-diabetic6.60.8 (SD)[9]
Diabetic11.22.9 (SD)[9]

Experimental Protocols

Protocol 1: General Glycoprotein Enrichment from Serum using a Gravity-Flow Column

This protocol is adapted for the enrichment of glycoproteins from a complex mixture like human serum.[8]

Materials:

  • 3-APBA-Agarose Resin

  • Gravity-Flow Column

  • Binding/Wash Buffer: 50 mM HEPES, pH 8.5 (Magnesium chloride at 20-50 mM may be added to enhance binding of some glycoproteins)[8]

  • Elution Buffer: 0.1 M Glycine-HCl, pH 3.0 or 100 mM Sorbitol in Binding/Wash Buffer

  • Neutralization Buffer: 1 M Tris-HCl, pH 9.0

  • Serum Sample

Procedure:

  • Column Preparation:

    • Thoroughly resuspend the 3-APBA-Agarose resin.

    • Transfer the desired volume of resin slurry to the gravity-flow column.

    • Allow the storage buffer to drain.

    • Wash the resin with 5 bed volumes of deionized water.

    • Equilibrate the column with 10 bed volumes of Binding/Wash Buffer. Ensure the pH of the effluent is between 8.0 and 8.5.[8]

  • Sample Preparation and Loading:

    • Dilute the serum sample (e.g., 50-100 µL) in 2.5 mL of Binding/Wash Buffer.[8]

    • Apply the diluted sample to the equilibrated column.

    • Allow the sample to flow through the column at a controlled rate to ensure binding.

  • Washing:

    • Wash the column with 10-20 bed volumes of Binding/Wash Buffer to remove unbound proteins.

    • Monitor the absorbance of the effluent at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound glycoproteins with 3-5 bed volumes of Elution Buffer.

    • Collect fractions into tubes containing Neutralization Buffer to immediately neutralize the low pH of the eluent, which can denature proteins.[13]

  • Regeneration:

    • Wash the column with 5 bed volumes of Elution Buffer followed by 10 bed volumes of Binding/Wash Buffer to regenerate the resin for future use.

    • For long-term storage, wash with 5 bed volumes of deionized water and store in a suitable buffer (e.g., PBS with 0.02% sodium azide) at 4°C.

G cluster_prep Column Preparation cluster_run Chromatography Run cluster_post Post-Run Pack Pack Column with 3-APBA Resin Wash_H2O Wash with Deionized Water Pack->Wash_H2O Equilibrate Equilibrate with Binding Buffer (pH 8.5) Wash_H2O->Equilibrate Load Load Diluted Sample Equilibrate->Load Wash_Unbound Wash with Binding Buffer Load->Wash_Unbound Elute Elute with Low pH or Sorbitol Wash_Unbound->Elute Collect Collect & Neutralize Fractions Elute->Collect Regenerate Regenerate Column Collect->Regenerate Store Store at 4°C Regenerate->Store

Caption: Experimental workflow for glycoprotein purification.

Protocol 2: Batch Purification of Glycoproteins

This method is suitable for small sample volumes or for initial screening experiments.[8]

Materials:

  • 3-APBA-Agarose Resin

  • Microcentrifuge Tubes

  • Binding/Wash Buffer: 50 mM HEPES, pH 8.5

  • Elution Buffer: 0.1 M Glycine-HCl, pH 3.0 or 100 mM Sorbitol in Binding/Wash Buffer

  • Sample containing glycoproteins

Procedure:

  • Resin Preparation:

    • Pipette the desired amount of 3-APBA-Agarose resin slurry into a microcentrifuge tube.

    • Centrifuge at 700 x g for 2 minutes to pellet the resin. Discard the supernatant.[8]

    • Add 10 bed volumes of Binding/Wash Buffer, mix, and centrifuge again. Repeat this wash step.

  • Binding:

    • Add the diluted sample to the washed resin.

    • Incubate with gentle agitation (e.g., on a shaker) for 20 minutes at room temperature to allow for binding.[8]

    • Centrifuge at 700 x g for 5 minutes and carefully remove the supernatant (this is the unbound fraction).[8]

  • Washing:

    • Add 10-20 bed volumes of Binding/Wash Buffer to the resin pellet.

    • Gently agitate for 5 minutes, then centrifuge and discard the supernatant. Repeat this wash step twice.[8]

  • Elution:

    • Add 1-2 bed volumes of Elution Buffer to the resin pellet and resuspend by vortexing.

    • Incubate for 5-10 minutes with occasional mixing.

    • Centrifuge at high speed to pellet the resin.

    • Carefully collect the supernatant, which contains the eluted glycoproteins.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete bindingEnsure binding buffer pH is optimal (8.0-8.5). Consider adding MgCl2 to the binding buffer.[8] Increase incubation time.
Incomplete elutionUse a lower pH elution buffer or increase the concentration of the competing diol. Allow for a longer incubation time with the elution buffer.
Protein precipitationImmediately neutralize the eluted fractions if using a low pH elution buffer.
Low Purity Inefficient washingIncrease the volume and number of wash steps.
Non-specific bindingAdd a low concentration of a non-ionic detergent (e.g., 0.05% Tween 20) to the wash buffer.[13]
Column Clogging Particulates in sampleCentrifuge or filter the sample before loading.
Resin compressionUse a lower flow rate.

Conclusion

This compound affinity chromatography is a robust and versatile technique for the purification and analysis of cis-diol-containing biomolecules. Its pH-dependent binding mechanism allows for specific capture and gentle elution, making it an invaluable tool for researchers in various fields of life sciences and drug development. The protocols and data presented here provide a solid foundation for the successful application of this powerful separation method.

References

Troubleshooting & Optimization

Troubleshooting low yield in 3-Aminophenylboronic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-aminophenylboronic acid, with a focus on improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: Several synthetic routes are commonly employed, each with its own advantages and challenges. The primary methods include:

  • Palladium-catalyzed borylation of 3-haloanilines: This method involves the reaction of a 3-haloaniline (e.g., 3-bromoaniline) with a boron-containing reagent in the presence of a palladium catalyst.

  • Reaction of a 3-lithiated or 3-magnesiated aniline (B41778) derivative with a trialkyl borate: This involves the formation of an organometallic intermediate from a protected 3-haloaniline, which then reacts with a boron source like triisopropyl borate. This often requires very low temperatures.[1]

  • Nitration of phenylboronic acid followed by reduction: This two-step process involves the nitration of phenylboronic acid to form 3-nitrophenylboronic acid, which is subsequently reduced to the desired this compound. Reproducibility can be an issue with this method upon scale-up.[1]

Q2: What are the main causes of low yield in this compound synthesis?

A2: Low yields can often be attributed to several factors, including:

  • Protodeboronation: The cleavage of the carbon-boron bond is a major side reaction, particularly in the presence of strong acids or bases, or at elevated temperatures.

  • Boroxine (B1236090) Formation: Boronic acids can undergo dehydration to form cyclic trimers called boroxines.[2] While this is a reversible process, it can complicate purification and affect accurate mass measurements for stoichiometry.[3]

  • Incomplete reaction: Suboptimal reaction conditions, such as incorrect temperature, reaction time, or reagent stoichiometry, can lead to incomplete conversion of starting materials.

  • Side reactions of the amino group: The amino group can be reactive under certain conditions, leading to byproducts.

  • Product loss during workup and purification: Due to its amphoteric nature and high polarity, this compound can be challenging to isolate, leading to significant product loss during extraction and chromatography.

Q3: How can I minimize protodeboronation?

A3: To minimize the undesired cleavage of the C-B bond, consider the following strategies:

  • Use milder reaction conditions: Avoid excessively high temperatures and prolonged reaction times.

  • Control pH during workup: Maintain a pH close to neutral during aqueous workup procedures whenever possible.[2]

  • Use boronic esters: Consider synthesizing a more stable boronic ester derivative, such as a pinacol (B44631) ester, which is less prone to protodeboronation and can be hydrolyzed to the boronic acid in a later step.

Q4: How can I prevent the formation of boroxines?

A4: Boroxine formation is an equilibrium process driven by the removal of water.[2] To mitigate this:

  • Avoid anhydrous conditions during workup: The presence of water will shift the equilibrium back towards the boronic acid.

  • Recrystallize from aqueous solvents: If you suspect boroxine formation, recrystallization from a solvent system containing water can hydrolyze the boroxine back to the desired product.[2]

Q5: What is the best way to purify this compound?

A5: Standard silica (B1680970) gel chromatography can be challenging due to the compound's polarity. More effective purification methods include:

  • Acid-base extraction: This technique leverages the amphoteric nature of the molecule. The crude product is dissolved in an organic solvent and extracted with a basic aqueous solution to isolate the boronic acid as its boronate salt. The aqueous layer is then acidified to precipitate the pure boronic acid.[2]

  • Recrystallization: This is a common method for purifying solid boronic acids. A suitable solvent system is one in which the compound is soluble at high temperatures but sparingly soluble at room temperature.[4]

  • Diethanolamine (B148213) adduct formation: Reacting the crude boronic acid with diethanolamine can form a stable, crystalline adduct that precipitates from a non-polar solvent.[5][6] This solid can be isolated by filtration and then hydrolyzed back to the pure boronic acid.[2][7]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive Catalyst (for Palladium-catalyzed methods): The palladium catalyst may be oxidized or poisoned.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use freshly opened or properly stored catalyst and ligands.
Failure to Initiate Grignard or Lithiation: The organometallic reagent may not have formed due to moisture or other impurities.- Thoroughly dry all glassware and solvents.- Use a fresh bottle of the organolithium reagent or freshly prepared Grignard reagent.
Incorrect Reaction Temperature: Some synthetic routes require very low temperatures (e.g., -78 °C) to be successful.- Carefully monitor and maintain the reaction temperature as specified in the protocol.
Multiple Byproducts Observed Protodeboronation: The C-B bond is cleaving, leading to aniline as a byproduct.- Lower the reaction temperature.- Use a milder base.- Minimize the duration of exposure to acidic or basic conditions during workup.[2]
Homocoupling of Starting Materials: Side reactions leading to biphenyl (B1667301) or other undesired coupled products.- Ensure the reaction mixture is thoroughly degassed to remove oxygen.
Side Reactions of the Amino Group: The amine functionality may be reacting with other components in the mixture.- Consider protecting the amino group prior to the borylation step, followed by deprotection.
Difficulty in Product Isolation Product is Water-Soluble: Significant loss of product to the aqueous phase during extraction.- Use an acid-base extraction protocol to selectively move the product between aqueous and organic layers.[2]
Product Streaks on Silica Gel Column: The polar and amphoteric nature of the product leads to poor separation.- Avoid silica gel chromatography if possible.- If chromatography is necessary, consider using a modified eluent containing a small amount of a basic modifier like triethylamine (B128534) or using neutral alumina (B75360) as the stationary phase.[4]
Product is an Oil or Gummy Solid: Difficulty in obtaining a crystalline product.- Attempt purification via diethanolamine adduct formation to obtain a crystalline intermediate.[5][6][7] - Try recrystallization from various solvent systems.[4]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis from 3-Nitrobromobenzene

This protocol is adapted from a patented procedure and involves a coupling reaction followed by in-situ reduction and hydrolysis.[1]

  • Coupling Reaction:

    • Under a nitrogen atmosphere, combine 3-nitrobromobenzene (1.0 eq), bis(catecholato)diboron (B79384) (2.2 eq), and anhydrous potassium acetate (B1210297) (3.0 eq) in a reaction vessel.

    • Add dioxane as the solvent.

    • Add PdCl₂(dppf) (0.01 eq) as the catalyst.

    • Heat the mixture to 90 °C and stir for approximately 2 hours, monitoring the reaction by TLC.

  • Quenching and Reduction:

    • Cool the reaction to room temperature and slowly add water to quench the reaction. The addition of water also facilitates the reduction of the nitro group.

    • Continue stirring for 4-5 hours.

  • Purification via Acid-Base Extraction:

    • Cool the reaction mixture to 0 °C.

    • Slowly add 10% aqueous HCl to adjust the pH to ~1.

    • Extract with dichloromethane (B109758) (2x) to remove non-basic impurities.

    • To the aqueous layer, add 20% aqueous NaOH to adjust the pH to 6-7.

    • Extract the product into an organic solvent such as ethyl acetate (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Purification via Diethanolamine Adduct Formation

This protocol is useful for purifying crude this compound that is difficult to crystallize or separate by other means.[2][7][8]

  • Adduct Formation:

    • Dissolve the crude this compound in a minimal amount of a suitable organic solvent (e.g., diethyl ether).

    • Add diethanolamine (1.1-1.5 equivalents) dropwise with stirring.

    • A crystalline solid of the diethanolamine adduct should precipitate out of the solution.

  • Isolation of the Adduct:

    • Collect the solid adduct by vacuum filtration and wash it with a small amount of cold solvent.

  • Hydrolysis of the Adduct:

    • To recover the pure boronic acid, suspend the adduct in a biphasic mixture of an organic solvent (e.g., diethyl ether) and 0.1 M HCl.

    • Stir the mixture until the solid dissolves, indicating the hydrolysis of the adduct.

  • Final Extraction:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with two more portions of the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Visual Guides

G cluster_synthesis Synthesis Workflow start Start: 3-Substituted Aniline Derivative reaction Borylation Reaction (e.g., Pd-catalyzed or Organometallic route) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup crude Crude this compound workup->crude purification Purification (Acid-Base Extraction, Recrystallization, or Adduct Formation) crude->purification product Pure this compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Low Yield low_yield Low Yield Observed check_reaction Analyze Reaction Mixture (TLC, LC-MS) low_yield->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction byproducts Significant Byproducts? check_reaction->byproducts optimize_conditions Optimize Reaction Conditions: - Temperature - Time - Reagent Stoichiometry incomplete_reaction->optimize_conditions Yes identify_byproducts Identify Byproducts (NMR, MS) byproducts->identify_byproducts Yes protodeboronation Protodeboronation? identify_byproducts->protodeboronation boroxine Boroxine Formation? identify_byproducts->boroxine other_side_reactions Other Side Reactions? identify_byproducts->other_side_reactions milder_conditions Use Milder Conditions: - Lower Temperature - Milder Base protodeboronation->milder_conditions Yes aqueous_workup Modify Workup: - Add Water - Recrystallize from Aqueous Solvent boroxine->aqueous_workup Yes protecting_group Consider Protecting Groups other_side_reactions->protecting_group

Caption: A logical diagram for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki coupling reactions involving 3-aminophenylboronic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Suzuki coupling of this compound.

Q1: My Suzuki coupling reaction with this compound is sluggish or showing low to no conversion. What are the likely causes and how can I improve the yield?

Low yields or incomplete conversions are common challenges in Suzuki coupling reactions. With this compound, the presence of the amino group can introduce specific complexities. Here are the primary factors to investigate:

  • Catalyst System (Palladium Source and Ligand): The choice of catalyst is critical. The amino group in this compound can potentially coordinate with the palladium center, leading to catalyst inhibition or altered reactivity.

    • Recommendation: Employ bulky, electron-rich phosphine (B1218219) ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos), which can promote the oxidative addition step and may be less susceptible to inhibition by the amino group. Palladium precatalysts incorporating these ligands are often more effective than generating the catalyst in situ from a simple palladium source like Pd(OAc)₂.

  • Base Selection: The base is crucial for activating the boronic acid. The strength and nature of the base can significantly impact the reaction rate and yield.

    • Recommendation: A screening of bases is often necessary. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). For challenging couplings, stronger bases like potassium tert-butoxide (KOtBu) may be effective, but care must be taken to avoid base-sensitive functional groups on your coupling partner.

  • Solvent System: The solvent influences the solubility of reagents and the stability of the catalytic species.

    • Recommendation: A mixture of an organic solvent and water is often optimal. Common solvent systems include dioxane/water, THF/water, and DMF/water. The aqueous component is essential for dissolving the inorganic base and facilitating the formation of the active borate (B1201080) species.

  • Reaction Temperature: Inadequate heating can lead to a sluggish reaction.

    • Recommendation: Most Suzuki couplings require heating. A typical starting point is 80-100 °C. If the reaction is slow, a moderate increase in temperature may improve the rate, but excessive heat can lead to catalyst decomposition and increased side reactions.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.

    • Recommendation: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas the solvent and reaction mixture before adding the catalyst. This can be achieved by sparging with an inert gas or by using freeze-pump-thaw cycles.

Q2: I am observing a significant amount of homocoupling product (biphenyl-3,3'-diamine) in my reaction. How can I minimize this side reaction?

Homocoupling of boronic acids is a frequent side reaction, often promoted by the presence of oxygen or an excess of Pd(II) species.

  • Improve Degassing: The most common cause of homocoupling is the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules. Rigorous degassing of the reaction mixture is crucial.

  • Use a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate homocoupling. If a Pd(II) source like Pd(OAc)₂ is used, it is reduced in situ to Pd(0), a process that can sometimes promote homocoupling.

  • Control Boronic Acid Concentration: Using a more stable derivative of the boronic acid, such as a pinacol (B44631) ester or a trifluoroborate salt, can allow for the slow release of the active boronic acid into the reaction medium. This keeps the concentration of the reactive species low, minimizing its availability for homocoupling.

  • Ligand Choice: Bulky ligands can sterically hinder the formation of the intermediates required for the homocoupling pathway.

Q3: My this compound appears to be degrading during the reaction, leading to protodeboronation. What can I do to prevent this?

Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond, which deactivates the boronic acid. This is often promoted by aqueous basic conditions.

  • Use a Milder Base: If protodeboronation is suspected, switching to a milder base like potassium fluoride (B91410) (KF) or using a biphasic system where the base concentration in the organic phase is low can be beneficial.

  • Protecting Groups: Consider using a protected form of the boronic acid, such as a pinacol ester (this compound pinacol ester) or an N-protected derivative (e.g., Boc-protected this compound). These are generally more stable and less prone to protodeboronation. The protecting group can be removed after the coupling reaction.

  • Anhydrous Conditions: While less common for Suzuki reactions, in some cases, running the reaction under anhydrous conditions with a suitable organic-soluble base might reduce protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the Suzuki coupling of this compound?

There is no single "best" catalyst, as the optimal choice often depends on the specific aryl halide coupling partner. However, for challenging substrates, including those with potentially coordinating groups like the amine in this compound, modern palladium precatalysts with bulky, electron-rich phosphine ligands are often superior.

Catalyst SystemLigandTypical Loading (mol%)Notes
Pd(OAc)₂ / SPhosSPhos1-5A versatile and effective system for many aryl halides.
Pd₂(dba)₃ / XPhosXPhos1-5Often shows high reactivity, even with less reactive aryl chlorides.
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)2-10A classic catalyst, but may be less effective for challenging couplings.
[Pd(dppf)Cl₂]1,1'-Bis(diphenylphosphino)ferrocene2-5A robust catalyst, often used for a wide range of substrates.

Q2: Which base and solvent combination should I start with for my optimization?

A good starting point for the Suzuki coupling of this compound is a combination of a moderately strong inorganic base and a mixed aqueous/organic solvent system.

BaseSolvent SystemTemperature (°C)Comments
K₂CO₃Dioxane / H₂O (4:1)80 - 100A widely used and generally effective starting point.
Cs₂CO₃THF / H₂O (4:1)80 - 100Often provides higher yields, especially for difficult couplings.
K₃PO₄DMF / H₂O (5:1)90 - 110A strong base that can be effective for less reactive aryl halides.

Q3: Do I need to protect the amino group of this compound?

In many cases, the Suzuki coupling can be performed successfully without protecting the amino group. However, if you are experiencing issues with low yield, catalyst inhibition, or side reactions involving the amine, protection may be a viable strategy. The most common protecting group for anilines is the tert-butyloxycarbonyl (Boc) group.

Q4: How can I monitor the progress of my reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Experimental Protocols

General Protocol for a Trial Suzuki Coupling Reaction with this compound:

  • Reagent Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%). Under a positive flow of inert gas, add the catalyst to the reaction flask.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) ArPdAr_prime->Product ArX Ar-X (Aryl Halide) ArX->ArPdX Ar_prime_BOH2 Ar'-B(OH)₂ (this compound) Ar_prime_BOH2->ArPdAr_prime Base Base Base->ArPdAr_prime

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Screen Catalyst/Ligand (e.g., Pd(dppf)Cl₂, SPhos, XPhos) Start->Check_Catalyst Check_Base Screen Base (K₂CO₃, Cs₂CO₃, K₃PO₄) Start->Check_Base Check_Solvent Optimize Solvent (Dioxane/H₂O, THF/H₂O) Start->Check_Solvent Check_Temp Increase Temperature Check_Catalyst->Check_Temp Check_Base->Check_Temp Check_Solvent->Check_Temp Check_Inert Ensure Inert Atmosphere Check_Temp->Check_Inert Side_Reactions Side Reactions Observed? (Homocoupling, Protodeboronation) Check_Inert->Side_Reactions Address_Homocoupling Improve Degassing Use Pd(0) Source Side_Reactions->Address_Homocoupling Yes Address_Protodeboronation Use Milder Base Consider Protecting Group Side_Reactions->Address_Protodeboronation Yes Success Optimized Reaction Side_Reactions->Success No Address_Homocoupling->Success Address_Protodeboronation->Success Logical_Relationship Goal Successful Suzuki Coupling Reagents High-Quality Reagents (Aryl Halide, this compound) Goal->Reagents Catalyst_System Optimal Catalyst System (Pd Source + Ligand) Goal->Catalyst_System Reaction_Conditions Appropriate Reaction Conditions (Base, Solvent, Temperature) Goal->Reaction_Conditions Procedure Correct Experimental Procedure (Inert Atmosphere, Degassing) Goal->Procedure

Improving the stability and storage of 3-Aminophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and storage of 3-Aminophenylboronic acid (3-APBA). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store solid this compound?

A1: Solid 3-APBA should be stored in a tightly sealed container in a cool, dry, and dark place, preferably in a freezer at temperatures under -20°C for long-term storage.[1] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) as it is sensitive to moisture and air. The monohydrate form of 3-APBA is reported to have better stability for long-term storage as a solid.[2]

Q2: How should I prepare and store solutions of 3-APBA?

A2: For short-term use, solutions can be prepared in high-purity, anhydrous solvents such as DMSO or methanol (B129727).[3] It is recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquot the solution into small, single-use vials to minimize freeze-thaw cycles and exposure to air and moisture.[4] Store these solutions at -20°C or -80°C for extended periods (up to 1 month at -20°C or 6 months at -80°C, protected from light).[4]

Q3: What are the main degradation pathways for 3-APBA?

A3: The two primary degradation pathways for 3-APBA, and arylboronic acids in general, are protodeboronation and the formation of boroxines.[5]

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of aniline (B41778) from 3-APBA. This process is often catalyzed by moisture and can be influenced by pH.[5]

  • Boroxine (B1236090) Formation: This involves the dehydration and trimerization of three boronic acid molecules to form a cyclic anhydride (B1165640) called a boroxine. This is a reversible process, and the equilibrium can be shifted by the presence or absence of water.[6]

Q4: My 3-APBA solution has turned a yellow or brownish color. What could be the cause?

A4: The discoloration of 3-APBA solutions is often an indication of oxidation. The amino group on the phenyl ring can be susceptible to oxidation, especially when exposed to air over time. It is crucial to use degassed solvents and handle solutions under an inert atmosphere to minimize oxidation.

Q5: How can I improve the stability of 3-APBA in my reaction or formulation?

A5: Several strategies can be employed to enhance the stability of 3-APBA:

  • pH Control: The stability of boronic acids is highly pH-dependent. For solution-based applications, maintaining an optimal pH can slow down degradation.[7]

  • Use of Anhydrous Solvents: Since moisture promotes both protodeboronation and boroxine formation, using high-purity, anhydrous solvents is critical.

  • Inert Atmosphere: Handling solid 3-APBA and its solutions under an inert gas like argon or nitrogen minimizes oxidative degradation.

  • Formation of Boronate Esters: Converting the boronic acid to a boronate ester, such as a pinacol (B44631) ester, can protect the boronic acid moiety from degradation.[7] These esters can often be used directly in reactions or can release the boronic acid in situ.

  • Intramolecular Coordination: Creating intramolecularly coordinated boronate esters, such as boralactones, has been shown to dramatically increase stability against oxidation.[5]

Troubleshooting Guides

Issue 1: Inconsistent or Low Yields in Suzuki-Miyaura Coupling Reactions
Potential Cause Troubleshooting Step
Degradation of 3-APBA Use fresh, high-purity 3-APBA. Consider converting it to a more stable boronate ester (e.g., pinacol ester) for the reaction.
Protodeboronation Side Reaction Ensure anhydrous reaction conditions. Use thoroughly dried solvents and reagents. Minimize reaction time where possible.
Oxidation of Palladium Catalyst or Ligands Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent.
Inappropriate Base or Solvent The choice of base and solvent is critical. Screen different conditions to find the optimal combination for your specific substrates.
Issue 2: Poor Performance in Sensing or Bioconjugation Applications
Potential Cause Troubleshooting Step
Hydrolysis of the Boronic Acid-Diol Complex The binding of boronic acids to diols is pH-dependent. Optimize the pH of your buffer to ensure stable complex formation. For many applications, a pH around physiological pH (7.4) is a good starting point.
Oxidative Degradation of 3-APBA Prepare 3-APBA solutions fresh and use degassed buffers. Consider adding antioxidants if compatible with your system, though their effects should be validated.
Non-specific Binding Block any potential sites for non-specific binding on your sensor surface or biomolecule.
Instability of the Conjugate The stability of the formed bond (e.g., iminoboronate) can be pH-dependent. Characterize the stability of your conjugate under different pH conditions to find the optimal range for your application.

Data Presentation

Table 1: Illustrative Stability of this compound Under Forced Degradation Conditions

The following data is illustrative and intended to provide a general understanding of the stability profile. Actual degradation rates will vary based on specific experimental conditions.

Stress Condition Description Time (hours) Illustrative % Degradation Primary Degradation Product
Acid Hydrolysis 0.1 M HCl at 60°C24~15%Aniline (from protodeboronation)
Base Hydrolysis 0.1 M NaOH at 60°C24~25%Aniline (from protodeboronation)
Oxidation 3% H₂O₂ at 25°C24~30%Oxidized and hydroxylated derivatives
Thermal Degradation Solid at 80°C72~10%Boroxine and other oligomers
Photostability Solution exposed to UV light (254 nm)24~20%Various photolytic products

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method to analyze the purity of 3-APBA and detect its degradation products.

1. Objective: To develop and validate a reverse-phase HPLC (RP-HPLC) method capable of separating 3-APBA from its potential degradation products generated under stress conditions.

2. Materials and Reagents:

  • This compound (3-APBA) reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ammonium acetate (B1210297)

  • Formic acid

  • High-purity water

  • Hydrochloric acid (for forced degradation)

  • Sodium hydroxide (B78521) (for forced degradation)

  • Hydrogen peroxide (for forced degradation)

3. Chromatographic Conditions (Starting Point):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of 3-APBA in methanol at a concentration of 1 mg/mL. Dilute with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

  • Forced Degradation Samples:

    • Acid Hydrolysis: Dissolve 10 mg of 3-APBA in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize a 1 mL aliquot with 1 mL of 0.1 M NaOH and dilute with the mobile phase.

    • Base Hydrolysis: Dissolve 10 mg of 3-APBA in 10 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize a 1 mL aliquot with 1 mL of 0.1 M HCl and dilute with the mobile phase.

    • Oxidation: Dissolve 10 mg of 3-APBA in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with the mobile phase.

5. Method Validation (as per ICH guidelines):

  • Specificity: Inject the forced degradation samples to ensure that the degradation product peaks are well-resolved from the main 3-APBA peak.

  • Linearity: Analyze a series of 3-APBA solutions at different concentrations (e.g., 0.01 to 0.2 mg/mL) to establish the linearity of the detector response.

  • Accuracy: Determine the recovery of a known amount of 3-APBA spiked into a placebo mixture.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of the same sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of 3-APBA that can be reliably detected and quantified.

Visualizations

cluster_main This compound (3-APBA) cluster_degradation Degradation Pathways cluster_products Degradation Products APBA This compound (C₆H₈BNO₂) Protodeboronation Protodeboronation APBA->Protodeboronation + H₂O (acid/base catalysis) Boroxine Boroxine Formation APBA->Boroxine - H₂O (dehydration) Oxidation Oxidation APBA->Oxidation + [O] (e.g., air, H₂O₂) Aniline Aniline Protodeboronation->Aniline Boroxine_Product Triphenylboroxine Derivative Boroxine->Boroxine_Product Oxidized_Products Oxidized Derivatives Oxidation->Oxidized_Products

Caption: Degradation pathways of this compound (3-APBA).

cluster_workflow Experimental Workflow: Stability Study start Start: Obtain 3-APBA Sample prep_samples Prepare Solutions (e.g., in buffer, solvent) start->prep_samples stress_conditions Expose to Stress Conditions (Heat, Light, pH, Oxidant) prep_samples->stress_conditions sampling Withdraw Samples at Timed Intervals stress_conditions->sampling hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis data_analysis Quantify 3-APBA Peak Area and Degradant Peaks hplc_analysis->data_analysis end End: Determine Degradation Rate data_analysis->end

Caption: Workflow for conducting a stability study of 3-APBA.

cluster_troubleshooting Troubleshooting Logic for Poor Reaction Yield start Low Reaction Yield? check_reagent Is 3-APBA fresh? start->check_reagent check_conditions Are conditions anhydrous? check_reagent->check_conditions No solution1 Use fresh 3-APBA or a stable derivative. check_reagent->solution1 Yes check_atmosphere Is reaction under inert gas? check_conditions->check_atmosphere No solution2 Thoroughly dry all solvents and reagents. check_conditions->solution2 Yes solution3 Degas solvent and use Ar or N₂ atmosphere. check_atmosphere->solution3 Yes solution4 Optimize other parameters (catalyst, base, temp). check_atmosphere->solution4 No

Caption: Troubleshooting decision tree for low-yield reactions with 3-APBA.

References

Overcoming interference in 3-Aminophenylboronic acid glucose sensors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Aminophenylboronic acid (APBA)-based glucose sensors. The following information is intended to help users identify and overcome common sources of interference in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering substances for APBA-based glucose sensors?

A1: APBA-based glucose sensors are susceptible to interference from various electroactive and structurally similar molecules commonly found in biological fluids. The most significant interferents include:

  • Ascorbic Acid (Vitamin C): A strong reducing agent that can be electrochemically oxidized, generating a signal that can be falsely interpreted as a high glucose reading.[1][2][3]

  • Uric Acid: A product of purine (B94841) metabolism, uric acid is electroactive and can be oxidized at the electrode surface, leading to an interfering signal.[1][4] Its oxidation can also lead to fouling of the electrode surface.[4]

  • Dopamine: This neurotransmitter is electroactive and can be oxidized at potentials similar to those used for glucose detection in some sensor configurations, causing a positive interference.[5][6]

  • Other Sugars (e.g., Fructose, Galactose, Mannose): While APBA has a higher affinity for glucose, other sugars with diol structures can also bind to the boronic acid, leading to competitive interference and potentially inaccurate glucose readings.[7][8][9]

  • Acetaminophen (Paracetamol): This common analgesic can be electrochemically active and interfere with glucose measurements.[3]

Q2: How does pH affect the performance and interference of my APBA sensor?

A2: pH plays a critical role in the functioning of APBA-based glucose sensors. The binding of glucose to the boronic acid is a pH-dependent equilibrium. At physiological pH (~7.4), the boronic acid is in a trigonal planar form that has a lower affinity for glucose. A more alkaline environment favors the formation of the tetrahedral boronate anion, which has a higher affinity for glucose.[10][11] Changes in pH can therefore alter the sensor's sensitivity and calibration. Furthermore, the ionization state of interfering molecules like uric acid is pH-dependent, which can influence their transport across any protective membranes and their electrochemical activity.[4]

Q3: My sensor signal is drifting over time. What could be the cause?

A3: Signal drift in APBA-based sensors can be attributed to several factors:

  • Biofouling: The adsorption of proteins and other biological macromolecules onto the sensor surface can block the binding sites for glucose and hinder the electrochemical signal transduction. This is a common issue for sensors used in complex biological media.

  • Electrode Passivation: The oxidation products of some interfering species, such as ascorbic acid and uric acid, can adsorb onto the electrode surface, leading to a decrease in sensitivity over time.[3]

  • Leaching of Sensor Components: In some sensor designs, the APBA or other signaling molecules may slowly leach from the sensor matrix, resulting in a gradual decrease in signal.

  • Changes in Hydration of the Sensor Matrix: For hydrogel-based sensors, changes in the hydration state of the polymer matrix can affect the diffusion of glucose and ions, leading to signal drift.

Q4: Can I regenerate or reuse my APBA-based sensor?

A4: The reusability of APBA-based sensors depends on the sensor's design and the nature of any fouling or interference. The binding of glucose to boronic acid is reversible.[12] For simple competitive binding interference, washing the sensor with a glucose-free buffer at a lower pH can help to release the bound interferent and regenerate the sensor.[12] However, in cases of severe biofouling or electrode passivation, more rigorous cleaning procedures may be necessary, which may not always be effective or could damage the sensor.

Troubleshooting Guides

Issue 1: Inaccurate or Unstable Readings
Possible Cause Troubleshooting Steps
Interference from Electroactive Species 1. Identify potential electroactive interferents in your sample (e.g., ascorbic acid, uric acid, dopamine). 2. Incorporate a permselective membrane, such as Nafion, into your sensor design to block negatively charged interferents.[1][2] 3. Operate the sensor at a lower potential to minimize the oxidation of interfering species.[13]
Competitive Binding from Other Sugars 1. Assess the selectivity of your APBA sensor by testing its response to common sugars like fructose, galactose, and mannose at physiologically relevant concentrations. 2. Consider using a diboronic acid receptor, which can offer higher selectivity for glucose.[7][14]
pH Fluctuations in the Sample 1. Ensure your sample buffer has sufficient buffering capacity to maintain a stable pH. 2. Calibrate your sensor at the same pH as your experimental samples.
Biofouling 1. Incorporate an antifouling layer, such as polyethylene (B3416737) glycol (PEG), into your sensor design. 2. Pre-treat your sample to remove large proteins (e.g., using filtration).
Issue 2: Low Sensitivity or No Response
Possible Cause Troubleshooting Steps
Incorrect pH 1. Verify that the pH of your buffer is optimal for glucose binding to your specific APBA derivative (typically slightly alkaline).[10]
Electrode Passivation 1. If you suspect passivation from interferent oxidation, try to electrochemically clean the electrode surface (consult literature for appropriate protocols for your electrode material). 2. In future experiments, use a protective membrane to prevent interferents from reaching the electrode.[1]
Insufficient APBA on the Sensor Surface 1. Review your sensor fabrication protocol to ensure proper immobilization of the APBA. 2. Characterize the sensor surface to confirm the presence and density of APBA.
Dehydration of Hydrogel-based Sensors 1. Ensure the sensor remains fully hydrated during the experiment. 2. Allow for a sufficient equilibration period in the sample buffer before taking measurements.

Quantitative Data on Interference

The following table summarizes the potential impact of common interferents on glucose sensor readings. Note that the magnitude of interference can vary significantly depending on the specific sensor design, operating conditions, and the concentration of the interferent.

InterferentTypical Physiological ConcentrationPotential Impact on Glucose ReadingMitigation Strategy
Ascorbic Acid 0.02 - 0.2 mMFalsely elevatedNafion membrane, Lower operating potential
Uric Acid 0.15 - 0.45 mMFalsely elevatedNafion membrane, Surface modification
Dopamine < 1 µM (in most tissues)Falsely elevatedSelective membranes
Fructose < 0.5 mMCompetitive binding (can be significant at high concentrations)Diboronic acid receptors
Galactose < 0.1 mMCompetitive bindingDiboronic acid receptors
Acetaminophen Therapeutic range: 0.07 - 0.2 mMFalsely elevatedPermselective membranes

Experimental Protocols

Protocol 1: Evaluating the Impact of an Interfering Substance

This protocol describes a general method for assessing the effect of a potential interferent on your APBA-based glucose sensor.

  • Sensor Equilibration: Equilibrate the APBA sensor in a phosphate-buffered saline (PBS) solution (pH 7.4) containing a known baseline concentration of glucose (e.g., 5 mM) until a stable signal is achieved.

  • Introduction of Interferent: Introduce the interfering substance into the PBS-glucose solution at a physiologically relevant concentration.

  • Signal Monitoring: Record the sensor's response over time until a new stable signal is reached.

  • Data Analysis: Calculate the percentage of interference using the following formula: % Interference = [(Signal_with_interferent - Signal_baseline) / Signal_baseline] * 100

  • Control Experiment: As a control, perform the same experiment by adding an equal volume of PBS without the interferent to ensure that the observed change is not due to dilution.

Protocol 2: Testing the Effectiveness of a Nafion Membrane

This protocol is designed to evaluate the ability of a Nafion membrane to reduce interference from anionic species like ascorbic acid and uric acid.

  • Sensor Preparation: Prepare two sets of APBA-based sensors: one with a Nafion coating and one without (control). The Nafion film can be applied by drop-casting a solution of Nafion in ethanol (B145695) onto the sensor surface and allowing the solvent to evaporate.

  • Baseline Measurement: Record the baseline signal for both sets of sensors in a PBS solution (pH 7.4) with a fixed glucose concentration.

  • Interference Test: Introduce a known concentration of an anionic interferent (e.g., 0.2 mM ascorbic acid) into the solution.

  • Signal Comparison: Monitor and record the signal change for both the Nafion-coated and uncoated sensors.

  • Analysis: Compare the percentage of interference for both sensor types. A significantly lower interference for the Nafion-coated sensor indicates the effectiveness of the membrane.

Visualizations

Interference_Pathway cluster_sample Biological Sample cluster_sensor APBA Sensor Glucose Glucose APBA 3-Aminophenylboronic Acid Glucose->APBA Binding Interferent Interfering Substance Interferent->APBA Competitive Binding Electrode Electrode Interferent->Electrode Electrochemical Oxidation APBA->Electrode Signal Transduction Signal Output Signal Output Electrode->Signal Output

Caption: General signaling and interference pathways in an APBA glucose sensor.

Mitigation_Workflow Start Inaccurate Sensor Reading Identify Identify Potential Interferents Start->Identify Electroactive Electroactive Species? (e.g., Ascorbic Acid) Identify->Electroactive Competitive Competitive Binder? (e.g., Fructose) Identify->Competitive Membrane Implement Permselective Membrane (e.g., Nafion) Electroactive->Membrane Yes Optimize Optimize Operating Potential Electroactive->Optimize Yes End Accurate Reading Electroactive->End No Receptor Use High-Selectivity Receptor (e.g., Diboronic Acid) Competitive->Receptor Yes Competitive->End No Membrane->End Receptor->End Optimize->End

Caption: Troubleshooting workflow for mitigating interference in APBA sensors.

References

Technical Support Center: 3-Aminophenylboronic Acid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-aminophenylboronic acid and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound, particularly in Suzuki-Miyaura cross-coupling reactions.

Issue 1: Low or No Yield of the Desired Cross-Coupling Product

Question: My Suzuki-Miyaura reaction with this compound is giving a low yield or failing completely. What are the possible causes and how can I troubleshoot it?

Answer:

Low or no yield in a Suzuki-Miyaura coupling reaction can stem from several factors, primarily related to the stability of the boronic acid, the activity of the catalyst, or the reaction conditions.

Potential Causes and Troubleshooting Steps:

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of aniline (B41778) from this compound.[1] This reaction is often catalyzed by acidic or basic conditions and can be exacerbated by elevated temperatures.[1][2]

    • Troubleshooting:

      • Use Fresh Reagent: Ensure your this compound is fresh or has been stored properly under inert atmosphere and in a freezer (-20°C is recommended) to minimize degradation.[3]

      • Optimize Base: The choice and amount of base are critical. While a base is necessary for the catalytic cycle, overly strong or excess base can promote protodeboronation.[2] Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

      • Anhydrous Conditions: While some water is often necessary for Suzuki couplings, excess water can facilitate protodeboronation. Ensure you are using anhydrous solvents if the protocol calls for it.[4]

      • Use Boronic Acid Derivatives: Consider using more stable derivatives like pinacol (B44631) esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates, which release the boronic acid slowly under the reaction conditions.[1][5]

  • Catalyst Deactivation: The palladium catalyst can be deactivated through oxidation or aggregation.

    • Troubleshooting:

      • Degas Thoroughly: Oxygen can oxidize the active Pd(0) catalyst.[5] Degas your reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[5]

      • Use Fresh Catalyst and Ligands: Palladium precatalysts and phosphine (B1218219) ligands can degrade over time.[5] Use fresh or properly stored reagents.

      • Optimize Ligand-to-Metal Ratio: An incorrect ligand-to-palladium ratio (typically 1:1 to 4:1) can lead to catalyst decomposition.[5]

  • Sub-optimal Reaction Conditions:

    • Troubleshooting:

      • Temperature: If the reaction is sluggish, a moderate increase in temperature may help. However, be aware that higher temperatures can also increase the rate of side reactions.[5]

      • Solvent: The choice of solvent can significantly impact the reaction. Common solvent systems for Suzuki couplings include dioxane/water, toluene/water, and THF/water.[6]

Issue 2: Formation of a Significant Amount of a Symmetrical Biaryl Byproduct

Question: I am observing a significant amount of 3,3'-diaminobiphenyl in my reaction mixture. What is causing this and how can I prevent it?

Answer:

The formation of a symmetrical biaryl, in this case, 3,3'-diaminobiphenyl, is due to a side reaction called homocoupling , where two molecules of the boronic acid couple with each other.

Potential Causes and Troubleshooting Steps:

  • Presence of Oxygen: Homocoupling is often catalyzed by palladium in the presence of oxygen.[4][7][8][9] The oxygen can react with the Pd(0) catalyst to form a palladium peroxo complex, which then facilitates the homocoupling of the boronic acid.[4][7][8]

    • Troubleshooting:

      • Rigorous Degassing: This is the most critical step to prevent homocoupling.[5] Ensure your solvent and reaction setup are thoroughly deoxygenated.

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[5]

  • Reaction Conditions:

    • Troubleshooting:

      • Choice of Catalyst and Ligand: Some catalyst/ligand systems are more prone to promoting homocoupling than others. If the problem persists, consider screening other palladium catalysts and phosphine ligands.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen). It is best stored in a freezer, at temperatures of -20°C, and protected from light.[3][10] The monohydrate form is often more stable for long-term storage.[11]

Q2: What are the common impurities in commercial this compound?

A2: Commercial this compound may contain impurities such as the corresponding boroxine (B1236090) (a cyclic anhydride (B1165640) formed from three boronic acid molecules), and products of oxidation or protodeboronation. Purity should be checked by techniques like NMR before use.

Q3: How can I purify crude this compound or its derivatives?

A3: Several methods can be used for purification:

  • Recrystallization: This is a common method, often from hot water or ethanol.[12]

  • Acid-Base Extraction: Boronic acids can be converted to their boronate salts with a base, allowing for extraction and separation from non-acidic impurities. The pure boronic acid can then be regenerated by acidification.[13]

  • Chromatography: While sometimes challenging, purification by column chromatography on silica (B1680970) gel or C18 reverse-phase silica can be effective.[12]

  • Formation of Adducts: Crystalline adducts can be formed with diethanolamine, which can then be isolated and the boronic acid regenerated.[12]

Q4: What analytical techniques are suitable for monitoring reactions and assessing the purity of this compound?

A4:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are useful for structural characterization. ¹¹B NMR can also provide information about the boron species in solution.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for monitoring reaction progress and identifying products and byproducts.[14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, sometimes after derivatization of the boronic acid.[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or other detectors can be used for purity assessment.[16]

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid reaction monitoring. A staining method using curcumin (B1669340) can specifically detect boronic acids and their derivatives.

Quantitative Data

Table 1: Impact of Reaction Conditions on Suzuki-Miyaura Coupling Yields (Illustrative)

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)Homocoupling (%)
1Pd(OAc)₂SPhosK₂CO₃Dioxane/H₂O10085<5
2Pd(PPh₃)₄-K₃PO₄Toluene/H₂O907810
3PdCl₂(dppf)-Cs₂CO₃DMF8092<2
4Pd(OAc)₂ (no degassing)SPhosK₂CO₃Dioxane/H₂O1004045

Note: This table is illustrative and actual results will vary depending on the specific substrates and reaction scale.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

  • Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Catalyst and Ligand Addition: In a separate vial, prepare a solution of the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in the degassed solvent. Add this solution to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification of this compound via Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in an organic solvent such as diethyl ether.

  • Base Extraction: Extract the organic solution with an aqueous solution of a base (e.g., 1 M NaOH). The boronic acid will convert to the sodium boronate salt and move into the aqueous layer.

  • Separation: Separate the aqueous layer and wash it with fresh diethyl ether to remove any remaining neutral organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a mineral acid (e.g., 1 M HCl) with stirring until the solution is acidic (pH ~2-3), at which point the pure boronic acid should precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

Homocoupling_Mechanism cluster_catalyst_activation Catalyst Activation & Side Reaction Pd(0)L2 Pd(0)L2 PeroxoComplex (η²-O₂)Pd(0)L₂ Pd(0)L2->PeroxoComplex + O₂ O2 O2 Adduct Adduct PeroxoComplex->Adduct + ArB(OH)₂ ArB(OH)2_1 3-Aminophenyl- boronic Acid TransArPdOH trans-ArPd(OH)L₂ Adduct->TransArPdOH + ArB(OH)₂ ArB(OH)2_2 3-Aminophenyl- boronic Acid TransArPdAr trans-ArPd(Ar)L₂ TransArPdOH->TransArPdAr Transmetalation TransArPdAr->Pd(0)L2 HomocouplingProduct 3,3'-Diaminobiphenyl TransArPdAr->HomocouplingProduct Reductive Elimination Troubleshooting_Workflow Start Low Yield in Suzuki Reaction Analysis Analyze Byproducts (LCMS/NMR) Start->Analysis CheckPurity Check Purity of This compound UseDerivative Consider Using a Boronic Ester/Trifluoroborate CheckPurity->UseDerivative CheckConditions Review Reaction Conditions OptimizeBase Optimize Base and Solvent System CheckConditions->OptimizeBase Degassing Improve Degassing Procedure ChangeCatalyst Screen Different Catalyst/Ligand Systems OptimizeBase->ChangeCatalyst Homocoupling Homocoupling Observed? Analysis->Homocoupling Protodeboronation Protodeboronation Suspected? Analysis->Protodeboronation Homocoupling->CheckConditions No Homocoupling->Degassing Yes Protodeboronation->CheckPurity Yes Protodeboronation->CheckConditions No Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes Oxygen Presence of Oxygen Homocoupling Homocoupling Oxygen->Homocoupling Excess_Base Excess or Strong Base Protodeboronation Protodeboronation Excess_Base->Protodeboronation High_Temp High Temperature High_Temp->Protodeboronation Decomposition Catalyst Decomposition High_Temp->Decomposition Good_Degassing Thorough Degassing High_Yield High Yield of Desired Product Good_Degassing->High_Yield Optimized_Base Optimized Base Optimized_Base->High_Yield Homocoupling->High_Yield Reduces Protodeboronation->High_Yield Reduces Decomposition->High_Yield Reduces

References

Preventing degradation of 3-aminophenylboronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-aminophenylboronic acid (3-APBA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable handling and use of 3-APBA in solution. Find answers to frequently asked questions and troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over time. What are the primary causes of this instability?

A1: this compound (3-APBA) in solution is susceptible to two primary degradation pathways: protodeboronation and oxidation.

  • Protodeboronation: This is the cleavage of the carbon-boron (C-B) bond, which replaces the boronic acid group with a hydrogen atom, resulting in the formation of aniline (B41778). This process is highly dependent on the pH of the solution.

  • Oxidation: The aminophenyl group is susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen. This can lead to the formation of colored impurities and byproducts, including the corresponding phenol (B47542) (3-aminophenol).

Solutions of 3-APBA are also sensitive to light and elevated temperatures, which can accelerate these degradation processes.

Q2: How does pH affect the stability of my 3-APBA solution?

A2: The pH of the solution is a critical factor in the stability of 3-APBA. Generally, basic conditions can significantly accelerate the rate of protodeboronation. While specific quantitative stability data for 3-APBA across a wide pH range is not extensively published, studies on various arylboronic acids have shown that stability can vary by orders of magnitude between pH 1 and 13. For many boronic acids, decomposition is more rapid under the basic conditions often used in reactions like the Suzuki-Miyaura coupling. It is crucial to carefully control the pH of your 3-APBA solution to minimize degradation.

Q3: What are the recommended storage conditions for 3-APBA solutions?

A3: To maximize the shelf-life of your 3-APBA solutions, it is recommended to adhere to the following storage conditions.

ParameterRecommendationRationale
Temperature Store stock solutions at -20°C or -80°C.[1][2]Low temperatures slow down the rate of chemical degradation.
Light Protect solutions from light by using amber vials or wrapping containers in foil.[1]Light can provide the energy to initiate or accelerate degradation reactions.
Atmosphere For long-term storage, consider degassing the solvent and storing under an inert atmosphere (e.g., argon or nitrogen).This minimizes exposure to oxygen, thereby reducing oxidative degradation.
Aliquoting Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]Repeated changes in temperature can promote degradation and introduce contaminants.

Q4: I am observing low yields in my cross-coupling reaction using a 3-APBA solution. Could this be due to degradation?

A4: Yes, low yields in reactions such as the Suzuki-Miyaura coupling are a common consequence of 3-APBA degradation. If the 3-APBA degrades in situ, its effective concentration is reduced, leading to incomplete conversion of your starting material. The primary culprit is often protodeboronation under the basic reaction conditions. To diagnose this, you can run a control experiment where the 3-APBA is subjected to the reaction conditions (solvent, base, temperature) without the palladium catalyst and coupling partner. Analyzing this control mixture over time by a suitable analytical method like HPLC can help quantify the extent of degradation.

Q5: What is the role of the monohydrate form of 3-APBA, and does it affect stability?

A5: this compound is often supplied as a monohydrate. In this form, a water molecule is incorporated into the crystal structure. While the primary role of the water of hydration is related to the crystal packing, it is suggested that the monohydrate form can offer superior stability for the solid compound during long-term storage.[3] However, once dissolved, the stability will be governed by the solution conditions as discussed in the previous questions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Solution turns yellow/brown over time. Oxidation: The amino group or the aromatic ring may be oxidizing.- Prepare fresh solutions before use.- Store solutions under an inert atmosphere (argon or nitrogen).- Consider adding a small amount of an antioxidant (e.g., BHT, ascorbic acid) to the solution, though compatibility with your downstream application must be verified.
Inconsistent results between experiments. Solution Degradation: The concentration of active 3-APBA may be decreasing over time.- Always use freshly prepared solutions of 3-APBA.- If using a stock solution, ensure it has been stored properly (see Q3 in FAQs) and has not exceeded its recommended storage period.- Perform a purity check of your 3-APBA solution using HPLC before each use.
Appearance of an unexpected peak corresponding to aniline in my analytical chromatogram (e.g., HPLC, LC-MS). Protodeboronation: The boronic acid group has been cleaved from the phenyl ring.- Evaluate the pH of your solution. If basic, consider adjusting to a more neutral or slightly acidic pH if your experiment allows.- Minimize the time the 3-APBA is in a basic solution before use.- If possible for your application, consider using a boronic ester (e.g., a pinacol (B44631) ester) as they can exhibit different stability profiles.
Difficulty dissolving 3-APBA. Solvent Choice/Purity Issues: 3-APBA has specific solubility characteristics. The solid material may also contain less soluble impurities.- 3-APBA is soluble in water and alcohols such as ethanol (B145695) and propanol. It is also soluble in DMSO and methanol.[4] - Ensure you are using a high-purity solvent.- Gentle warming and sonication can aid dissolution, but avoid excessive heat which can promote degradation.

Experimental Protocols

Protocol 1: Preparation and Storage of a 3-APBA Stock Solution

This protocol outlines the recommended procedure for preparing a stable stock solution of 3-APBA.

  • Materials:

    • This compound monohydrate (high purity)

    • High-purity solvent (e.g., DMSO, anhydrous ethanol, or deionized water)

    • Sterile, amber glass vials with screw caps

    • Inert gas (argon or nitrogen) source (optional, for long-term storage)

  • Procedure:

    • Weigh the desired amount of 3-APBA monohydrate in a clean, dry container.

    • Add the desired volume of solvent to achieve the target concentration.

    • If necessary, gently warm the mixture or sonicate until the solid is completely dissolved. Avoid high temperatures.

    • (Optional) For extended storage, gently bubble argon or nitrogen gas through the solution for 5-10 minutes to displace dissolved oxygen.

    • Dispense the solution into single-use aliquots in amber vials.

    • Seal the vials tightly.

    • Label the vials with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.[1][2]

Protocol 2: Monitoring 3-APBA Degradation by HPLC

This protocol provides a general method for analyzing the purity of 3-APBA and detecting its degradation products.

  • Instrumentation and Columns:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • A C18 reversed-phase column is commonly used for the separation of aromatic boronic acids.

  • Mobile Phase and Conditions (Example):

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and increase it over time to elute the compounds. For example, 5% to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dilute a small aliquot of your 3-APBA solution in the initial mobile phase composition to a suitable concentration for UV detection.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Monitor the chromatogram for the main 3-APBA peak and any potential degradation products. The primary degradation product of protodeboronation, aniline, will have a different retention time. Oxidative degradation products, such as 3-aminophenol, will also elute as separate peaks.

    • The peak area of 3-APBA can be used to assess its purity over time.

Visualizations

Degradation Pathways of this compound

DegradationPathways Degradation Pathways of 3-APBA APBA This compound Protodeboronation Protodeboronation (Hydrolysis) APBA->Protodeboronation H₂O, H⁺ or OH⁻ Oxidation Oxidation APBA->Oxidation [O] (e.g., Air) Aniline Aniline Protodeboronation->Aniline Aminophenol 3-Aminophenol & other oxidized products Oxidation->Aminophenol

Caption: Major degradation routes for this compound in solution.

Experimental Workflow for Stability Testing

StabilityWorkflow Workflow for 3-APBA Solution Stability Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep Prepare 3-APBA solution in desired buffer/solvent T0 Time-zero analysis (HPLC) Prep->T0 Cond1 Condition 1 (e.g., 4°C, dark) T0->Cond1 Cond2 Condition 2 (e.g., RT, light) T0->Cond2 T_interim Analyze aliquots at regular time intervals (HPLC) Cond1->T_interim Cond2->T_interim Data Compare peak areas to determine degradation rate T_interim->Data

References

Technical Support Center: Efficient Coupling of 3-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the Suzuki-Miyaura cross-coupling of 3-aminophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki coupling?

A1: The primary challenges stem from the dual functionality of the molecule. The amino group can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. Furthermore, this compound, like many boronic acids, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, reducing the yield of the desired coupled product.

Q2: How do I select the optimal palladium catalyst and ligand for my reaction?

A2: Catalyst selection is critical for overcoming the challenges associated with this compound.

  • Palladium Source: While traditional sources like Pd(PPh₃)₄ can be effective, modern precatalysts (e.g., Buchwald precatalysts) are often more robust and efficient as they form the active Pd(0) species more reliably.[1] Using a Pd(II) source like Pd(OAc)₂ requires in-situ reduction, which can sometimes lead to side reactions like boronic acid homocoupling.[2]

  • Ligands: Bulky, electron-rich phosphine (B1218219) ligands are generally preferred for coupling reactions involving potentially inhibitory substrates. Ligands like SPhos, XPhos, and RuPhos can promote the desired reaction pathway and stabilize the palladium center, preventing catalyst deactivation.[3][4] Triphenylphosphine (PPh₃) is considered a less effective, older-generation ligand for challenging couplings.[2]

Q3: What is the role of the base, and which one should I choose?

A3: The base is essential for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[5] The choice of base can significantly impact the reaction's success.

  • Common Choices: Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used.[3][6]

  • Considerations: The base strength and solubility are important. For base-sensitive substrates, a weaker base like potassium fluoride (B91410) (KF) might be beneficial.[5] The combination of base and solvent should be optimized to ensure sufficient solubility and reactivity.[7]

Q4: Can the solvent choice affect the reaction outcome?

A4: Yes, the solvent plays a crucial role in solubilizing the reactants and catalyst, and it can influence the reaction rate and selectivity.[7]

  • Common Solvents: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene (B28343), THF) and water is a common choice for Suzuki couplings, as water can aid in dissolving the base and boronic acid.[3][7]

  • Aprotic Polar Solvents: Solvents like DMF can also be used but should be chosen carefully, as they can sometimes participate in side reactions or affect catalyst stability.[8] For reactions sensitive to water, anhydrous conditions may be necessary.

Q5: What is catalyst deactivation (palladium black formation), and how can I prevent it?

A5: The formation of palladium black indicates the aggregation of the Pd(0) catalyst into an inactive, bulk metallic form. This can be caused by high temperatures, high catalyst concentrations, or ligand degradation. To prevent this, consider using a more stabilizing (often bulky) ligand, lowering the reaction temperature if possible, or ensuring an appropriate ligand-to-palladium ratio (typically between 1:1 and 4:1).[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen.Ensure the reaction is set up under a strict inert atmosphere (Argon or Nitrogen). Use freshly opened catalyst or a robust, air-stable precatalyst.
Inefficient Catalyst System: The chosen palladium source or ligand is not active enough for this specific substrate.Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) in combination with a reliable palladium source like Pd₂(dba)₃ or a G3 precatalyst.[2][3]
Insufficient Base Activity: The base may be old, hydrated (if anhydrous conditions are needed), or not strong enough.Use a fresh bottle of a suitable base like K₃PO₄ or Cs₂CO₃. Ensure adequate equivalents (typically 2-3) are used.[3]
Poor Reagent Quality: Impurities in the starting materials or solvent can poison the catalyst.[9]Use high-purity, anhydrous, and degassed solvents. Verify the purity of the aryl halide and the this compound.
Significant Side Product Formation Homocoupling of Boronic Acid: This side reaction, forming a biphenyl (B1667301) from two boronic acid molecules, is often promoted by the presence of oxygen.Improve the degassing procedure (e.g., freeze-pump-thaw cycles). Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can also mitigate this issue.
Protodeboronation: The C-B bond is cleaved, replacing the boronic acid with a hydrogen atom.This can be prevalent with unstable boronic acids. Consider using milder reaction conditions (lower temperature, weaker base). In some cases, converting the boronic acid to a more stable derivative like a pinacol (B44631) ester or a trifluoroborate salt may be necessary.[2]
Dehalogenation of Aryl Halide: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom.This can occur if the reaction mixture contains hydride sources, such as certain amine bases or alcohol solvents. Switch to a carbonate or phosphate base and an aprotic solvent system.
Incomplete Conversion Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction to go to completion.If other factors have been ruled out, consider increasing the catalyst loading (e.g., from 1 mol% to 2-5 mol%).
Short Reaction Time: The reaction may be sluggish and require more time.Monitor the reaction progress by TLC or LC-MS and extend the reaction time if starting material is still present.
Sub-optimal Temperature: The reaction may require more thermal energy to proceed efficiently.Cautiously increase the reaction temperature. A temperature screen (e.g., 80 °C, 100 °C, 110 °C) can identify the optimal condition.[6]

Catalyst System Performance Data

The following table summarizes the performance of various palladium catalyst systems for Suzuki-Miyaura couplings of bromo-substituted amino-heterocycles, which serve as a predictive framework for this compound.

Catalyst System (Pd Source)LigandBaseSolventTemp (°C)Typical Yield (%)
Pd(PPh₃)₄ (5 mol%)-K₃PO₄1,4-Dioxane/H₂O9085-95
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene10090-98
Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)K₂CO₃THF8088-96
Pd(OAc)₂ (5 mol%)Xantphos (7.5 mol%)Cs₂CO₃Toluene10080-92
Pd₂(dba)₃ (2 mol%)RuPhos (8 mol%)LiHMDSTHF65~83

Yields are estimated based on reactions with structurally similar bromo-substituted anilines and pyridines and are highly substrate-dependent.[3][4]

Experimental Protocols

Protocol 1: General Suzuki Coupling with Pd(PPh₃)₄

This protocol provides a standard starting point for the coupling of this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the aryl bromide, this compound, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the 1,4-dioxane/water solvent mixture. The mixture should be previously degassed by bubbling with an inert gas for 20-30 minutes.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Coupling with a Buchwald Ligand

This protocol uses a more active catalyst system suitable for challenging or sterically hindered substrates.

Materials:

  • Aryl halide (e.g., chloride or bromide) (1.0 equiv)

  • This compound (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add Pd(OAc)₂, SPhos, K₃PO₄, the aryl halide, and this compound to an oven-dried Schlenk tube.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress. These reactions are often faster, potentially reaching completion in 1-8 hours.

  • Workup and purification are performed as described in Protocol 1.

Visualized Workflows and Logic

Experimental_Workflow reagents 1. Add Reactants & Base (Aryl Halide, Boronic Acid, Base) setup 2. Inert Atmosphere Setup (Evacuate & Backfill with Ar/N₂) reagents->setup solvent 3. Add Degassed Solvent setup->solvent catalyst 4. Add Pd Catalyst & Ligand solvent->catalyst reaction 5. Heat & Stir (Monitor by TLC/LC-MS) catalyst->reaction workup 6. Cooldown & Aqueous Workup (Extraction) reaction->workup purify 7. Dry & Purify (Column Chromatography) workup->purify product Final Product purify->product

References

Technical Support Center: 3-Aminophenylboronic Acid (3-APBA) Diol Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 3-aminophenylboronic acid (3-APBA) for diol binding applications.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind pH optimization for 3-APBA diol binding?

The binding of this compound (3-APBA) to diols is a pH-dependent reversible covalent interaction. The boronic acid exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form.[1][2][3] The tetrahedral form is more reactive towards diols. The pH of the solution dictates the position of this equilibrium. Optimal binding generally occurs at a pH that is between the pKa of the boronic acid and the pKa of the diol.[4] For 3-APBA, the pKa is approximately 8.75.[3] Therefore, increasing the pH towards this value will favor the formation of the anionic tetrahedral boronate, enhancing its ability to bind with diols.[2][3]

Q2: How does the pKa of 3-APBA influence its binding to diols at physiological pH?

The relatively high pKa of 3-APBA (around 8.75) means that at physiological pH (7.4), only a small fraction of the boronic acid is in the active anionic tetrahedral form.[3][5] This can result in weaker binding to diols under these conditions. To enhance binding at physiological pH, researchers can either work at a slightly higher pH if the application allows, or utilize derivatives of 3-APBA with lower pKa values. Electron-withdrawing groups on the phenyl ring can lower the pKa of the boronic acid, making it a stronger Lewis acid and promoting diol binding at lower pH values.[2]

Q3: What are common diols that bind to 3-APBA, and how does their structure affect binding?

3-APBA can bind to a variety of molecules containing 1,2- or 1,3-diol functionalities.[2][6] This includes saccharides (like glucose, fructose (B13574), and mannose), glycoproteins, and catechols.[2][6][7] The affinity of binding is influenced by the stereochemistry and conformation of the diol. For instance, cis-diols generally exhibit stronger binding than trans-diols due to more favorable bond angles in the resulting cyclic boronate ester. The structure of the sugar, including the presence of different isomers, also plays a significant role in the binding affinity. For example, fructose often shows a higher binding affinity than glucose.[6]

Q4: Can buffer components interfere with the binding experiment?

Yes, buffer components can influence the binding affinity. Some buffers may contain molecules with diol-like structures that can compete with the target analyte for binding to 3-APBA. It is crucial to select a buffer system that does not interfere with the interaction being studied. Phosphate (B84403) buffers are commonly used; however, it is always recommended to perform control experiments to ensure the buffer itself does not affect the binding results.[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no binding observed Suboptimal pH: The pH of the solution may be too low, disfavoring the formation of the active tetrahedral boronate form of 3-APBA.- Gradually increase the pH of the reaction buffer and monitor the binding signal. - Determine the optimal pH experimentally by performing the binding assay over a range of pH values (e.g., pH 6-10).
Incorrect diol conformation: The target molecule may not have a suitable diol configuration for strong binding (e.g., trans-diol).- Verify the structure and stereochemistry of the target diol. - If possible, use a diol known to have a high affinity for 3-APBA as a positive control.
Degradation of 3-APBA: Boronic acids can be unstable under certain conditions.- Use freshly prepared solutions of 3-APBA. - Store 3-APBA stock solutions under appropriate conditions (e.g., protected from light, at a suitable temperature).
Inconsistent or irreproducible results Fluctuations in pH: Small changes in pH can significantly impact the binding equilibrium.- Use a reliable and well-calibrated pH meter. - Ensure the buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment.
Oxidation of the diol: Some diols, particularly catechols, are susceptible to oxidation, which can prevent binding.- For sensitive diols, consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon). - Add antioxidants like TCEP (Tris(2-carboxyethyl)phosphine) to the reaction mixture if compatible with the assay.[7]
Competitive inhibition from buffer components: The buffer may contain species that interfere with binding.- Test for buffer interference by running control experiments without the target diol. - If interference is observed, switch to a different buffer system.
High background signal in fluorescence-based assays (e.g., using Alizarin Red S) Autofluorescence of components: The sample matrix or other components may exhibit intrinsic fluorescence at the measurement wavelengths.- Measure the fluorescence of a blank sample containing all components except the fluorescent reporter to determine the background signal. - Subtract the background fluorescence from the experimental readings.
Non-specific binding of the reporter dye: The fluorescent reporter may interact non-specifically with other molecules in the sample.- Optimize the concentration of the fluorescent reporter to minimize non-specific binding while maintaining a good signal-to-noise ratio.

Data Presentation

Table 1: pH-Dependent Binding Constants of 3-APBA with Various Diols

DiolpHBinding Constant (K) [M⁻¹]Reference
Fructose8.0137[9]
Fructose9.01330[9]
Glucose7.4Quantitative data not consistently available in the provided search results
CatecholpH not specified~800[10]

Note: The binding constants can vary depending on the specific experimental conditions (e.g., buffer composition, temperature).

Experimental Protocols

Protocol 1: Determination of Optimal pH for 3-APBA-Diol Binding using UV-Vis Spectroscopy

This protocol outlines a general method to determine the optimal pH for the binding of 3-APBA to a diol by monitoring changes in the UV-Vis spectrum.

Materials:

  • This compound (3-APBA)

  • Diol of interest

  • A series of buffers with varying pH values (e.g., phosphate buffers from pH 6.0 to 9.0)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of 3-APBA in a suitable solvent (e.g., water or DMSO).

  • Prepare a stock solution of the diol of interest in the same solvent.

  • For each pH to be tested, prepare a series of solutions in separate cuvettes containing a fixed concentration of 3-APBA and varying concentrations of the diol in the corresponding buffer.

  • Prepare a blank solution for each pH containing only the buffer.

  • Incubate the solutions for a predetermined time to allow the binding to reach equilibrium.

  • Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range. The formation of the boronate ester can lead to a shift in the absorbance maximum.

  • Plot the change in absorbance at the wavelength of maximum change as a function of the diol concentration for each pH.

  • The pH that results in the largest change in absorbance upon diol binding is considered the optimal pH for the interaction under these conditions.

Protocol 2: Competitive Binding Assay using Alizarin Red S (ARS) to Determine Binding Constants

This protocol describes a competitive binding assay using the fluorescent reporter Alizarin Red S (ARS) to determine the binding constant of a non-fluorescent diol to 3-APBA.[4][6]

Materials:

  • This compound (3-APBA)

  • Alizarin Red S (ARS)

  • Diol of interest

  • Buffer at the desired pH (e.g., 0.1 M PBS, pH 7.4)

  • 96-well microplate

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare stock solutions of 3-APBA, ARS, and the diol in the chosen buffer.

  • In each well of a 96-well plate, mix a fixed concentration of 3-APBA and ARS. The formation of the 3-APBA-ARS complex will result in a change in fluorescence.[4]

  • To these wells, add varying concentrations of the diol of interest. The diol will compete with ARS for binding to 3-APBA, leading to a decrease in the fluorescence of the 3-APBA-ARS complex.[4]

  • Include control wells containing:

    • Buffer only

    • ARS only

    • 3-APBA and ARS (no competing diol)

  • Incubate the plate for a sufficient time to reach equilibrium.

  • Measure the fluorescence intensity in each well at the appropriate excitation and emission wavelengths for the ARS-boronate ester complex.

  • Plot the fluorescence intensity as a function of the diol concentration.

  • The binding constant (K) for the 3-APBA-diol interaction can be calculated by fitting the data to a competitive binding model.

Visualizations

G cluster_0 3-APBA pH-Dependent Equilibrium cluster_1 Diol Binding Trigonal 3-APBA Trigonal 3-APBA Tetrahedral 3-APBA (anionic) Tetrahedral 3-APBA (anionic) Trigonal 3-APBA->Tetrahedral 3-APBA (anionic) + OH⁻ Tetrahedral 3-APBA (anionic)->Trigonal 3-APBA + H⁺ Boronate Ester Complex Boronate Ester Complex Tetrahedral 3-APBA (anionic)->Boronate Ester Complex + Diol Diol Diol Boronate Ester Complex->Tetrahedral 3-APBA (anionic) - Diol (hydrolysis)

Caption: pH-dependent equilibrium of 3-APBA and its binding to a diol.

G Start Start Prepare_Solutions Prepare stock solutions (3-APBA, ARS, Diol, Buffer) Start->Prepare_Solutions Mix_Reagents Mix 3-APBA and ARS in 96-well plate Prepare_Solutions->Mix_Reagents Add_Diol Add varying concentrations of diol Mix_Reagents->Add_Diol Incubate Incubate to reach equilibrium Add_Diol->Incubate Measure_Fluorescence Measure fluorescence intensity Incubate->Measure_Fluorescence Analyze_Data Plot fluorescence vs. [Diol] and fit to binding model Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the ARS competitive binding assay.

G Low_Binding Low or No Binding Suboptimal_pH Suboptimal pH? Low_Binding->Suboptimal_pH Incorrect_Diol Incorrect Diol Conformation? Suboptimal_pH->Incorrect_Diol No Optimize_pH Optimize pH Suboptimal_pH->Optimize_pH Yes Degradation 3-APBA Degradation? Incorrect_Diol->Degradation No Verify_Diol Verify Diol Structure Incorrect_Diol->Verify_Diol Yes Fresh_Solutions Use Fresh 3-APBA Degradation->Fresh_Solutions Yes

Caption: Troubleshooting logic for low or no diol binding.

References

Validation & Comparative

Validating the Purity of Synthesized 3-Aminophenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized reagents is paramount to ensure the reliability and reproducibility of experimental results. 3-Aminophenylboronic acid is a critical building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized this compound, complete with experimental protocols and data to inform the selection of the most suitable technique for your laboratory.

Purity Validation: A Comparative Overview

The choice of analytical method for purity assessment depends on various factors, including the expected impurities, the required level of accuracy, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for this purpose. However, Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) can serve as valuable orthogonal methods for comprehensive characterization.

Analytical TechniquePrincipleTypical Purity Range Detected (%)Key AdvantagesKey Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of the analyte and impurities between a stationary phase and a mobile phase.95 - 99.9+High sensitivity and resolution, quantitative accuracy, applicable to a wide range of impurities.Can be sensitive to matrix effects, potential for on-column degradation of boronic acids.
Quantitative Nuclear Magnetic Resonance (qNMR) Purity determination by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity.90 - 99.9Provides an absolute measure of purity without the need for a reference standard of the analyte, non-destructive.Lower sensitivity compared to HPLC, requires a suitable internal standard that does not overlap with analyte signals.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase. Requires derivatization for non-volatile analytes like this compound.90 - 99Excellent for separating volatile impurities.Requires derivatization, which can introduce errors; not suitable for thermally labile compounds.

Experimental Protocols

Below are detailed protocols for the key analytical methods used to validate the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation and quantification of this compound and potential process-related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.

  • Sample Preparation:

    • Prepare the synthesized this compound sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol provides a method for determining the absolute purity of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal Standard (e.g., Maleic acid, certified reference material)

Procedure:

  • Sample Preparation:

    • Accurately weigh about 20 mg of the synthesized this compound and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in 1 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ value) to ensure full signal relaxation for accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Gas Chromatography (GC) with Derivatization

This method is suitable for identifying and quantifying volatile impurities after derivatization of the this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • Derivatization:

    • In a vial, dissolve approximately 5 mg of the synthesized this compound in 1 mL of dichloromethane.

    • Add 100 µL of BSTFA.

    • Heat the mixture at 60 °C for 30 minutes.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 10 minutes

    • Carrier Gas: Helium

    • Injection Volume: 1 µL

  • Data Analysis:

    • Purity is determined by the area percentage of the derivatized this compound peak.

Workflow and Decision Making

The selection of an appropriate analytical method is a critical step in the quality control process. The following diagrams illustrate a general workflow for purity validation and a decision tree to guide the selection of the most suitable technique.

Purity_Validation_Workflow cluster_0 Purity Validation Workflow start Synthesized this compound hplc HPLC Analysis (Primary Method) start->hplc pass_hplc Purity ≥ 98%? hplc->pass_hplc qnmr qNMR Analysis (Orthogonal Method) pass_hplc->qnmr Yes repurify Repurification Required pass_hplc->repurify No pass_qnmr Purity Confirmed? qnmr->pass_qnmr gc GC-FID Analysis (Volatile Impurities) pass_qnmr->gc Yes pass_qnmr->repurify No pass_gc Volatiles within Spec? gc->pass_gc release Release for Use pass_gc->release Yes pass_gc->repurify No

Caption: Workflow for validating the purity of this compound.

Analytical_Method_Selection cluster_1 Analytical Method Selection start Purity Validation Requirement quant Routine Quantitative Purity? start->quant absolute Absolute Purity Needed? quant->absolute No hplc Use HPLC quant->hplc Yes volatile Suspected Volatile Impurities? absolute->volatile No qnmr Use qNMR absolute->qnmr Yes gc Use GC-FID volatile->gc Yes other Consider Alternative Methods (e.g., LC-MS for unknown impurities) volatile->other No

Caption: Decision tree for selecting an analytical method.

A Comparative Guide to Boronic Acids in Sensing Applications: Spotlight on 3-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate molecular recognition element is paramount for the development of sensitive and selective biosensors. Boronic acids, with their unique ability to reversibly bind to cis-1,2- and 1,3-diols, have emerged as a versatile class of synthetic receptors for a wide range of biologically significant molecules, including saccharides, catecholamines, and even microbial pathogens.

This guide provides an objective comparison of 3-Aminophenylboronic acid (3-APBA) with other boronic acid derivatives for various sensing applications. The comparison is supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways.

Performance Comparison of Boronic Acid-Based Sensors

The efficacy of a boronic acid-based sensor is contingent on several factors, including the specific boronic acid derivative, the sensing platform (e.g., electrochemical, fluorescent), and the target analyte. Below is a summary of the performance of 3-APBA and other boronic acids in various sensing applications.

Saccharide Sensing

The detection of saccharides, particularly glucose, is a major application of boronic acid-based sensors. The affinity of monoboronic acids for different monosaccharides generally follows the order: fructose (B13574) > galactose > mannose > glucose[1]. This is attributed to the higher proportion of the furanose form in fructose, which presents a favorable cis-diol configuration for binding[1].

Boronic Acid DerivativeAnalyteSensing MethodLimit of Detection (LOD)Linear RangeReference
This compound (3-APBA) GlucoseElectrochemical Impedance Spectroscopy8.53 x 10⁻⁹ M10⁻⁸ M - 10⁻¹ M[2][3]
Poly(this compound)D-GlucoseChemiresistive3.46 mMNot Specified[4]
Poly(this compound)D-FructoseChemiresistive2.92 mMNot Specified[4]
Phenylboronic acid (PBA)GlucoseNot SpecifiedNot SpecifiedNot Specified[1]
Phenylboronic acid (PBA)FructoseNot SpecifiedNot SpecifiedNot Specified[1]
Bis-boronic acidGlucoseElectrochemical Impedance SpectroscopyNot SpecifiedNot Specified[3]

Binding Constants:

  • Phenylboronic acid with D-fructose: 4370 M⁻¹[1]

  • Phenylboronic acid with D-glucose: 110 M⁻¹[1]

Catecholamine Sensing

The cis-diol moiety of catecholamines, such as dopamine (B1211576), allows for their detection using boronic acid-based sensors.

Boronic Acid DerivativeAnalyteSensing MethodLimit of Detection (LOD)Linear RangeReference
Poly(aniline boronic acid)DopamineElectrochemical (Imprinted Polymer)0.018 µmol L⁻¹0.05 - 500 µmol L⁻¹[5][6]
Boronic acid functionalized poly(aniline-co-anthranilic acid)DopamineElectrochemical3.33 x 10⁻⁹ M1.0 × 10⁻⁸ - 1.0 × 10⁻⁵ M
3-Nitrophenylboronic acidDopamineRatiometric Fluorescence0.035 µM0.1 - 65.0 µM
3-Hydroxyphenylboronic acid (3-HPBA) DopamineFluorometric50 nM50 nM - 25 µM
Bacterial Detection

Boronic acids can bind to the diol-containing polysaccharides present on the cell walls of bacteria, enabling their detection.

Boronic Acid DerivativeAnalyteSensing MethodDetection LevelReference
This compound (3-APBA) functionalized Gold Nanoparticles E. coliColorimetric4.5 x 10⁷ CFU/mL
This compound (3-APBA) functionalized Gold Nanoparticles S. aureusColorimetric1.2 x 10⁹ CFU/mL

Signaling Pathways and Experimental Workflows

The sensing mechanisms of boronic acid-based sensors can be visualized to better understand their function. Below are diagrams representing common signaling pathways and experimental workflows.

Sensing_Mechanism_Electrochemical Analyte Diol-containing Analyte (e.g., Glucose) Complex Boronate Ester Complex Analyte->Complex Reversible Binding BoronicAcid 3-APBA on Electrode Surface BoronicAcid->Complex Signal Change in Electrochemical Signal (e.g., Impedance) Complex->Signal Alters Charge Transfer

Electrochemical sensing mechanism of 3-APBA.

Sensing_Mechanism_Fluorescent cluster_0 Unbound State cluster_1 Bound State Fluorophore_unbound Fluorophore Quencher_unbound Boronic Acid (Quencher) Fluorophore_unbound->Quencher_unbound PET (Fluorescence OFF) Complex_bound Boronate Ester Complex Quencher_unbound->Complex_bound Fluorophore_bound Fluorophore Signal_on Fluorescence ON Fluorophore_bound->Signal_on Complex_bound->Fluorophore_bound Inhibits PET Analyte Diol-containing Analyte Analyte->Complex_bound

Fluorescent sensing via Photoinduced Electron Transfer (PET).

Workflow_Bacterial_Detection start Start synthesis Synthesize 3-APBA Functionalized Gold Nanoparticles (AuNPs) start->synthesis incubation Incubate AuNPs with Bacterial Sample synthesis->incubation binding 3-APBA on AuNPs binds to diols on bacterial cell wall incubation->binding aggregation Aggregation of AuNPs binding->aggregation detection Visual Color Change (Red to Blue/Purple) & UV-Vis Spectroscopy aggregation->detection

Workflow for colorimetric bacterial detection.

Experimental Protocols

Electrochemical Detection of Glucose using a 3-APBA Modified Screen-Printed Carbon Electrode (SPCE)

This protocol is based on the method described for a non-enzymatic impedimetric glucose sensor[2][3].

1. Electrode Preparation and Functionalization:

  • A screen-printed carbon electrode (SPCE) is electrochemically pre-treated.
  • To the working electrode, add 20 µL of 0.4 M this compound and 20 µL of 0.4 M NaNO₂ (both in 0.1 M H₂SO₄)[2].
  • Allow the reaction to proceed for 10 minutes[2].
  • Thoroughly wash the electrode with ultrapure water[2].

2. Electrochemical Impedance Spectroscopy (EIS) Measurements:

  • Perform EIS in an electrochemical cell containing 0.1 M KCl as the supporting electrolyte and a 0.005 M solution of both K₃[Fe(CN)₆] and K₄[Fe(CN)₆] as a redox probe[3].
  • Record a baseline impedance spectrum for the functionalized electrode.
  • Incubate the electrode with 60 µL of aqueous glucose solutions of varying concentrations (e.g., 10⁻⁸ M to 10⁻¹ M) for 300 seconds[2].
  • Rinse the electrode with ultrapure water to remove unbound glucose[2].
  • Perform EIS measurements for each glucose concentration.
  • The change in charge transfer resistance (ΔRct) is correlated with the glucose concentration.

Colorimetric Detection of Bacteria using 3-APBA Functionalized Gold Nanoparticles (AuNPs)

This protocol is adapted from a method for the qualitative detection of bacteria[7].

1. Synthesis of 3-APBA Functionalized AuNPs:

  • Synthesize gold nanoparticles (AuNPs) using a suitable method, such as the inversed Turkevic method. The resulting AuNPs should have a characteristic surface plasmon resonance peak, for example, at 530 nm.
  • Synthesize a poly(acrylic acid)-3-aminophenylboronic acid (PAA-APBA) conjugate[7].
  • Prepare the sensor system by adding a solution of PAA-APBA to the AuNPs solution[7]. The final AuNPs-PAA-APBA colloid may exhibit an absorbance maximum around 532 nm[7].

2. Bacterial Detection:

  • Prepare bacterial suspensions of known concentrations (e.g., for E. coli and S. aureus).
  • Add the bacterial solution to the AuNPs-PAA-APBA solution and incubate at room temperature.
  • Monitor for a color change of the solution (e.g., from red to blue or purple).
  • Record the visible spectra using a UV-Vis spectrophotometer to observe the shift in the surface plasmon resonance peak, which indicates nanoparticle aggregation.

Conclusion

This compound stands out as a highly versatile and effective recognition element in the design of sensors for a variety of important analytes. Its performance, particularly in electrochemical sensors, demonstrates high sensitivity, as evidenced by the nanomolar detection limit for glucose. While monoboronic acids like 3-APBA and PBA inherently exhibit a higher affinity for fructose, strategic sensor design, such as the use of bis-boronic acids, can enhance selectivity for glucose. The amino group on 3-APBA offers a convenient handle for functionalization onto surfaces and nanomaterials, facilitating the development of diverse sensing platforms, including colorimetric assays for bacteria. The choice of boronic acid derivative will ultimately depend on the specific requirements of the sensing application, including the target analyte, desired sensitivity and selectivity, and the chosen detection modality. This guide provides a foundation for researchers to make informed decisions in the selection and application of boronic acids for their sensing needs.

References

Performance Evaluation of 3-Aminophenylboronic Acid (3-APBA) Based Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of molecular sensing is continually evolving, with a pressing need for sensitive, selective, and robust detection methods. 3-Aminophenylboronic acid (3-APBA) has emerged as a versatile molecular recognition element, particularly for the detection of cis-diol-containing molecules such as carbohydrates and glycoproteins. This guide provides a comprehensive performance evaluation of 3-APBA based sensors, offering a direct comparison with alternative technologies, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Performance Comparison

The performance of 3-APBA based sensors is critically assessed by metrics such as the limit of detection (LOD), linear range, and in some cases, response time and stability. The following tables summarize the quantitative performance of 3-APBA sensors for glucose and sialic acid detection in comparison to other established methods.

Table 1: Performance Comparison of Glucose Sensors

Sensor TypeRecognition ElementDetection MethodLinear RangeLimit of Detection (LOD)Reference
3-APBA Based Sensor This compound on Screen-Printed Carbon ElectrodeElectrochemical Impedance Spectroscopy-8.53 x 10⁻⁹ M[1]
3-APBA Based Sensor Poly(this compound)-functionalized SWCNTsChemiresistive-3.46 mM[2]
Enzymatic SensorGlucose Oxidase on Hierarchical Au-Ni alloyAmperometry1.0 µM - 30.0 mM0.29 µM[3]
Non-Enzymatic SensorHierarchical Au-Ni alloyAmperometry--[3]

Table 2: Performance Comparison of Sialic Acid (SA) Sensors

Sensor TypeRecognition ElementDetection MethodLinear RangeLimit of Detection (LOD)Reference
3-APBA Based Sensor 3-APBA on Gold NanoparticlesColorimetric0.08 - 0.25 mM & 0.30 - 0.70 mM35.0 µM[4]
3-APBA Based Sensor 3-APBA on Polypyrrole/Ag submicron particlesImpedimetric17 - 1.7 x 10⁶ cells/mL6 cells/mL[5]
Phenylboronic Acid-Based Fluorescent Probe4-(((3',6'-bis(diethylamino)-3-oxospiro[isoindoline-1,9'-xanthen]-2-yl)imino)methyl)phenyl)boronic acidFluorescence Spectroscopy-10⁻⁷ M[6]
Lectin Array----
Mass Spectrometry (HILIC)----

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the evaluation and comparison of sensor performance. Below are generalized methodologies for the fabrication and evaluation of 3-APBA based electrochemical sensors.

Protocol 1: Fabrication of an Electrochemical 3-APBA Sensor

This protocol outlines the steps for the functionalization of a screen-printed carbon electrode (SPCE) with 3-APBA.

Materials:

  • Screen-Printed Carbon Electrode (SPCE)

  • This compound (3-APBA)

  • N,N-Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS)

  • Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) instrumentation

Procedure:

  • Electrode Cleaning: The SPCE is first electrochemically cleaned by cycling the potential in a suitable electrolyte solution (e.g., 0.5 M H₂SO₄) until a stable cyclic voltammogram is obtained.

  • Preparation of 3-APBA Solution: A solution of 3-APBA is prepared in DMF.

  • Electrochemical Polymerization: The cleaned SPCE is immersed in the 3-APBA solution. Electropolymerization is carried out by cycling the potential within a defined range (e.g., -0.2 to 1.0 V) for a set number of cycles. This process deposits a poly(this compound) film onto the electrode surface.

  • Washing and Conditioning: The modified electrode is thoroughly rinsed with DMF and then deionized water to remove any unreacted monomer. The electrode is then conditioned in PBS buffer (pH 7.4) before use.

  • Characterization: The successful functionalization of the electrode is confirmed using techniques such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS). A decrease in the peak current or an increase in the charge transfer resistance after modification indicates the presence of the polymer film.

Protocol 2: Performance Evaluation of a 3-APBA Based Glucose Sensor

This protocol describes the steps to assess the sensitivity, selectivity, and limit of detection of a fabricated 3-APBA based glucose sensor.

Materials:

  • Fabricated 3-APBA functionalized electrode

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Glucose stock solution

  • Interfering species solutions (e.g., fructose, sucrose, ascorbic acid, uric acid)

  • Electrochemical workstation (for EIS or other electrochemical techniques)

Procedure:

  • Baseline Measurement: The electrochemical signal (e.g., impedance spectrum) of the 3-APBA functionalized electrode is recorded in PBS buffer (pH 7.4). This serves as the baseline.

  • Sensitivity (Calibration Curve):

    • A series of glucose solutions with increasing concentrations are prepared in PBS.

    • The sensor is incubated in each glucose solution for a specific time to allow for binding equilibrium.

    • The electrochemical signal is recorded for each concentration.

    • The change in signal (e.g., change in charge transfer resistance, ΔRct) is plotted against the glucose concentration to generate a calibration curve.

    • The sensitivity is determined from the slope of the linear portion of the calibration curve.

  • Limit of Detection (LOD) Calculation: The LOD is typically calculated using the formula LOD = 3 * (SD/m), where SD is the standard deviation of the blank signal and 'm' is the slope of the calibration curve.[1]

  • Selectivity:

    • Solutions of potential interfering species (e.g., fructose, sucrose, ascorbic acid) are prepared at concentrations typically found in biological samples.

    • The sensor's response to these interfering species is measured and compared to its response to glucose at the same concentration. A significantly lower response to interfering species indicates good selectivity.

  • Response Time: The time taken for the sensor signal to reach a stable value after the addition of the analyte is recorded as the response time.

  • Stability and Reusability: The sensor's performance is evaluated over a period of time to assess its storage stability. For reusability, the sensor is subjected to regeneration steps (e.g., washing with a low pH buffer to disrupt the boronic acid-diol interaction) and its response is measured over multiple cycles.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the underlying mechanisms and experimental procedures are crucial for clear communication in scientific research. The following diagrams, created using the DOT language, illustrate the signaling pathway of a 3-APBA based sensor and a typical experimental workflow for its evaluation.

Signaling_Pathway Analyte Analyte (e.g., Glucose) Complex Boronate Ester Complex (Binding Event) Analyte->Complex Reversible Binding APBA This compound (Recognition Element) APBA->Complex Transducer Transducer Surface (e.g., Electrode) Complex->Transducer Alters Interfacial Properties Signal Measurable Signal Change (e.g., Impedance, Current) Transducer->Signal Generates Experimental_Workflow cluster_prep Sensor Preparation cluster_eval Performance Evaluation cluster_analysis Data Analysis Start Start: Electrode Cleaning Fabrication 3-APBA Functionalization (Electropolymerization) Start->Fabrication Characterization Surface Characterization (CV, EIS) Fabrication->Characterization Baseline Baseline Measurement (PBS) Characterization->Baseline Calibration Calibration Curve (Varying Analyte Concentration) Baseline->Calibration LOD LOD Calculation Calibration->LOD Selectivity Selectivity Testing (Interfering Species) Calibration->Selectivity Data Data Collection and Analysis LOD->Data Selectivity->Data

References

A Comparative Guide to Glucose Detection: 3-Aminophenylboronic Acid vs. Enzyme-Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of glucose is paramount in a multitude of applications, from biomedical research to pharmaceutical quality control. The two predominant methods for glucose sensing rely on fundamentally different recognition elements: synthetic phenylboronic acid derivatives and biological enzymes. This guide provides an objective comparison of 3-Aminophenylboronic acid (APBA) and enzyme-based glucose detection methods, supported by experimental data and detailed protocols.

Fundamental Principles of Detection

The core difference between these two methods lies in their approach to glucose recognition and signal transduction.

This compound (APBA): The Synthetic Receptor Approach

APBA-based sensors utilize a synthetic receptor that reversibly binds to glucose. Phenylboronic acids are known to form covalent bonds with molecules containing cis-1,2 or -1,3 diols, a structural feature present in glucose.[1][2] This binding event can be transduced into a measurable optical or electrochemical signal. The interaction is reversible, which allows for the potential for continuous monitoring.[1]

APBA_Signaling cluster_solution Aqueous Solution (Physiological pH) cluster_transduction Signal Transduction APBA This compound (Trigonal Planar) Complex Cyclic Boronate Ester (Tetrahedral Anionic) APBA->Complex + Glucose Glucose Glucose (with cis-diols) Complex->APBA - Glucose (Reversible) Complex_node Complex Formation Signal Detectable Signal (Electrochemical/Optical) Complex_node->Signal Causes Change

Caption: Signaling pathway for this compound-based glucose detection.

Enzyme-Based Detection: The Biocatalytic Approach

Enzyme-based glucose sensors are the most established and commercially successful method.[3] These sensors typically employ the enzyme glucose oxidase (GOx), which catalyzes the oxidation of glucose to gluconolactone (B72293) and hydrogen peroxide (H₂O₂).[3] The concentration of glucose is then determined by electrochemically detecting the H₂O₂ produced or the oxygen consumed during the reaction.[4] This method is highly specific due to the inherent selectivity of the enzyme.[5]

Enzyme_Signaling cluster_reaction Enzymatic Reaction cluster_detection Electrochemical Detection Glucose Glucose GOx_FADH2 Reduced GOx (GOx-FADH₂) Glucose->GOx_FADH2 Oxidation O2 O₂ H2O2 H₂O₂ O2->H2O2 Reduction GOx_FAD Glucose Oxidase (GOx-FAD) GOx_FADH2->GOx_FAD Regeneration Gluconolactone Gluconolactone H2O2_node H₂O₂ Electrode Electrode Surface Signal Amperometric Signal Electrode->Signal Generates Current H2O2_node->Electrode Oxidation at Electrode

Caption: Signaling pathway for enzyme-based (GOx) electrochemical glucose detection.

Performance Comparison

The choice between APBA and enzyme-based methods often depends on the specific requirements of the application. The following table summarizes key performance metrics based on published experimental data.

Performance MetricThis compound (APBA)Enzyme-Based (e.g., Glucose Oxidase)
Sensitivity Varies widely, can be very high (e.g., 8.53 x 10⁻⁹ M LOD)[6][7]Generally high, with sensitivities up to 182.9 μA mM⁻¹ cm⁻² reported[8]
Selectivity Good, but can have interference from other diol-containing molecules like fructose (B13574) and sucrose[6]Excellent for glucose, due to high enzyme specificity[5]
Linear Range Can be broad, for example, 0.9 to 9.1 µM[9] or up to 50 mM[10]Typically covers physiological ranges (e.g., 0.01–100 mM)[8]
Limit of Detection (LOD) Can be very low, down to the nanomolar range (e.g., 8.53 nM)[6][7]Typically in the micromolar range (e.g., 0.01 mM or 10 µM)[8]
Response Time Generally fast, can be less than 5 seconds[9]Fast, often within seconds[9]
Stability High chemical stability, less susceptible to denaturation[5]Lower stability, sensitive to temperature, pH, and chemical inhibitors[3][5]
Operating Conditions pH-dependent binding affinity[11]Optimal performance within a narrow pH and temperature range[3]
Cost & Complexity Potentially lower cost and simpler fabrication (no enzyme immobilization)[6]Higher cost due to enzyme purification and more complex immobilization procedures[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are representative protocols for the fabrication and testing of both sensor types.

Protocol 1: Fabrication of an APBA-Based Electrochemical Sensor

This protocol describes the functionalization of a screen-printed carbon electrode (SPCE) with this compound for glucose detection via Electrochemical Impedance Spectroscopy (EIS).

Materials:

  • Screen-Printed Carbon Electrodes (SPCEs)

  • This compound (APBA)

  • Sodium nitrite (B80452) (NaNO₂)

  • Sulfuric acid (H₂SO₄, 0.1 M)

  • Potassium ferricyanide/ferrocyanide ([Fe(CN)₆]³⁻/⁴⁻) solution

  • Phosphate-buffered saline (PBS)

  • D-Glucose standards

  • Ultrapure water

Procedure:

  • Electrode Pre-treatment: To enhance charge-transfer kinetics, pre-treat the SPCE working electrode by applying a potential (e.g., +1.4 V for 60 s) in a PBS solution.[6]

  • APBA Functionalization:

    • Prepare a solution of 0.4 M APBA and 0.4 M NaNO₂ in 0.1 M H₂SO₄.[6]

    • Drop-cast 20 µL of the APBA solution and 20 µL of the NaNO₂ solution onto the pre-treated working electrode.[6]

    • Allow the diazotization reaction to proceed for 10 minutes at room temperature, which covalently grafts the phenylboronic acid groups to the carbon surface.[6]

    • Thoroughly rinse the electrode with ultrapure water to remove unreacted reagents.[6]

  • Electrochemical Measurement (EIS):

    • Perform EIS measurements in a solution of [Fe(CN)₆]³⁻/⁴⁻ in PBS. This serves as a redox probe.

    • Record a baseline impedance spectrum for the functionalized electrode.

    • Incubate the electrode in glucose solutions of varying concentrations for a set time (e.g., 15 minutes).

    • After incubation, rinse the electrode and record the EIS spectrum again in the redox probe solution.

  • Data Analysis:

    • The binding of glucose to the boronic acid layer forms a nonconductive layer, which increases the charge-transfer resistance (Rct).[6]

    • Model the EIS data to an equivalent electrical circuit to determine the Rct values.

    • Plot the change in Rct against the glucose concentration to generate a calibration curve.[6]

APBA_Workflow A 1. SPCE Pre-treatment (+1.4V, 60s in PBS) B 2. APBA Functionalization (APBA + NaNO₂) A->B Exposes active sites C 3. Baseline EIS Measurement ([Fe(CN)₆]³⁻/⁴⁻) B->C Grafts APBA layer D 4. Incubation with Glucose Sample C->D Establishes baseline E 5. Post-Incubation EIS Measurement D->E Glucose binding F 6. Data Analysis (ΔRct vs. [Glucose]) E->F Quantifies impedance change

Caption: Experimental workflow for an APBA-based electrochemical sensor.

Protocol 2: Fabrication of an Enzyme-Based Amperometric Sensor

This protocol outlines the construction of a glucose oxidase-based sensor on a screen-printed electrode for amperometric detection of glucose.

Materials:

  • Screen-Printed Electrodes (e.g., carbon or gold)

  • Glucose Oxidase (GOx) enzyme

  • Chitosan (B1678972) solution (or other immobilization matrix)

  • Glutaraldehyde (B144438) solution (cross-linking agent)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • D-Glucose standards

Procedure:

  • Enzyme Ink Preparation:

    • Prepare a solution by dissolving a known quantity of GOx into a chitosan solution (e.g., 1% in acetic acid).

    • This mixture serves as the "enzyme ink" that both contains the enzyme and provides a biocompatible immobilization matrix.

  • Enzyme Immobilization:

    • Drop-cast a small, precise volume (e.g., 5 µL) of the enzyme ink onto the working electrode surface.

    • Allow the electrode to dry at room temperature or in a desiccator.

    • Expose the electrode to glutaraldehyde vapor for approximately 20-30 minutes. This cross-links the chitosan and covalently immobilizes the GOx, preventing leaching.[3]

    • Rinse the electrode thoroughly with PBS to remove any unbound enzyme and residual glutaraldehyde.

  • Amperometric Measurement:

    • Place the enzyme-modified electrode into an electrochemical cell containing a known volume of PBS (pH 7.4).

    • Apply a constant working potential (e.g., +0.6 V vs. Ag/AgCl). This potential is sufficient to oxidize the H₂O₂ produced by the enzymatic reaction.

    • Allow the background current to stabilize.

    • Inject successive aliquots of a standard glucose solution into the cell while stirring.

  • Data Analysis:

    • Record the steady-state current response after each glucose addition.

    • The current will increase proportionally to the glucose concentration due to the oxidation of H₂O₂.

    • Plot the current response against the glucose concentration to create a calibration curve.

Enzyme_Workflow A 1. Prepare Enzyme Ink (GOx + Chitosan) B 2. Drop-cast onto Electrode A->B Creates sensing layer C 3. Cross-linking (Glutaraldehyde Vapor) B->C Immobilizes enzyme D 4. Amperometric Setup (PBS, +0.6V) C->D Prepares for measurement E 5. Add Glucose Aliquots D->E Initiates reaction F 6. Data Analysis (Current vs. [Glucose]) E->F Generates signal

Caption: Experimental workflow for an enzyme-based amperometric sensor.

Conclusion: Selecting the Appropriate Method

Both this compound and enzyme-based methods offer robust platforms for glucose detection, each with distinct advantages and disadvantages.

  • Enzyme-based sensors are the gold standard, offering unparalleled selectivity and high sensitivity, making them ideal for complex biological samples where interfering substances are a concern.[5] However, their operational stability is limited by the delicate nature of enzymes, which can be a drawback for applications requiring long-term, continuous monitoring or exposure to harsh conditions.[3][5]

  • APBA-based sensors present a compelling alternative, characterized by their high stability, low cost, and simple fabrication.[5][6] The primary challenge lies in overcoming interference from other sugars and the inherent pH dependency of the binding mechanism.[6][11] These sensors are particularly promising for applications where sensor longevity and cost-effectiveness are critical, and the sample matrix is well-defined.

Ultimately, the choice of method should be guided by the specific demands of the research or application, including the required selectivity, desired sensor lifetime, operating environment, and cost constraints. As research progresses, hybrid approaches may emerge, combining the stability of synthetic receptors with the selectivity of biological elements to create the next generation of glucose sensors.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of 3-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's structure is a critical cornerstone of their work. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of 3-Aminophenylboronic acid, a versatile building block in medicinal chemistry and sensor technology. We present supporting experimental data, detailed protocols, and a visual workflow to facilitate a thorough understanding of these analytical methods.

The structural integrity of this compound, with its dual functional groups—an amino group and a boronic acid moiety—is paramount to its reactivity and function. Spectroscopic analysis provides the definitive evidence of its chemical identity. The primary techniques employed for this purpose are Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Each method offers unique insights into the molecular framework, and a combined approach provides unequivocal structural confirmation.

At a Glance: Spectroscopic Data for this compound

To facilitate a clear comparison, the characteristic spectroscopic data for this compound are summarized in the table below. These values serve as a benchmark for researchers to verify the identity and purity of their samples.

Spectroscopic TechniqueParameterObserved Value/CharacteristicReference
FTIR Vibrational Frequency (cm⁻¹)~3307 cm⁻¹ : N-H stretching (amide bond formation with PAA)[1]
~1554 cm⁻¹ : N-H bending (amide bond formation with PAA)[1]
~1338 cm⁻¹ : B-O stretching[1]
~797 cm⁻¹ : para-substituted benzene (B151609) ring C-H bending[1]
¹H NMR Chemical Shift (δ, ppm)Spectra available for reference[2]
¹³C NMR Chemical Shift (δ, ppm)Spectra available for reference[2]
Mass Spectrometry (ESI) m/z[M+H]⁺ : 138.07208[3]
[M+Na]⁺ : 160.05402[3]
[M-H]⁻ : 136.05752[3]

The Spectroscopic Workflow: A Visual Guide

The logical flow of spectroscopic analysis for the structural confirmation of this compound is depicted in the following diagram. This workflow outlines the sequential application of different techniques to build a comprehensive picture of the molecule's identity.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample This compound Sample FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS FTIR_data Functional Group Identification (B-O, N-H, C-H) FTIR->FTIR_data NMR_data Proton & Carbon Environment (Chemical Shift, Multiplicity) NMR->NMR_data MS_data Molecular Weight & Fragmentation (m/z values) MS->MS_data Confirmation Structure Confirmed FTIR_data->Confirmation NMR_data->Confirmation MS_data->Confirmation

A flowchart illustrating the process of spectroscopic analysis for structural confirmation.

Experimental Protocols: A How-To Guide

Detailed and reproducible experimental protocols are essential for obtaining high-quality spectroscopic data. Below are standardized procedures for the analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups present in this compound.

Method 1: KBr Pellet Technique [4]

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-forming die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. The resulting spectrum should be analyzed for characteristic absorption bands corresponding to B-O, N-H, and aromatic C-H vibrations.

Method 2: Attenuated Total Reflectance (ATR) [4]

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Analysis: Record the spectrum. This technique is often quicker and requires minimal sample preparation compared to the KBr pellet method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Protocol:

  • Solvent Selection: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). DMSO-d₆ is a common choice for similar compounds.[5]

  • Sample Preparation: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Analysis: Process the spectra to determine the chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and integration values for ¹H NMR, and the chemical shifts for ¹³C NMR. These data provide detailed information about the connectivity and electronic environment of the atoms in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Protocol (using Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with ESI-MS, such as acetonitrile (B52724) or methanol, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

  • Instrumentation: Introduce the sample into the ESI-MS system via direct infusion or coupled with a liquid chromatography (LC) system.[6][7]

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

  • Analysis: Analyze the spectrum to identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) which confirms the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Alternative Approaches and Considerations

While FTIR, NMR, and MS are the primary methods for structural confirmation, other techniques can provide complementary information. For instance, X-ray crystallography can provide the definitive solid-state structure of this compound monohydrate.[8]

In the context of complex mixtures or biological samples, derivatization of the boronic acid moiety can enhance detection sensitivity and chromatographic separation in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) .[6] The reaction of the diol-binding site of the boronic acid is a key feature that can be exploited for both analysis and application.

Conclusion

The structural confirmation of this compound is reliably achieved through a combination of spectroscopic techniques. FTIR provides a rapid assessment of functional groups, NMR offers a detailed map of the carbon-hydrogen framework, and Mass Spectrometry confirms the molecular weight. By following the detailed protocols and using the provided reference data, researchers can confidently verify the structure of this important chemical entity, ensuring the integrity and reproducibility of their scientific endeavors.

References

Comparative Analysis of 3-Aminophenylboronic Acid (3-APBA) Sensors: A Focus on Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the selectivity of 3-aminophenylboronic acid (3-APBA) based sensors reveals their promise in various analytical applications, particularly for the detection of glucose, dopamine (B1211576), and bacteria. This guide provides a comparative analysis of 3-APBA sensor performance, with a special emphasis on cross-reactivity studies, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.

This compound has emerged as a versatile molecular recognition element in the development of non-enzymatic sensors. Its ability to form reversible covalent bonds with cis-diol-containing molecules is the foundation of its sensing mechanism. This interaction allows for the detection of a range of biologically and clinically relevant analytes. However, the ubiquitous nature of diol-containing compounds also presents a significant challenge: cross-reactivity. Understanding and quantifying the selectivity of 3-APBA sensors against potential interferents is crucial for their practical application.

Signaling Pathway of 3-APBA Sensors

The fundamental principle behind 3-APBA sensors involves the interaction between the boronic acid group and the cis-diol moieties of the target analyte. This binding event can be transduced into a measurable signal through various methods, most commonly electrochemical and optical techniques.

Signaling_Pathway Signaling Pathway of a 3-APBA Electrochemical Sensor Analyte Target Analyte (e.g., Glucose) Binding Reversible Covalent Bond Formation Analyte->Binding APBA 3-APBA Receptor APBA->Binding Electrode Electrode Surface Signal Change in Electrochemical Signal (e.g., Impedance, Current) Electrode->Signal Transduction Binding->Electrode Alters Interfacial Properties

Caption: General signaling pathway of a 3-APBA electrochemical sensor.

Performance Comparison of 3-APBA Sensors for Glucose Detection

Glucose monitoring is a prime application for 3-APBA sensors. Their non-enzymatic nature offers potential advantages over traditional glucose oxidase-based sensors in terms of stability and cost. However, selectivity against other sugars and electroactive species is a critical performance metric.

Sensor TypeTarget AnalyteLimit of Detection (LOD)Linear RangeKey Interferents TestedReference
3-APBA on Screen-Printed Carbon Electrode (SPCE) Glucose8.53 nM10 nM - 1 mMFructose, Sucrose[1]
Poly(3-APBA)-functionalized SWCNTs D-Glucose3.46 mM-D-Fructose[2]
Enzymatic (Glucose Oxidase) Glucose0.29 µM1.0 µM - 30.0 mM-[3]
Au-Ni Alloy (Non-enzymatic) Glucose---[3]

Note: The performance of sensors can vary significantly based on the specific fabrication method and experimental conditions.

Cross-Reactivity in 3-APBA Dopamine Sensors

The detection of dopamine is crucial in neuroscience and for the diagnosis of neurological disorders. A major challenge in developing dopamine sensors is the interference from ascorbic acid (AA) and uric acid (UA), which are present in biological fluids at much higher concentrations and have overlapping oxidation potentials.

Sensor PlatformTarget AnalyteLimit of Detection (LOD)Linear RangeMajor InterferentsReference
3-APBA on Hyper-Cross-Linked Polypyrene Dopamine-1 mM - 4 mMNot specified
Nitrogen-Doped Graphene Sheets Dopamine30.0 nM0.1 µM - 700.0 µMAscorbic Acid, Uric Acid[4]
MXene/Polypyrrole Nanocomposite Dopamine0.37 µM12.5 µM - 125 µMAscorbic Acid, Uric Acid[5]

Selectivity of 3-APBA-based Bacterial Sensors

3-APBA can bind to the diol-rich peptidoglycan layer of bacterial cell walls, enabling the development of sensors for bacterial detection. Selectivity is typically assessed by testing the sensor's response to the target bacterium versus other non-target bacterial strains.

Sensor TypeTarget BacteriumLinear RangeNon-Target Bacteria TestedReference
Poly(3-APBA) Imprinted Polymer Staphylococcus epidermidis10³ - 10⁷ cfu/mLDelftia proteolyticus, Escherichia coli, Streptococcus pneumoniae[6]
3-APBA Conjugated Gold Nanoparticles E. coli / S. aureusQualitativeNot specified[7]

Experimental Protocols

General Workflow for Cross-Reactivity Testing

The following diagram outlines a typical experimental workflow for evaluating the cross-reactivity of an electrochemical 3-APBA sensor.

Experimental_Workflow Experimental Workflow for Cross-Reactivity Assessment cluster_prep Sensor Preparation cluster_testing Cross-Reactivity Measurement cluster_analysis Data Analysis Prep1 Fabricate 3-APBA Modified Electrode Prep2 Characterize Baseline Response in Buffer Prep1->Prep2 Test1 Introduce Target Analyte (Positive Control) Prep2->Test1 Test2 Introduce Interferent A (e.g., Fructose) Prep2->Test2 Test3 Introduce Interferent B (e.g., Ascorbic Acid) Prep2->Test3 Test4 Introduce Mixture of Target and Interferents Prep2->Test4 Analysis1 Measure Signal Change for each Analyte Test1->Analysis1 Test2->Analysis1 Test3->Analysis1 Test4->Analysis1 Analysis2 Calculate Percent Cross-Reactivity Analysis1->Analysis2

Caption: A generalized workflow for assessing the cross-reactivity of 3-APBA sensors.

Detailed Methodology for Selectivity Study of a 3-APBA Glucose Sensor

This protocol is a composite based on common practices in the field.

  • Sensor Preparation and Baseline Measurement:

    • A 3-APBA modified screen-printed carbon electrode is prepared as described in the literature.[1]

    • The electrode is immersed in a phosphate-buffered saline (PBS) solution (pH 7.4).

    • Electrochemical Impedance Spectroscopy (EIS) is performed to obtain a stable baseline reading of the charge transfer resistance (Rct).

  • Interference Study:

    • A solution of the target analyte, glucose, is added to the PBS to a final concentration within the sensor's linear range (e.g., 100 µM), and the change in Rct is recorded.

    • The electrode is then thoroughly washed with PBS to regenerate the sensor surface.

    • Solutions of potential interfering species (e.g., fructose, sucrose, ascorbic acid, uric acid) are individually added to the PBS to the same concentration as glucose, and the change in Rct is measured for each.

    • To assess the effect of interferents in a mixed sample, a solution containing glucose and a high concentration of an interferent (e.g., 1 mM ascorbic acid) is prepared, and the change in Rct is recorded.

  • Data Analysis and Cross-Reactivity Calculation:

    • The sensor response is calculated as the percentage change in Rct relative to the baseline.

    • The percent cross-reactivity of an interferent is calculated using the following formula: % Cross-Reactivity = (Response to Interferent / Response to Target Analyte) * 100

Logical Relationship of Sensor Performance Evaluation

The overall performance of a 3-APBA sensor is determined by a combination of factors, with selectivity being a critical component.

Performance_Evaluation Logical Relationship of Sensor Performance Metrics Performance Overall Sensor Performance Sensitivity Sensitivity Performance->Sensitivity Selectivity Selectivity (Cross-Reactivity) Performance->Selectivity LOD Limit of Detection Performance->LOD Stability Stability & Reproducibility Performance->Stability ResponseTime Response Time Performance->ResponseTime

References

A Comparative Guide to the Applications of 3-Aminophenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of 3-aminophenylboronic acid (3-APBA) and its versatile applications in biosensing, drug development, protein purification, and organic synthesis. This guide provides a comparative analysis of 3-APBA's performance against other methods, supported by experimental data and detailed protocols.

Introduction

This compound (3-APBA) is a versatile organic compound characterized by the presence of an amino group and a boronic acid functional group attached to a phenyl ring. This unique structure allows 3-APBA to engage in a variety of chemical interactions, making it a valuable tool in diverse scientific fields. Its ability to form reversible covalent bonds with 1,2- and 1,3-diols is the cornerstone of many of its applications, particularly in the realm of biological recognition. This guide offers a comprehensive overview and comparison of the primary applications of 3-APBA, providing researchers, scientists, and drug development professionals with the necessary data and protocols to leverage its capabilities.

Core Principle: The Boronic Acid-Diol Interaction

The primary mechanism underpinning many of 3-APBA's applications is the reversible formation of a cyclic ester with molecules containing cis-diol functionalities. This interaction is pH-dependent, with the boronic acid existing in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The tetrahedral form is more favorable for diol binding. This reversible binding allows for the selective capture and release of diol-containing molecules, a principle that is exploited in biosensors and affinity chromatography.

G cluster_equilibrium Boronic Acid-Boronate Equilibrium cluster_binding Diol Binding Trigonal_Planar Trigonal Planar Boronic Acid (R-B(OH)₂) Tetrahedral Tetrahedral Boronate Ion (R-B(OH)₃⁻) Trigonal_Planar->Tetrahedral + OH⁻ Cyclic_Ester Cyclic Boronate Ester Tetrahedral->Cyclic_Ester + Diol - 2H₂O Diol cis-Diol G Start Start: Clean SPCE Diazotization Prepare Diazonium Salt of 3-APBA Start->Diazotization Electrografting Electrograft 3-APBA onto SPCE Diazotization->Electrografting Characterization Characterize Modified Electrode (CV, EIS) Electrografting->Characterization Detection Glucose Detection: Measure Signal Change Characterization->Detection End End Detection->End G Start Start: Clean Electrode Mix Prepare Imprinting Mix: 3-APBA + Bacteria Start->Mix Polymerize Electropolymerize to form Cell-Imprinted Polymer Mix->Polymerize Remove Remove Bacteria Template with Fructose Polymerize->Remove Detect Incubate with Sample and Measure Impedance Remove->Detect End End Detect->End G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) PdII_complex Ar-Pd(II)-X OxAdd->PdII_complex Transmetalation Transmetalation (Ar'-B(OH)₂) PdII_complex->Transmetalation Base Diaryl_PdII Ar-Pd(II)-Ar' Transmetalation->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Benchmarking 3-Aminophenylboronic Acid: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-aminophenylboronic acid's (3-APBA) performance against established standards in key application areas. The following sections present quantitative data, detailed experimental protocols, and visual workflows to assist researchers in evaluating 3-APBA for their specific needs.

Glucose Sensing

This compound is a popular recognition element in non-enzymatic glucose sensors due to its ability to form reversible covalent bonds with the cis-diol groups of glucose. This interaction can be transduced into a measurable signal, offering an alternative to traditional enzyme-based sensors.

Performance Comparison

The performance of a 3-APBA-based impedimetric sensor is compared with other non-enzymatic and enzymatic glucose sensors below. The limit of detection (LOD) is a key metric for evaluating sensor sensitivity.

Sensor TypeRecognition ElementTransduction MethodLimit of Detection (LOD)Reference
3-APBA Based This compound Electrochemical Impedance Spectroscopy (EIS) 8.53 x 10⁻⁹ M [1]
Non-EnzymaticCopper doped TiO2 nanotubesAmperometry0.7 nM[2]
Non-EnzymaticPolyvinylpyrrolidone-TiO2/GrapheneAmperometry445.3 µM[2]
EnzymaticGlucose OxidaseAmperometryNot Specified[1]
Experimental Protocol: Fabrication of a 3-APBA-Based Glucose Sensor

This protocol describes the one-step fabrication of a non-enzymatic impedimetric glucose sensor using a screen-printed carbon electrode (SPCE) functionalized with 3-APBA.[1]

Materials:

  • Screen-Printed Carbon Electrode (SPCE)

  • This compound (3-APBA)

  • Phosphate Buffered Saline (PBS)

  • Potassium ferrocyanide/ferricyanide solution

  • Glucose standards

  • Electrochemical workstation for Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS)

Procedure:

  • Electrode Preparation: Clean the SPCE surface by rinsing with deionized water and drying under a stream of nitrogen.

  • Functionalization: Immerse the working electrode area of the SPCE in a solution of 3-APBA in PBS (pH 7.4).

  • Electropolymerization: Perform cyclic voltammetry to electropolymerize 3-APBA onto the electrode surface. Typically, this involves scanning the potential between -0.2 and +0.8 V for several cycles.

  • Characterization:

    • Record CVs in a potassium ferrocyanide/ferricyanide solution to confirm the modification of the electrode surface, indicated by a decrease in the peak currents.

    • Perform EIS measurements in the same redox probe solution to establish the baseline charge transfer resistance (Rct).

  • Glucose Detection:

    • Incubate the functionalized electrode in glucose solutions of varying concentrations.

    • Perform EIS measurements for each concentration to determine the change in Rct. The Rct will increase upon glucose binding.

    • Plot the change in Rct against the logarithm of the glucose concentration to obtain a calibration curve.

  • LOD Calculation: The limit of detection is typically calculated as 3 times the standard deviation of the blank signal divided by the slope of the calibration curve.[2]

Experimental Workflow: 3-APBA-Based Glucose Biosensor

G cluster_prep Sensor Preparation cluster_measurement Measurement cluster_analysis Data Analysis spce Screen-Printed Carbon Electrode (SPCE) functionalization Electropolymerization of 3-APBA spce->functionalization sample Introduction of Glucose Sample functionalization->sample binding 3-APBA binds to Glucose (cis-diol) sample->binding eis EIS Measurement (Change in Rct) binding->eis calibration Calibration Curve Generation eis->calibration concentration Glucose Concentration Determination calibration->concentration

Caption: Workflow for glucose detection using a 3-APBA based biosensor.

Affinity Chromatography

3-APBA can be immobilized onto a solid support to create an affinity chromatography resin for the purification of glycoproteins, including antibodies, which possess carbohydrate moieties. This offers an alternative to standard affinity chromatography methods like Protein A.

Performance Comparison

This table compares the key performance parameters of 3-APBA affinity chromatography with the widely used Protein A chromatography for antibody purification.

Parameter3-APBA Affinity ChromatographyProtein A Affinity Chromatography
Ligand This compoundRecombinant Protein A
Binding Principle Covalent interaction with cis-diol groups on glycansSpecific binding to the Fc region of IgG
Binding pH Alkaline (typically pH 8.5)Neutral to slightly alkaline (typically pH 7.4 - 8.0)[1][3]
Elution pH Mildly acidic to neutral (e.g., pH 8.5 with sorbitol, or lower pH)Acidic (typically pH 3.0 - 4.0)[4][5][6]
Binding Capacity ~170 mg human IgG / g of magnetic particles[7]10-25 mg IgG / mL resin (subclass dependent)[8]
Experimental Protocol: Antibody Purification using 3-APBA Affinity Chromatography

This protocol is adapted from procedures for glycoprotein (B1211001) enrichment.[9]

Materials:

  • 3-APBA immobilized chromatography resin (e.g., 3-APBA agarose)

  • Binding Buffer: 20 mM HEPES, 150 mM NaCl, pH 8.5

  • Elution Buffer: 50 mM Tris-HCl, 200 mM Sorbitol, 200 mM NaCl, pH 8.5

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0

  • Antibody-containing sample (e.g., cell culture supernatant)

  • Chromatography column and system

Procedure:

  • Column Packing and Equilibration:

    • Pack the 3-APBA resin into a chromatography column according to the manufacturer's instructions.

    • Equilibrate the column with 5-10 column volumes (CVs) of Binding Buffer.

  • Sample Loading:

    • Adjust the pH of the antibody sample to 8.5 and add NaCl to 150 mM.

    • Load the sample onto the equilibrated column at a flow rate recommended by the resin manufacturer.

  • Washing:

    • Wash the column with 5-10 CVs of Binding Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound antibody with the Elution Buffer. The sorbitol in the buffer will competitively displace the glycoprotein from the boronic acid.

    • Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm.

  • Neutralization:

    • Immediately neutralize the eluted fractions by adding a predetermined volume of Neutralization Buffer.

  • Regeneration:

    • Regenerate the column by washing with several CVs of a low pH buffer (e.g., 0.1 M glycine, pH 2.5) followed by re-equilibration with Binding Buffer.

Experimental Workflow: Affinity Chromatography

G start Start equilibration Equilibrate Column with Binding Buffer start->equilibration load Load Sample equilibration->load wash Wash with Binding Buffer load->wash elute Elute with Elution Buffer wash->elute collect Collect Fractions elute->collect analysis Analyze Purity and Yield collect->analysis end End analysis->end

Caption: General workflow for affinity chromatography.

Bioconjugation

3-APBA can participate in bioconjugation reactions, forming stable linkages with biomolecules. Its reactivity can be compared to widely used methods like N-hydroxysuccinimide (NHS) ester chemistry.

Performance Comparison

This table provides a qualitative comparison between 3-APBA and NHS ester-based bioconjugation.

Feature3-APBA BioconjugationNHS Ester Bioconjugation
Target Functional Group cis-Diols, AminesPrimary amines
Reaction pH Neutral to slightly basicSlightly alkaline (pH 7.2-8.5)
Stability of Conjugate Reversible with diols, stable with certain amines (e.g., N-terminal)[5][10]Stable amide bond
Reversibility Can be reversible (pH or competitor dependent)Irreversible
Reaction Speed Can be very fast (minutes to hours)Generally fast (minutes to hours)
Experimental Protocol: 3-APBA Conjugation to a Polymer

This protocol describes the conjugation of 3-APBA to a poly(acrylic acid) (PAA) polymer using EDC/Sulfo-NHS chemistry.

Materials:

  • Poly(acrylic acid) (PAA)

  • This compound (3-APBA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ice bath

Procedure:

  • Polymer Solution: Dissolve PAA in PBS (pH 7.4) in an ice bath.

  • Activation: Add EDC and Sulfo-NHS to the PAA solution and stir for 1 hour in the ice bath. This activates the carboxylic acid groups of the PAA.

  • Conjugation: Add 3-APBA to the activated PAA solution and stir for 2 hours in the ice bath, then allow the reaction to proceed at room temperature for 22 hours.

  • Purification:

    • Centrifuge the reaction mixture to remove any precipitates.

    • Precipitate the PAA-APBA conjugate by adding absolute ethanol (B145695) to the supernatant.

    • Collect the precipitate by centrifugation and wash it three times with absolute ethanol.

    • Dry the final product under vacuum.

Experimental Workflow: Bioconjugation

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification molecule1 Molecule 1 (e.g., Polymer with -COOH) activator Add Activating Agent (e.g., EDC/NHS) molecule1->activator reaction Reaction to form Conjugate activator->reaction molecule2 Molecule 2 (e.g., 3-APBA) molecule2->reaction purify Purification of Conjugate reaction->purify characterize Characterization purify->characterize

Caption: General workflow for a two-step bioconjugation reaction.

Signaling Pathway Interaction

3-APBA's ability to bind to glycoproteins on cell surfaces can be conceptualized as an interaction with cellular signaling components. For instance, it can bind to saccharides in the lipopolysaccharide (LPS) and peptidoglycan of bacterial cell walls, which are involved in host-pathogen interactions and immune responses.[11]

Conceptual Diagram: 3-APBA Interaction with Bacterial Cell Wall

G cluster_bacterium Bacterial Cell cluster_response Potential Downstream Effects cell_wall Cell Wall (Peptidoglycan & LPS) glycoprotein Glycoprotein (with cis-diols) cell_wall->glycoprotein binding Reversible Covalent Bond Formation glycoprotein->binding apba This compound apba->binding detection Detection Signal (in a biosensor) binding->detection inhibition Inhibition of Bacterial Adhesion binding->inhibition

Caption: 3-APBA binding to glycoproteins on a bacterial cell surface.

References

A Comparative Analysis of Synthetic Routes to 3-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Aminophenylboronic acid (3-APBA) is a critical building block in medicinal chemistry and materials science, widely employed in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds. Its utility in the synthesis of complex organic molecules, including pharmaceuticals, necessitates efficient and scalable synthetic methods. This guide provides a comparative analysis of four prominent synthetic routes to 3-APBA, offering an objective look at their performance based on yield, purity, scalability, and operational complexity. Detailed experimental protocols and quantitative data are presented to aid researchers in selecting the most suitable method for their specific needs.

Comparative Summary of Synthesis Routes

The selection of a synthetic pathway to this compound is often a trade-off between yield, purity, cost, and the scale of production. The following table summarizes the key quantitative metrics for the four routes discussed in this guide.

Parameter Route 1: From 3-Bromoaniline (B18343) Route 2: From 3-Nitroaromatics Route 3: From Phenylboronic Acid Route 4: From 3-Nitroaniline (B104315)
Starting Material 3-Bromoaniline3-NitrobromobenzenePhenylboronic Acid3-Nitroaniline
Overall Yield 57-67%~85%Low and VariableModerate
Product Purity Good to High>99%Often requires extensive purificationGood
Scalability Limited by cryogenic conditionsHigh, suitable for industrial productionPoor, not recommended for scale-upModerate
Key Advantages Readily available starting materialHigh yield and purity, avoids harsh conditionsInexpensive starting materialAvoids organometallic reagents
Key Disadvantages Requires ultra-low temperatures and organolithium reagentsUse of palladium catalystPoor reproducibility, charring during nitrationGeneration of unstable diazonium salt

Route 1: Synthesis from 3-Bromoaniline

This classic approach involves the protection of the amino group of 3-bromoaniline, followed by a lithium-halogen exchange at cryogenic temperatures, reaction with a borate (B1201080) ester, and subsequent deprotection. The use of different protecting groups can influence the overall yield.

Experimental Protocol

Step 1: Protection of 3-Bromoaniline (using N,N-dibenzyl protection)

  • To a solution of 3-bromoaniline in a suitable solvent (e.g., DMF), add two equivalents of benzyl (B1604629) bromide and a base such as sodium carbonate.

  • Heat the reaction mixture to facilitate the dibenzylation of the amino group.

  • After completion, the reaction is worked up by pouring it into water, filtering the precipitate, and washing to yield N,N-dibenzyl-3-bromoaniline.

Step 2: Borylation and Deprotection

  • Dissolve the protected 3-bromoaniline in an anhydrous ethereal solvent like THF and cool the solution to -78°C under an inert atmosphere.

  • Slowly add a solution of n-butyllithium or hexyllithium in hexanes to perform the lithium-halogen exchange.

  • After stirring for a short period, add triisopropyl borate and allow the reaction to slowly warm to room temperature.

  • The reaction is then quenched, and the protected boronic acid is hydrolyzed.

  • The benzyl protecting groups are removed by catalytic hydrogenation (e.g., using palladium on carbon) to yield this compound, typically as its hydrochloride salt. The overall yield for this two-step process is reported to be around 67%.

A similar process utilizing benzophenone (B1666685) as a protecting group has a reported two-step yield of 57% and requires ultra-low temperatures for the lithium-halogen exchange step.

G cluster_protection Protection cluster_borylation Borylation & Deprotection 3-Bromoaniline 3-Bromoaniline Protected_3-Bromoaniline Protected_3-Bromoaniline 3-Bromoaniline->Protected_3-Bromoaniline Benzyl Bromide, Na2CO3 Lithiation Lithiation Protected_3-Bromoaniline->Lithiation n-BuLi, -78°C Borylation Borylation Lithiation->Borylation B(OiPr)3 3-APBA 3-Aminophenylboronic Acid Borylation->3-APBA Deprotection (H2, Pd/C)

Caption: Workflow for the synthesis of 3-APBA from 3-bromoaniline.

Route 2: Synthesis from 3-Nitroaromatics

A more modern and scalable approach utilizes the palladium-catalyzed borylation of a 3-nitro-substituted aryl halide, such as 3-nitrobromobenzene. This method offers high yields and purity while avoiding the harsh, cryogenic conditions of the organolithium route.

Experimental Protocol
  • In an inert atmosphere, charge a reaction vessel with 3-nitrobromobenzene, a diboron (B99234) reagent (e.g., bis(pinacolato)diboron (B136004) or bis(catecholato)diboron), and a base such as potassium acetate.

  • Add a suitable solvent, for example, toluene (B28343) or DMSO.

  • Add a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf).

  • Heat the reaction mixture to 90-110°C and stir for several hours until the reaction is complete as monitored by TLC.

  • Upon completion, the reaction is quenched with water. This step simultaneously hydrolyzes the boronic ester and reduces the nitro group to an amine.

  • The aqueous layer is then acidified and separated.

  • The pH of the aqueous layer is adjusted to be nearly neutral (pH 6-7) with a base, leading to the precipitation of this compound.

  • The product is then extracted with an organic solvent and isolated by evaporation. This process is reported to yield a product with a purity of over 99%.

G 3-Nitrobromobenzene 3-Nitrobromobenzene Coupling_Reaction Pd-catalyzed Coupling 3-Nitrobromobenzene->Coupling_Reaction Diboron reagent, Pd catalyst, Base Workup Quenching, Reduction, & Hydrolysis Coupling_Reaction->Workup Water Purification Purification Workup->Purification Acid/Base Extraction 3-APBA 3-Aminophenylboronic Acid (>99% purity) Purification->3-APBA

Caption: Scalable synthesis of high-purity 3-APBA from 3-nitrobromobenzene.

Route 3: Synthesis from Phenylboronic Acid

This route involves the direct nitration of phenylboronic acid, followed by the reduction of the resulting 3-nitrophenylboronic acid. While seemingly straightforward, this method is often plagued by issues with regioselectivity and product purification.

Experimental Protocol

Step 1: Nitration of Phenylboronic Acid

  • Dissolve phenylboronic acid in a strong acid, typically sulfuric acid, at a low temperature.

  • Slowly add a nitrating agent, such as fuming nitric acid, while carefully controlling the temperature.

  • After the addition is complete, the reaction is stirred for a period before being carefully quenched by pouring onto ice.

  • The crude 3-nitrophenylboronic acid is then isolated. However, this step is known to suffer from charring and poor reproducibility, especially at a larger scale, leading to low and variable yields of a dark-colored product that is difficult to purify.

Step 2: Reduction of 3-Nitrophenylboronic Acid

  • The crude 3-nitrophenylboronic acid is then reduced to this compound.

  • Various reducing agents can be used, such as iron powder in the presence of an acid, or catalytic hydrogenation with a catalyst like palladium on carbon.

  • After the reduction is complete, the product is isolated and purified.

G Phenylboronic_Acid Phenylboronic Acid Nitration Nitration Phenylboronic_Acid->Nitration Fuming Nitric Acid, Sulfuric Acid 3-Nitrophenylboronic_Acid 3-Nitrophenylboronic Acid Nitration->3-Nitrophenylboronic_Acid Reduction Reduction 3-Nitrophenylboronic_Acid->Reduction e.g., Fe/HCl or H2, Pd/C 3-APBA 3-Aminophenylboronic Acid Reduction->3-APBA

Caption: Two-step synthesis of 3-APBA starting from phenylboronic acid.

Route 4: Synthesis from 3-Nitroaniline

This pathway involves the diazotization of 3-nitroaniline to form a diazonium salt, which is then converted to the corresponding boronic acid. The final step is the reduction of the nitro group. This method avoids the use of organometallic reagents but requires careful handling of the potentially unstable diazonium salt intermediate.

Experimental Protocol

Step 1: Diazotization of 3-Nitroaniline

  • Dissolve 3-nitroaniline in a strong acid, such as hydrochloric or sulfuric acid, and cool the solution to 0-5°C in an ice bath.

  • Slowly add a chilled aqueous solution of sodium nitrite (B80452) to the stirred suspension of the 3-nitroaniline salt. The temperature must be strictly maintained below 5°C to prevent the decomposition of the diazonium salt.

Step 2: Borylation of the Diazonium Salt

  • The cold diazonium salt solution is then subjected to a borylation reaction. This can be achieved through a Sandmeyer-type reaction, though specific protocols for borylation are less common than for halogenation or cyanation. One approach involves the reaction of the diazonium salt with a boronic acid precursor in the presence of a suitable catalyst.

Step 3: Reduction of the Nitro Group

  • The resulting 3-nitrophenylboronic acid is then reduced to this compound using standard reduction methods as described in Route 3 (e.g., iron and acid, or catalytic hydrogenation).

G 3-Nitroaniline 3-Nitroaniline Diazotization Diazotization 3-Nitroaniline->Diazotization NaNO2, HCl, 0-5°C Diazonium_Salt 3-Nitrobenzenediazonium Salt Diazotization->Diazonium_Salt Borylation Borylation Diazonium_Salt->Borylation Borylation Reagent 3-Nitrophenylboronic_Acid 3-Nitrophenylboronic Acid Borylation->3-Nitrophenylboronic_Acid Reduction Reduction 3-Nitrophenylboronic_Acid->Reduction Reducing Agent 3-APBA 3-Aminophenylboronic Acid Reduction->3-APBA

Caption: Multi-step synthesis of 3-APBA from 3-nitroaniline via a diazonium intermediate.

A Researcher's Guide to Validating 3-Aminophenylboronic Acid Functionalization on Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful functionalization of surfaces with 3-aminophenylboronic acid (3-APBA) is a critical step in the development of advanced biosensors, drug delivery systems, and cell-surface interaction studies. The ability of the boronic acid moiety to form reversible covalent bonds with cis-diols present in saccharides and glycoproteins makes it an invaluable tool. However, verifying the successful immobilization and functionality of 3-APBA on a surface requires a multi-faceted analytical approach. This guide provides a comparative overview of key validation techniques, complete with experimental data and detailed protocols, to aid in the selection of the most appropriate methods for your research needs.

Comparative Analysis of Validation Techniques

The choice of analytical technique for validating 3-APBA functionalization depends on the nature of the substrate, the desired quantitative output, and the available instrumentation. This section compares the data obtained from X-ray Photoelectron Spectroscopy (XPS), Contact Angle Goniometry, and Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D).

Data Presentation: Quantitative Comparison
Technique Parameter Measured Typical Value for Bare Substrate (e.g., Gold) Typical Value for 3-APBA Functionalized Surface Key Insights
XPS Elemental Composition (Atomic %)Au: ~100%, C: Trace, N: 0%, B: 0%Au: <90%, C: >5%, N: >2%, B: >1%Confirms the presence of nitrogen and boron, characteristic elements of 3-APBA. Provides information on surface coverage and purity.
Contact Angle Water Contact Angle (θ)Hydrophilic (e.g., ~30-50° for clean gold)More hydrophobic (e.g., ~60-80°)Indicates a change in surface chemistry and hydrophobicity upon successful functionalization.
QCM-D Frequency Shift (Δf)Baseline (0 Hz)Negative shift (e.g., -10 to -50 Hz)Quantifies the mass of 3-APBA molecules adsorbed onto the sensor surface in real-time.
Dissipation Shift (ΔD)Baseline (0)Small positive shift (e.g., <1 x 10⁻⁶)Provides information on the viscoelastic properties (rigidity) of the formed 3-APBA layer.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful validation of surface functionalization. Below are methodologies for key experiments cited in the comparison.

X-ray Photoelectron Spectroscopy (XPS) Analysis

Objective: To determine the elemental composition of the surface and confirm the presence of 3-APBA.

Methodology:

  • Sample Preparation: Prepare the 3-APBA functionalized substrate and a corresponding bare substrate as a control. Ensure the samples are clean and free of contaminants.

  • Instrumentation: Utilize an XPS instrument with a monochromatic Al Kα X-ray source.

  • Analysis Conditions:

    • Conduct the analysis under ultra-high vacuum conditions (typically <10⁻⁸ mbar).

    • Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present.

    • Perform high-resolution scans over the C 1s, N 1s, B 1s, and substrate-specific (e.g., Au 4f for gold) regions.

  • Data Analysis:

    • Correct the binding energy scale by referencing the adventitious C 1s peak to 284.8 eV.

    • Perform peak fitting on the high-resolution spectra to determine the chemical states of the elements.

    • Calculate the atomic concentrations of the detected elements from the survey spectrum. Successful functionalization is confirmed by the presence of N 1s and B 1s peaks.

Contact Angle Goniometry

Objective: To assess the change in surface wettability upon 3-APBA functionalization.

Methodology:

  • Sample Preparation: Use the 3-APBA functionalized substrate and a bare control substrate.

  • Instrumentation: Employ a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

  • Measurement Procedure:

    • Place the substrate on the sample stage.

    • Dispense a droplet of deionized water (typically 2-5 µL) onto the surface.

    • Capture a high-quality image of the droplet at the solid-liquid-vapor interface.

    • Measure the contact angle on both sides of the droplet.

    • Repeat the measurement at multiple locations on the surface to ensure statistical relevance.

  • Data Analysis:

    • Calculate the average contact angle and standard deviation for both the functionalized and bare surfaces. A statistically significant increase in the contact angle for the 3-APBA surface indicates successful modification.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

Objective: To quantify the mass of adsorbed 3-APBA and characterize the viscoelastic properties of the layer.

Methodology:

  • Sensor Preparation: Use a gold-coated QCM-D sensor. Clean the sensor with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or UV/ozone treatment, followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen.

  • Instrumentation: Place the cleaned sensor in the QCM-D chamber.

  • Measurement Procedure:

    • Establish a stable baseline by flowing a suitable buffer (e.g., phosphate-buffered saline, PBS) over the sensor surface.[1]

    • Introduce a solution of 3-APBA in the same buffer into the chamber.

    • Monitor the changes in resonance frequency (Δf) and dissipation (ΔD) in real-time as the 3-APBA molecules adsorb to the sensor surface.[1][2]

    • After the signal stabilizes, rinse with the buffer to remove any non-specifically bound molecules.

  • Data Analysis:

    • The decrease in frequency (negative Δf) is proportional to the adsorbed mass, which can be calculated using the Sauerbrey equation for rigid films.[2]

    • The change in dissipation (ΔD) provides qualitative information about the softness or rigidity of the adsorbed layer; a small ΔD suggests the formation of a rigid monolayer.[1]

Fluorescence Microscopy

Objective: To visualize the spatial distribution and confirm the presence of functional 3-APBA on the surface.

Methodology:

  • Fluorophore Labeling:

    • Prepare a solution of a fluorescently labeled molecule containing a cis-diol, such as a fluorescently tagged glycoprotein (B1211001) or a fluorescent sugar derivative (e.g., fluorescein-labeled glucose).

    • Incubate the 3-APBA functionalized surface with the fluorescent probe solution for a sufficient time to allow for binding.

    • Gently rinse the surface with a suitable buffer to remove any unbound fluorescent molecules.

  • Instrumentation: Use a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.

  • Imaging:

    • Acquire fluorescence images of the functionalized surface.

    • As a control, image a bare substrate that has been subjected to the same labeling and washing procedure.

  • Data Analysis:

    • The presence of a fluorescent signal on the 3-APBA functionalized surface, which is absent or significantly weaker on the control surface, confirms the presence of functional boronic acid groups capable of binding to diols.

Mandatory Visualizations

Experimental Workflow for 3-APBA Surface Functionalization and Validation

G cluster_prep Surface Preparation cluster_func Functionalization cluster_val Validation substrate Substrate Selection (e.g., Gold, Silica) cleaning Substrate Cleaning (e.g., Piranha, UV/Ozone) substrate->cleaning functionalization 3-APBA Immobilization cleaning->functionalization xps XPS Analysis functionalization->xps contact_angle Contact Angle Goniometry functionalization->contact_angle qcmd QCM-D Analysis functionalization->qcmd fluorescence Fluorescence Microscopy functionalization->fluorescence data_analysis Data Analysis & Interpretation xps->data_analysis Elemental Composition contact_angle->data_analysis Wettability qcmd->data_analysis Mass & Viscoelasticity fluorescence->data_analysis Binding Functionality

Caption: Workflow for 3-APBA functionalization and validation.

Signaling Pathway of 3-APBA Interaction with a Glycoprotein

G APBA This compound (Immobilized on Surface) Complex Reversible Covalent Boronate Ester Complex APBA->Complex Binding Glycoprotein Glycoprotein (with cis-diol moieties) Glycoprotein->Complex Binding Complex->APBA Dissociation (e.g., pH change) Complex->Glycoprotein Dissociation

Caption: 3-APBA binding to a glycoprotein via boronate ester formation.

References

Safety Operating Guide

Proper Disposal of 3-Aminophenylboronic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Aminophenylboronic acid is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly, in accordance with established safety protocols. Adherence to these procedures is essential to minimize risks and comply with regulatory standards.

Hazard Summary and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is crucial to be aware of its associated hazards and to use appropriate Personal Protective Equipment (PPE).

Hazard Profile:

Hazard StatementClassificationGHS Code
Harmful if swallowedAcute toxicity, oral (Category 4)H302
Causes skin irritationSkin corrosion/irritation (Category 2)H315
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)H319
Harmful if inhaledAcute toxicity, inhalation (Category 4)H332
May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)H335

Required Personal Protective Equipment (PPE):

To mitigate exposure risks during disposal, the following PPE is mandatory:

  • Hand Protection: Wear protective, chemical-impermeable gloves.[1]

  • Eye/Face Protection: Use safety goggles with side-shields or a face shield.[2]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2][3] An impervious lab coat is recommended.

  • Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Step-by-Step Disposal Protocol

This protocol outlines the procedures for collecting and disposing of this compound waste.

Step 1: Waste Collection and Storage
  • Segregate Waste: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents, strong acids, strong bases, or alkalis.[2][3][4]

  • Use Appropriate Containers: Collect solid waste in a clearly labeled, suitable, and tightly closed container.[1][3] For liquid waste (solutions), use a compatible container with a secure, tightly fitting cap. Ensure containers are kept closed except when adding waste.

  • Labeling: Label the waste container clearly with "Waste this compound" and include any known contaminants or solvents. The label should be filled out with chemical names, not formulas.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][4] The storage location should be a designated hazardous waste accumulation area.

Step 2: Managing Spills and Contaminated Materials

In the event of a spill, follow these procedures to collect the material for disposal.

  • Ensure Safety: Evacuate non-essential personnel and ensure adequate ventilation.[1][2] Remove all sources of ignition.[1]

  • Containment: Prevent further spillage or leakage if it is safe to do so.[1] Do not allow the chemical to enter drains or sewer systems.[1][2][3]

  • Cleanup of Solid Spills: Carefully sweep or shovel the spilled solid material into a suitable container for disposal.[3][4] Use methods that avoid the formation of dust.[1][3][4]

  • Cleanup of Liquid Spills: For solutions, absorb the spill with an inert, finely-powdered, liquid-binding material such as diatomite or universal binders.[2]

  • Decontamination: Once the bulk material is collected, decontaminate the affected surfaces and equipment by scrubbing with alcohol.[2] Collect all contaminated materials (e.g., paper towels, absorbent pads) in the designated waste container.

Step 3: Final Disposal of Waste Containers

The ultimate disposal of chemical waste must be handled by licensed professionals and in compliance with all regulations.

  • Professional Disposal: The primary recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

  • Regulatory Compliance: Always dispose of the substance and its container in accordance with prevailing country, federal, state, and local regulations.[2] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal.[3][4]

  • Disposal of Empty Containers: Empty containers should be handled as if they still contain the product. They can be triple-rinsed with a suitable solvent (such as water) before being offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if local regulations permit.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Identify this compound Waste (Solid, Liquid, or Contaminated Material) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) start->ppe spill_check Is this a spill cleanup? ppe->spill_check collect Step 2: Collect Waste in a Designated, Labeled Container storage Step 3: Securely Seal Container & Store in Designated Waste Area collect->storage spill_check->collect No spill_proc Follow Spill Cleanup Protocol: - Avoid dust/vapors - Absorb liquids - Sweep solids spill_check->spill_proc Yes decon Decontaminate Area & Tools (e.g., with alcohol) spill_proc->decon decon->collect handover Step 4: Arrange for Professional Disposal (via EHS or Licensed Contractor) storage->handover end Disposal Complete handover->end

Caption: Workflow for the safe disposal of this compound.

References

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Reactant of Route 1
3-Aminophenylboronic acid
Reactant of Route 2
3-Aminophenylboronic acid

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